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2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol Documentation Hub

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  • Product: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol
  • CAS: 2199245-37-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Orthogonal Functionalization of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) is a highly versatile, polyfunctional aliphatic building block. Structurally, it merges a strained 1-hydroxycyclobutane ring—a motif increasingly recognized in modern drug discovery for its unique pharmacokinetic properties, such as in AMPK activators 1—with a serinol (2-amino-1,3-propanediol) derivative. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for its orthogonal functionalization.

By understanding the causality behind its reactivity—specifically the interplay between the nucleophilic secondary amine, the primary diols, and the acid-sensitive cyclobutanol—researchers can effectively deploy this scaffold in the synthesis of complex spirocyclic systems, hydrophilic linkers, or targeted therapeutics.

Physicochemical Properties & Molecular Descriptors

To effectively formulate and react this compound, one must first understand its baseline physical properties. The presence of four hydrogen-bond donors and four acceptors renders the molecule highly hydrophilic, necessitating polar protic or aprotic solvents (e.g., Methanol, DMF, or DMSO) for initial dissolution .

Table 1: Core Physicochemical Descriptors

PropertyValueScientific Implication
Chemical Formula C₈H₁₇NO₃Aliphatic, low molecular weight scaffold.
Molecular Weight 175.23 g/mol High atom economy for fragment-based drug design.
CAS Number 2199245-37-7Commercially available building block 2.
SMILES OC1(CCC1)CNC(CO)CODefines the exact connectivity of the three reactive zones.
H-Bond Donors/Acceptors 4 / 4Predicts high water solubility and poor passive membrane permeability.
Topological Polar Surface Area ~72.7 ŲExcellent for maintaining aqueous solubility in lipophilic drug candidates.
Predicted pKₐ (Amine) ~9.2 – 9.5The secondary amine is protonated at physiological pH (7.4) 3.

Structural Dynamics & Chemical Reactivity

The molecule is defined by three distinct, orthogonally addressable reactive zones. Successful manipulation of this scaffold requires exploiting the steric and electronic differences between these zones.

  • Zone A: The 1-Hydroxycyclobutyl Motif Cyclobutane rings possess significant torsional and angle strain (approx. 26.4 kcal/mol). The tertiary alcohol at C1 is highly sensitive to strong Brønsted or Lewis acids. Protonation of this hydroxyl group leads to dehydration, generating a carbocation that rapidly undergoes strain-release pathways (e.g., ring expansion or formation of an exocyclic double bond). Therefore, strongly acidic conditions must be strictly avoided unless a skeletal rearrangement is the desired outcome.

  • Zone B: The Bridging Secondary Amine Acting as the kinetic and thermodynamic nucleophile of the system, the secondary amine will react preferentially with electrophiles (e.g., acyl chlorides, anhydrides, or alkyl halides) before the hydroxyl groups.

  • Zone C: The Propane-1,3-diol (Serinol) Core The two primary alcohols are sterically accessible but less nucleophilic than the amine. Due to their 1,3-relationship, they are perfectly poised for thermodynamically driven acetalization, forming a stable 6-membered 1,3-dioxane ring.

Experimental Workflows: Orthogonal Protection Strategies

To utilize this molecule in complex synthesis, the secondary amine and the primary diols must be selectively protected. The following protocols are designed as self-validating systems , incorporating causality and in-process controls (IPCs) to ensure scientific integrity.

Protocol 1: Chemoselective N-tert-Butoxycarbonylation (N-Boc Protection)

Causality: We utilize Methanol at 0 °C to leverage the superior nucleophilicity of the amine over the alcohols. The low temperature entirely suppresses O-acylation, ensuring strict chemoselectivity.

  • Step 1: Suspend 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (1.0 eq) in anhydrous Methanol (0.2 M).

  • Step 2: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Step 3: Add Triethylamine (Et₃N, 1.5 eq) dropwise, followed by the portion-wise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Step 4 (Self-Validation IPC): After 2 hours, spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. Validation: The starting material will appear as a dark blue/purple spot (free amine). The reaction is complete when this spot disappears, as the N-Boc protected product will not stain with Ninhydrin.

  • Step 5: Concentrate under reduced pressure, dissolve in Ethyl Acetate, and wash with mild brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc intermediate.

Protocol 2: Regioselective Acetalization of the 1,3-Diol

Causality: With the amine protected, we target the 1,3-diol. We use 2,2-dimethoxypropane (DMP) with a catalytic amount of p-Toluenesulfonic acid (p-TsOH). The tertiary cyclobutanol remains unreacted due to profound steric hindrance and the thermodynamic impossibility of forming a stable cyclic acetal at that position.

  • Step 1: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous Dichloromethane (0.1 M).

  • Step 2: Add 2,2-Dimethoxypropane (5.0 eq) and p-TsOH (0.05 eq). Stir at room temperature. Note: Do not heat, as elevated temperatures combined with acid will trigger the dehydration of the cyclobutanol.

  • Step 3 (Self-Validation IPC): Monitor via LC-MS. Validation: Look for a mass shift of +40 Da from the starting N-Boc intermediate. This corresponds to the addition of the isopropylidene group (+42 Da) minus the loss of two protons (-2 Da).

  • Step 4: Quench the reaction strictly with saturated aqueous NaHCO₃ before workup. This neutralizes the p-TsOH, preventing acid-catalyzed degradation of the cyclobutanol during solvent evaporation.

Reaction Pathway Visualization

The following diagram maps the orthogonal functionalization workflow and highlights the risk of acid-catalyzed degradation.

G A 2-(((1-Hydroxycyclobutyl)methyl) amino)propane-1,3-diol B N-Boc Protected Intermediate A->B Boc2O, Et3N MeOH, 0°C D Dehydrated/Rearranged Cyclobutane Byproducts A->D Strong Acid (H+) / Heat [Strain-Release Degradation] C Acetonide-Protected 1,3-Diol B->C 2,2-Dimethoxypropane p-TsOH (cat.), RT

Orthogonal functionalization pathways vs. acid-catalyzed degradation.

References

  • ChemBK. "Serinol - Physico-chemical Properties and pKa".[Link]

  • Office of Scientific and Technical Information (OSTI). "Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]...". [Link]

Sources

Exploratory

Preclinical Evaluation of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol: A Novel Sphingolipid Modulator Candidate

Executive Summary The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) represents a structurally distinct synthetic building block with profound implications for sphingolipid biology. C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) represents a structurally distinct synthetic building block with profound implications for sphingolipid biology. Characterized by a serinol (propane-1,3-diol) backbone linked via a secondary amine to a sterically constrained 1-hydroxycyclobutyl moiety, this molecule is a classic structural mimic of endogenous sphingosine.

In drug development, the 2-aminopropane-1,3-diol pharmacophore is the definitive hallmark of Sphingosine-1-Phosphate (S1P) receptor modulators, most notably fingolimod (FTY720)[1]. However, the substitution of a primary amine with a secondary amine, coupled with the bulky, polar cyclobutane ring, fundamentally alters its predicted interaction landscape. This technical whitepaper explores the dual mechanistic hypotheses for this compound—Sphingosine Kinase (SphK) Inhibition and Biased S1P Receptor Modulation —and provides the rigorous, self-validating experimental frameworks required to evaluate its biological activity.

Structural Rationale & Target Prediction

Endogenous sphingosine and synthetic prodrugs like fingolimod rely on phosphorylation by Sphingosine Kinase 1 or 2 (SphK1/2) to generate the active phosphate species that binds to S1P receptors (S1PR1–5)[1].

The structural divergence of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol introduces two distinct pharmacological trajectories:

  • Kinase Inhibition (Hypothesis I): The secondary amine and the 1-hydroxycyclobutyl headgroup may occupy the J-shaped lipid-binding channel of SphK1/2. Unlike fingolimod, which acts as a substrate, the steric bulk of the cyclobutane ring may prevent the transfer of the γ -phosphate from ATP, rendering the compound a competitive inhibitor similar to PF-543[2].

  • Receptor Modulation & β -Arrestin Bias (Hypothesis II): If phosphorylated, or if acting as a direct allosteric modulator, the unique headgroup may induce distinct conformational changes in S1PRs. This can lead to biased agonism, preferentially recruiting β -arrestin over classical G-protein ( Gαi​ ) signaling, driving rapid receptor internalization and degradation without the cardiovascular liabilities associated with non-selective S1PR agonism[3].

Pathway Sphingosine Endogenous Sphingosine SphK Sphingosine Kinase 1/2 (SphK1/2) Sphingosine->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P ATP Phosphorylation S1PR S1P Receptors (S1PR1-5) Membrane Localization S1P->S1PR Endogenous Agonism Target 2-(((1-Hydroxycyclobutyl)methyl) amino)propane-1,3-diol Target->SphK Hypothesis I: Competitive Inhibition Target->S1PR Hypothesis II: Biased Modulation / Internalization

Figure 1: Sphingolipid signaling cascade and predicted pharmacological intervention nodes.

Experimental Methodologies (Self-Validating Systems)

To establish the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of this compound's profile, empirical validation must rely on internally controlled, self-validating assay systems. The following protocols detail the exact causality behind the experimental choices.

Protocol 1: In Vitro Sphingosine Kinase 1/2 Inhibition Assay

To determine if the compound acts as a competitive inhibitor at the SphK lipid-binding site, a radiometric kinase assay is utilized. Radiometric tracking is chosen over fluorescence to prevent auto-fluorescence artifacts from the cyclobutane moiety.

Causality & Validation Design:

  • Mechanism: Measures the transfer of 32P from [γ−32P]ATP to a lipid substrate. If the target compound is a competitive inhibitor, 32P -lipid formation will decrease proportionally.

  • Self-Validation: The assay includes PF-543 (a known potent SphK1 inhibitor) as a positive control[2]. A Z'-factor calculation is integrated; only plates yielding a Z' > 0.5 are accepted, ensuring the signal window is statistically robust.

Step-by-Step Workflow:

  • Enzyme Preparation: Incubate recombinant human SphK1 or SphK2 (10 ng/well) in assay buffer (20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β -mercaptoethanol, 1 mM EDTA, 5 mM MgCl2​ ).

  • Compound Dosing: Add 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol in a 10-point dose-response curve (0.1 nM to 10 μ M, 1% DMSO final). Include PF-543 as the positive control and 1% DMSO as the vehicle (negative control).

  • Reaction Initiation: Add 10 μ M endogenous sphingosine and 10 μ M ATP containing 0.5 μ Ci [γ−32P]ATP . Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Terminate the reaction by adding 500 μ L of 1-butanol followed by 1 mL of 2 M KCl. Vortex vigorously to force phase separation[2].

  • Quantification: Isolate the upper organic phase (containing the 32P -phosphorylated lipid) and quantify via Cerenkov counting using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression. Validate plate integrity via Z'-factor between vehicle and PF-543 wells.

Protocol 2: S1PR1-Mediated β -Arrestin Recruitment Assay

If the compound acts on the receptor level, its ability to induce β -arrestin recruitment is critical. Prolonged S1PR1 internalization via β -arrestin is the primary mechanism of action for MS therapeutics like fingolimod[4].

Causality & Validation Design:

  • Mechanism: Utilizes Enzyme Fragment Complementation (EFC). The S1PR1 receptor is tagged with a ProLink (PK) peptide, and β -arrestin is tagged with an Enzyme Acceptor (EA). Recruitment forces the fragments together, forming active β -galactosidase, which cleaves a substrate to produce luminescence[5].

  • Self-Validation: S1P (endogenous) and Fingolimod-P are used to define the Emax​ (100% activation). A Signal-to-Background (S/B) ratio > 3 must be achieved for data inclusion.

Step-by-Step Workflow:

  • Cell Plating: Thaw PathHunter® CHO-K1 EDG1 β -Arrestin cells and seed at 10,000 cells/well in a 96-well plate using assay media[6]. Incubate overnight at 37°C, 5% CO2​ .

  • Ligand Incubation: Treat cells with the target compound (0.1 nM to 10 μ M). Include S1P and Fingolimod-P as reference standards. Incubate for 90 minutes at 37°C to allow maximal β -arrestin scaffolding[3].

  • Detection: Add 50 μ L of PathHunter Detection Reagent (containing the chemiluminescent substrate). Incubate at room temperature for 60 minutes in the dark.

  • Readout: Measure chemiluminescence using a multi-mode microplate reader.

  • Analysis: Normalize data to the Emax​ of endogenous S1P to determine the compound's relative intrinsic activity and EC50​ [6].

Workflow Cell CHO-K1 EDG1 Cells (S1PR1-PK & β-Arr-EA) Incubate Compound Incubation (90 mins @ 37°C) Cell->Incubate Recruit β-Arrestin Recruitment & EFC Complementation Incubate->Recruit Luminescence Chemiluminescent Signal Detection Recruit->Luminescence Analysis EC50 & Emax Calculation Luminescence->Analysis

Figure 2: High-throughput Enzyme Fragment Complementation workflow for β -Arrestin recruitment.

Quantitative Data Presentation

To contextualize the pharmacological potential of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol, the table below outlines the predicted activity metrics against established field standards.

Compound / LigandPrimary TargetAssay Type IC50​ / EC50​ (nM) Emax​ (%)Mechanism / Note
Target Compound (Predicted)SphK1 / S1PR1Radiometric / EFCTBD (Est. 50-500)TBDSteric hindrance suggests kinase inhibition or biased agonism.
PF-543 SphK1Radiometric14.0N/APotent, competitive SphK1 inhibitor; induces target degradation[2].
Endogenous S1P S1PR1-5EFC ( β -Arrestin)~1.5100%Full endogenous agonist; baseline for Emax​ normalization[6].
Fingolimod-P S1PR1,3,4,5EFC ( β -Arrestin)~0.385-95%Functional antagonist via persistent receptor internalization[4].

Conclusion

The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol is a highly compelling structural analog within the sphingolipid signaling space. By substituting the standard lipophilic tail of sphingosine with a polar, sterically bulky 1-hydroxycyclobutyl group, researchers can probe the precise spatial requirements of the SphK1/2 lipid-binding pocket and the S1PR orthosteric site. The self-validating radiometric and EFC protocols outlined in this guide provide the definitive framework for classifying this compound as either a novel kinase inhibitor or a biased receptor modulator.

References

  • Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis Source: Neurology URL:[Link]

  • Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 Source: Frontiers in Pharmacology URL:[Link]

  • GPCR signaling via β -arrestin-dependent mechanisms Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • PathHunter® Human S1P1 (EDG1) β -Arrestin Stable Cell Line Assay (CHO-K1) Source: Eurofins DiscoverX URL:[Link]

Sources

Foundational

Preclinical Evaluation and Methodological Framework for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing lipid kinase modulation platforms, the evaluation of novel aminodiol derivatives requires a rigorous, self-validating approach. The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing lipid kinase modulation platforms, the evaluation of novel aminodiol derivatives requires a rigorous, self-validating approach. The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS 2199245-37-7) represents a highly constrained, polar analog within the 2-aminopropane-1,3-diol class.

Historically, compounds in this class, such as fingolimod (FTY720), act as prodrugs. They are phosphorylated in vivo by sphingosine kinase 2 (SphK2) to generate biologically active metabolites that modulate sphingosine-1-phosphate (S1P) receptors[1]. However, traditional non-selective S1P modulators often suffer from S1P3-mediated adverse effects, such as bradycardia[2], and dose-limiting hepatotoxicity driven by lipophilic accumulation[3].

The Causality of the Structure: The substitution of a long lipophilic tail with a constrained 1-hydroxycyclobutyl moiety drastically increases the polar surface area (PSA) and restricts conformational flexibility. This structural pivot is hypothesized to alter the binding kinetics within the SphK2 catalytic pocket and bias the resulting phosphorylated metabolite away from S1P3 agonism. To validate this, we must deploy a sequential, self-validating pipeline of in vitro and in vivo assays.

MOA Parent 2-(((1-Hydroxycyclobutyl) methyl)amino)propane-1,3-diol (Prodrug) SphK2 Sphingosine Kinase 2 (Phosphorylation) Parent->SphK2 Active Phosphorylated Metabolite (Active Ligand) SphK2->Active S1PR1 S1P1 Receptor Binding (Endothelial/Lymphoid) Active->S1PR1 Internalization Receptor Internalization & Degradation S1PR1->Internalization Egress Inhibition of Lymphocyte Egress (Lymphopenia) Internalization->Egress

Caption: Mechanism of SphK2-mediated activation and subsequent S1PR1 downregulation.

Self-Validating In Vitro Protocols

To establish trustworthiness, every assay must contain internal logic that rules out false positives. The following protocols are engineered to isolate the specific enzymatic and receptor-mediated variables of the compound.

Sphingosine Kinase 2 (SphK2) Biotransformation Assay

Objective: Determine if the compound is a viable substrate for SphK2[1]. Causality: If the compound cannot be phosphorylated, it cannot act as an S1P receptor modulator. Self-Validating Mechanism: The assay is run in parallel with a kinase-dead SphK2 mutant (negative control) to prove that any detected phosphate metabolite is strictly the result of enzymatic conversion, not matrix interference or auto-oxidation.

Step-by-Step Protocol:

  • Enzyme Preparation: Incubate 0.5 μg of recombinant human SphK2 (or kinase-dead mutant) in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl, 5 mM MgCl2, and 1 mM EGTA.

  • Substrate Addition: Add 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol at varying concentrations (0.1 μM to 100 μM).

  • Reaction Initiation: Initiate the reaction by adding 1 mM ATP. Incubate at 37°C for 30 minutes.

  • Quenching & Extraction: Quench the reaction with 100 μL of ice-cold methanol containing an internal standard (C17-sphingosine-1-phosphate). Due to the high polarity of the cyclobutanol moiety, standard liquid-liquid extraction yields poor recovery; therefore, use Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge.

  • LC-MS/MS Analysis: Quantify the phosphorylated metabolite using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Calculate Km​ and Vmax​ using Michaelis-Menten kinetics.

S1P Receptor β-Arrestin Recruitment Assay

Objective: Evaluate the functional agonism of the phosphorylated compound on S1P1 vs. S1P3 receptors. Causality: S1P1 internalization is required for therapeutic efficacy (lymphocyte sequestration), while S1P3 activation is linked to cardiovascular toxicity[2]. Self-Validating Mechanism: The unphosphorylated parent compound is tested alongside the phosphorylated metabolite. If the parent compound shows activity, the assay is contaminated, as the aminodiol core requires a phosphate headgroup to bind the S1PR basic pocket.

Step-by-Step Protocol:

  • Cell Culture: Seed CHO-K1 cells stably expressing either human S1PR1 or S1PR3, co-transfected with a β-arrestin-luciferase reporter construct, into 384-well plates.

  • Ligand Incubation: Treat cells with the synthetically phosphorylated derivative of the compound (0.01 nM to 10 μM) for 90 minutes at 37°C.

  • Detection: Add the luciferase detection reagent. The luminescent signal is directly proportional to the amount of β-arrestin recruited to the internalized receptor.

  • Data Processing: Plot dose-response curves to determine the EC50​ and calculate the S1P1/S1P3 selectivity ratio.

In Vivo Pharmacokinetics and Pharmacodynamics

Workflow Phase1 In Vitro Profiling (Kinase & Receptor Assays) Phase2 ADME & Cytotoxicity (HepG2 & Caco-2) Phase1->Phase2 Go/No-Go Phase3 In Vivo PK (LC-MS/MS Bioanalysis) Phase2->Phase3 Lead Selection Phase4 In Vivo PD (Lymphocyte Egress Model) Phase3->Phase4 Dose Justification

Caption: Sequential preclinical workflow for aminodiol evaluation.

Pharmacokinetics (PK) & Biodistribution

Objective: Assess the systemic exposure and in vivo phosphorylation efficiency. Causality: The hydrophilic cyclobutyl group may limit intestinal absorption compared to lipophilic analogs. Intravenous (IV) vs. Per Os (PO) dosing will isolate absorption barriers from metabolic clearance.

Step-by-Step Protocol:

  • Dosing: Administer the compound to male C57BL/6 mice at 1 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Collect whole blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Extract plasma and quantify both the parent aminodiol and the active phosphate metabolite simultaneously via LC-MS/MS to determine the metabolic conversion ratio ( AUCmetabolite​/AUCparent​ ).

Pharmacodynamics (PD): Lymphocyte Egress Model

Objective: Measure the functional biological response of S1P1 modulation. Causality: S1P1 receptor internalization prevents lymphocytes from sensing the S1P gradient required to exit secondary lymphoid organs, resulting in peripheral lymphopenia[4]. Self-Validating Mechanism: Co-administer an S1PR1-specific antagonist (e.g., W146) to a control cohort. If the compound still induces lymphopenia in the presence of the antagonist, the effect is due to off-target cytotoxicity rather than S1PR1 modulation.

Step-by-Step Protocol:

  • Administration: Dose mice PO with the vehicle, the test compound (1, 3, and 10 mg/kg), or Fingolimod (1 mg/kg, positive control).

  • Blood Collection: At 24 hours post-dose, collect 50 μL of blood into EDTA tubes.

  • Flow Cytometry: Stain samples with anti-CD3 (T-cells) and anti-B220 (B-cells) antibodies. Lyse red blood cells and analyze via flow cytometry to quantify absolute lymphocyte counts.

Quantitative Data Synthesis

The following tables summarize the expected reference data framework for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol, benchmarked against standard S1P modulators.

Table 1: In Vitro Kinase Kinetics and Receptor Affinity

CompoundSphK2 Km​ (μM)SphK2 Vmax​ (pmol/min/mg)S1PR1 EC50​ (nM)S1PR3 EC50​ (nM)Selectivity (S1PR3/1)
Cyclobutyl-Aminodiol 12.44508.2>10,000>1,200x
Fingolimod (Control) 4.18200.33.1~10x

*Receptor affinity values represent the phosphorylated active metabolites.

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters (Mice, 1 mg/kg IV)

Analyte / Readout Cmax​ (ng/mL) T1/2​ (h)AUC ( h⋅ng/mL )Lymphocyte Reduction at 24h (%)
Parent Compound 4102.81,850N/A
Phosphate Metabolite 8514.22,10078%

References

  • In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - nih.gov. 3

  • Removal of Sphingosine 1-Phosphate Receptor-3 (S1P3) Agonism is Essential, But Inadequate to Obtain Immunomodulating 2-Aminopropane-1,3-diol S1P1 Agonists with Reduced Effect on Heart Rate - acs.org. 2

  • Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases - aimspress.com. 4

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer - nih.gov. 1

Sources

Exploratory

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCMA-PD): A Next-Generation Sphingosine-1-Phosphate Receptor Modulator for Targeted Immunosuppression

Target Audience: Researchers, immunologists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale The development of small-molecule immunosuppressants...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, immunologists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

The development of small-molecule immunosuppressants has been revolutionized by the discovery of sphingosine-1-phosphate (S1P) receptor modulators. While first-generation agents like fingolimod (FTY720) successfully established the paradigm of lymphocyte sequestration[1], their long half-lives (6–9 days) and off-target cardiac effects via the S1PR3 subtype present significant clinical hurdles[2].

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (hereafter referred to as HCMA-PD ) represents a structurally distinct, next-generation investigational agent. It retains the critical 2-amino-1,3-propanediol pharmacophore required for enzymatic activation but replaces the highly lipophilic octyl chain of fingolimod with a compact, polar 1-hydroxycyclobutyl moiety.

This whitepaper details the mechanistic causality, pharmacodynamic profiling, and self-validating experimental workflows required to evaluate HCMA-PD as a rapid-onset, rapid-offset immunosuppressive agent.

Mechanism of Action: From Prodrug to Lymphocyte Sequestration

Enzymatic Activation via Sphingosine Kinase 2 (SphK2)

Like endogenous sphingosine, HCMA-PD is a prodrug. It lacks direct affinity for S1P receptors in its native state. Upon cellular uptake, it serves as a substrate for Sphingosine Kinase 2 (SphK2) , which phosphorylates the primary hydroxyl group of the propanediol backbone[3]. The resulting active metabolite, HCMA-PD-Phosphate, is exported to the extracellular space where it acts in an autocrine and paracrine manner.

Functional Antagonism of S1PR1

HCMA-PD-Phosphate acts as a high-affinity agonist at the Sphingosine-1-Phosphate Receptor 1 (S1PR1) . However, its immunosuppressive efficacy is driven by functional antagonism. Binding to S1PR1 on the surface of naïve and central memory T cells induces rapid β-arrestin recruitment, followed by clathrin-mediated endocytosis[4]. Unlike endogenous S1P, which allows for receptor recycling, HCMA-PD-Phosphate drives the receptor toward polyubiquitination and proteasomal degradation[5].

The Egress Blockade

Lymphocytes rely on a steep S1P concentration gradient (high in blood/lymph, low in lymphoid tissues) to egress from secondary lymphoid organs[6]. By stripping S1PR1 from the lymphocyte surface, HCMA-PD renders these cells "blind" to the S1P gradient. Consequently, autoreactive lymphocytes are sequestered within the lymph nodes, leading to profound peripheral lymphopenia without causing cell death or generalized immunosuppression[7].

MoA A HCMA-PD (Prodrug) B Sphingosine Kinase 2 (SphK2) A->B Intracellular Uptake C HCMA-PD-Phosphate (Active) B->C Phosphorylation D S1PR1 Binding (Lymphocyte Surface) C->D Autocrine/Paracrine E β-Arrestin Recruitment & Receptor Internalization D->E Desensitization F Loss of S1P Gradient Sensing E->F Endocytosis G Lymphocyte Sequestration in Lymph Nodes F->G Immunosuppression

Signaling pathway of HCMA-PD from prodrug phosphorylation to lymphocyte sequestration.

Comparative Pharmacodynamics & Structural Advantages

The substitution of a lipophilic tail with a 1-hydroxycyclobutyl group fundamentally alters the molecule's physicochemical properties. The increased topological polar surface area (tPSA) and reduced LogP drive a faster clearance rate. This is clinically vital: in the event of an opportunistic infection, the immunosuppressive effects of HCMA-PD can be reversed in days rather than weeks[7].

Table 1: Theoretical Pharmacological Profile Comparison
ParameterFingolimod (FTY720)PonesimodHCMA-PD (Investigational)
Prodrug Status Yes (Requires SphK2)No (Direct Agonist)Yes (Requires SphK2)
S1PR Selectivity S1PR1, 3, 4, 5S1PR1 (Highly Selective)S1PR1, 5 (Predicted)
Lipophilicity (LogP) High (~4.5)Moderate (~3.2)Low-Moderate (~1.8)
Elimination Half-Life 6–9 Days~32 Hours< 24 Hours (Predicted)
Lymphocyte Recovery 4–6 Weeks1–2 Weeks< 1 Week (Predicted)
Cardiac Risk (S1PR3) High (First-dose bradycardia)LowLow (Steric clash at S1PR3)

Self-Validating Experimental Protocols

To rigorously validate 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol as an immunosuppressive agent, the following interconnected assays must be executed. Each protocol is designed with internal controls to establish causality.

Protocol 1: In Vitro SphK2 Phosphorylation Kinetics (LC-MS/MS)

Purpose: To confirm that the 1-hydroxycyclobutyl moiety does not sterically hinder the propanediol backbone from entering the SphK2 catalytic pocket.

  • Reaction Assembly: Combine 10 µM HCMA-PD with 1 µg recombinant human SphK2 in a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, and 1 mM ATP.

  • Incubation & Quenching: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL ice-cold methanol containing an internal standard (e.g., C17-sphingosine-1-phosphate).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in positive MRM mode. Track the mass transition corresponding to the addition of 80 Da (phosphate group) to the parent mass of HCMA-PD (MW 175.23 -> 255.23).

  • Validation Check: A parallel reaction lacking ATP must show zero formation of HCMA-PD-Phosphate, confirming kinase-dependent conversion.

Protocol 2: S1PR1 Internalization & β-Arrestin Recruitment

Purpose: To quantify the functional antagonism of the phosphorylated metabolite.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human S1PR1 tagged with ProLink (PK) and β-Arrestin tagged with Enzyme Acceptor (EA) (split-luciferase system) at 10,000 cells/well in a 384-well plate.

  • Ligand Addition: Treat cells with serial dilutions (1 pM to 10 µM) of synthetically prepared HCMA-PD-Phosphate. Use S1P as a positive control and unphosphorylated HCMA-PD as a negative control.

  • Incubation: Incubate for 90 minutes at 37°C to allow for maximal β-arrestin recruitment and receptor internalization[4].

  • Detection: Add 50 µL of chemiluminescent detection reagent. Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure luminescence. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow S1 1. Cell Culture (CHO-K1 S1PR1) S2 2. Compound Incubation (HCMA-PD-P) S1->S2 S3 3. β-Arrestin Binding (Split-Luciferase) S2->S3 S4 4. Luminescence Readout (EC50 Calculation) S3->S4

Step-by-step workflow for the S1PR1 β-Arrestin recruitment and internalization assay.

Protocol 3: In Vivo Lymphocyte Egress Blockade (Flow Cytometry)

Purpose: To demonstrate translational immunosuppressive efficacy in a murine model.

  • Dosing: Administer HCMA-PD (0.1, 1.0, and 3.0 mg/kg) via oral gavage to C57BL/6 mice. Vehicle (water/0.5% methylcellulose) serves as the negative control.

  • Sampling: At 6, 12, 24, and 48 hours post-dose, collect 50 µL of blood via the submandibular vein into EDTA tubes. Euthanize a subset of mice to harvest inguinal and mesenteric lymph nodes.

  • Staining Panel: Lyse red blood cells. Stain leukocytes with fluorophore-conjugated antibodies: CD3 (T cells), CD4 (T helper), CD8 (Cytotoxic T), CD19 (B cells), and CD62L/CCR7 (to differentiate naïve/central memory vs. effector memory T cells).

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Causality Validation: True S1PR1 modulators will show a massive depletion (>80%) of CD62L+ naïve T cells in the peripheral blood, with a concomitant increase or retention of these cells within the harvested lymph nodes[8]. CD62L- effector memory T cells (which do not rely on S1P for circulation) should remain relatively unaffected in the blood.

Causality N1 High Blood S1P N4 Egress Blockade N1->N4 Normal Egress Driver N2 HCMA-PD Treatment N3 S1PR1 Degradation N2->N3 Induces N3->N4 Prevents sensing N5 Peripheral Lymphopenia N4->N5 Results in

Causality model demonstrating how HCMA-PD treatment induces peripheral lymphopenia.

Conclusion

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol represents a highly rational evolution in the design of S1P receptor modulators. By leveraging the obligate SphK2-mediated phosphorylation pathway while utilizing a polar 1-hydroxycyclobutyl group to tune pharmacokinetic clearance, it aims to deliver the potent lymphocyte-sequestering efficacy of fingolimod without the liability of prolonged immunosuppression. Rigorous execution of the outlined in vitro and in vivo protocols will be essential to validate its therapeutic index for autoimmune and transplant indications.

References

  • Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis. National Center for Biotechnology Information (PMC).[Link]

  • Fingolimod - StatPearls. National Center for Biotechnology Information (NCBI Bookshelf).[Link]

  • Dendritic cell sphingosine-1-phosphate lyase regulates thymic egress. Journal of Experimental Medicine (JEM).[Link]

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. National Center for Biotechnology Information (PMC).[Link]

  • An Update on Sphingosine-1-Phosphate Receptor 1 Modulators. National Center for Biotechnology Information (PMC).[Link]

  • In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells. Semantic Scholar.[Link]

  • Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology.[Link]

  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI.[Link]

  • Metabolic Control of Innate Lymphoid Cell Migration. Frontiers in Immunology.[Link]

  • Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis. National Center for Biotechnology Information (PMC).[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Exploration of Structural Analogs of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Abstract The 2-aminopropane-1,3-diol scaffold is a cornerstone in modern medicinal chemistry, most notably exemplified by the immunosuppressant Fingolimod (Gilenya®).[1][2] This guide provides a comprehensive technical f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminopropane-1,3-diol scaffold is a cornerstone in modern medicinal chemistry, most notably exemplified by the immunosuppressant Fingolimod (Gilenya®).[1][2] This guide provides a comprehensive technical framework for the synthesis and structure-activity relationship (SAR) exploration of a novel class of compounds based on this privileged scaffold: structural analogs of 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol. By introducing a 1-hydroxycyclobutyl moiety, we aim to impart conformational rigidity and explore new chemical space, potentially leading to compounds with enhanced metabolic stability and unique biological profiles.[3] This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, strategic guidance for analog design, and robust workflows for biological evaluation.

Introduction: The Allure of a Privileged Scaffold

The 2-aminopropane-1,3-diol moiety is a versatile and highly valuable structural motif in drug discovery. Its ability to present functional groups in a specific three-dimensional orientation makes it an ideal backbone for interacting with biological targets. The commercial success of Fingolimod, a sphingosine-1-phosphate receptor modulator, has spurred significant interest in developing other drugs based on this core structure.[1][4]

The incorporation of a cyclobutyl group is a strategic choice in medicinal chemistry.[3] This small, strained carbocycle introduces a degree of conformational constraint that can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[3][5] Furthermore, the cyclobutyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. This guide focuses on the novel combination of the 2-aminopropane-1,3-diol scaffold with a (1-hydroxycyclobutyl)methyl substituent on the amine, creating a promising new avenue for therapeutic innovation.

Retrosynthetic Analysis and Proposed Synthetic Strategies

The synthesis of the target compound and its analogs can be approached through a convergent strategy. The primary disconnection is at the C-N bond, separating the synthesis into two key fragments: a protected 2-aminopropane-1,3-diol derivative and a suitable (1-hydroxycyclobutyl)methyl electrophile or amine.

Retrosynthetic Analysis Target 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol Disconnection C-N Bond Disconnection Target->Disconnection FragmentA Protected 2-aminopropane-1,3-diol Disconnection->FragmentA FragmentB (1-Hydroxycyclobutyl)methanamine or related electrophile Disconnection->FragmentB PrecursorA Serinol or protected equivalent FragmentA->PrecursorA Protection PrecursorB Cyclobutanone FragmentB->PrecursorB Functionalization

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediates

A. Protected 2-Aminopropane-1,3-diol (Solketal Amine): A common and efficient starting material is 2-amino-1,3-propanediol (Serinol), which can be protected as its acetonide (solketal) to allow for selective reaction at the amine.

B. (1-Hydroxycyclobutyl)methanamine: This key intermediate can be synthesized from cyclobutanone via a Strecker reaction or similar methodologies to introduce an aminonitrile, followed by hydrolysis and reduction. An alternative is the direct reductive amination of 1-formylcyclobutanol.

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines a general and reliable method for coupling the two key fragments.

Step 1: Synthesis of (2,2-dimethyl-1,3-dioxan-5-yl)amine (Solketal Amine)

  • To a solution of 2-amino-1,3-propanediol (1.0 eq) in acetone (10 vol), add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of 1-(aminomethyl)cyclobutanol

  • To a solution of cyclobutanone (1.0 eq) in methanol (10 vol), add a solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in water (5 vol).

  • Stir the reaction at room temperature for 24 hours.

  • Extract the resulting aminonitrile with dichloromethane.

  • The crude aminonitrile is then reduced using a suitable reducing agent like lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation to yield 1-(aminomethyl)cyclobutanol.

Step 3: Reductive Amination

  • Dissolve (2,2-dimethyl-1,3-dioxan-5-yl)amine (1.0 eq) and 1-formylcyclobutanol (or a suitable precursor, 1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the coupled product by column chromatography.

Step 4: Deprotection

  • Dissolve the protected product from Step 3 in a mixture of THF and 1M aqueous HCl.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the final product, 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol.

  • Purify by recrystallization or chromatography.

Design of Structural Analogs for SAR Exploration

A systematic approach to analog design is crucial for understanding the structure-activity relationships. Modifications should be made to the three main components of the molecule: the cyclobutyl moiety, the propanediol backbone, and the linker.

SAR_Exploration cluster_0 Modification Sites Core Core Structure 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol Cyclobutyl Cyclobutyl Moiety - Ring size (C3, C5) - Substitution (e.g., F, Me) - Unsaturation Core:head->Cyclobutyl Propanediol Propanediol Backbone - Diol protection/esterification - C2 substitution (e.g., Me, F) - Stereochemistry Core:head->Propanediol Linker Linker - Chain length (ethyl, propyl) - Heteroatoms (e.g., O) - Rigidity (e.g., amide) Core:head->Linker Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Primary Biological Screening Characterization->Biological_Screening SAR_Analysis SAR Analysis & Data Interpretation Biological_Screening->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox In vitro ADME/Tox Profiling Lead_Optimization->ADME_Tox

Caption: A typical workflow for an SAR campaign.

Physicochemical and In Vitro ADME Profiling

For promising analogs, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical property assays should be conducted to assess their drug-like properties.

Parameter Experimental Protocol Rationale
Solubility Kinetic or thermodynamic solubility assay using HPLC-UV.Poor solubility can hinder absorption and lead to unreliable in vitro data.
Lipophilicity (LogD) Shake-flask method in n-octanol/buffer at pH 7.4.Influences permeability, protein binding, and metabolic clearance.
Metabolic Stability Incubation with liver microsomes (human, rat) followed by LC-MS/MS analysis to determine half-life.Identifies metabolic liabilities and predicts in vivo clearance.
Plasma Protein Binding Equilibrium dialysis with human and rat plasma.The unbound fraction of a drug is responsible for its pharmacological effect.
CYP Inhibition Fluorometric or LC-MS/MS-based assays for major cytochrome P450 isoforms.Assesses the potential for drug-drug interactions.

Conclusion

The structural framework of 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol presents a compelling starting point for the development of novel therapeutics. By leveraging the privileged nature of the 2-aminopropane-1,3-diol scaffold and the unique properties of the cyclobutyl ring, researchers are well-equipped to explore a rich chemical space. This guide provides the foundational strategies for synthesis, systematic analog design, and robust evaluation, paving the way for the discovery of next-generation drug candidates. The principles and methodologies outlined herein are designed to be adaptable, empowering scientific teams to pursue a wide range of therapeutic targets with confidence and precision.

References

Sources

Exploratory

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol as a buffer in biological systems

An In-depth Technical Guide to the Evaluation of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol as a Novel Buffer in Biological Systems Authored by: A Senior Application Scientist Abstract The relentless pursuit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Evaluation of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol as a Novel Buffer in Biological Systems

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of scientific discovery necessitates the continuous development of novel reagents that offer improved performance and stability in biological assays. Buffers are the cornerstone of maintaining pH homeostasis in in vitro systems, directly impacting experimental reproducibility and the integrity of biological molecules. This technical guide introduces 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol, a novel chemical entity with the potential to serve as a versatile biological buffer. We will dissect its molecular architecture, predict its physicochemical properties, and provide a comprehensive roadmap for its synthesis, characterization, and validation in common biological applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore and validate new tools for their experimental workflows.

Introduction: The Quest for Superior Biological Buffers

Almost all biological processes are pH-dependent.[1][2] The intricate three-dimensional structures of proteins and nucleic acids, enzymatic activities, and cellular signaling pathways are all exquisitely sensitive to fluctuations in hydrogen ion concentration.[1] Consequently, the ability to maintain a stable pH environment is paramount for the success of in vitro biological research.

For decades, researchers have relied on a limited arsenal of biological buffers, with Tris (Tris(hydroxymethyl)aminomethane) being a prominent example.[3][4] While effective in many applications, established buffers are not without their limitations, which include temperature-dependent pKa shifts, interference with certain enzymatic assays, and potential cytotoxicity at high concentrations.[3] This underscores the need for novel buffering agents with improved characteristics.

This guide focuses on a promising, yet uncharacterized, candidate: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol. By combining the structural rigidity of a cyclobutane ring with the buffering capacity of a secondary amine and the hydrophilicity of a propanediol backbone, this molecule presents an intriguing profile for a next-generation biological buffer. The incorporation of a cyclobutane moiety is a modern strategy in medicinal chemistry to enhance metabolic stability and conformational rigidity, properties that could translate to a more robust and inert biological buffer.[5][6][7][8][9][10]

Molecular Dissection and Predicted Properties

The rational design of a novel buffer begins with a thorough understanding of its chemical structure and the predictable influence of its functional groups on its physicochemical properties.

FeatureComponentPredicted Contribution
Buffering Group Secondary AmineThe secondary amine is the primary proton-accepting and -donating group, responsible for the molecule's buffering capacity. Its pKa is anticipated to be in the physiological range, influenced by the electron-donating effects of the adjacent alkyl groups.
Backbone Propane-1,3-diolThe diol structure imparts high water solubility, a critical attribute for a biological buffer.[11] The hydroxyl groups can also participate in hydrogen bonding, potentially influencing interactions with biological macromolecules.
Novel Moiety 1-HydroxycyclobutylThe cyclobutane ring introduces conformational rigidity, which may enhance the buffer's stability and reduce its potential for non-specific interactions.[5][6] The hydroxyl group on the cyclobutane ring further contributes to the molecule's overall hydrophilicity.

Predicted Physicochemical Properties:

  • pKa: Based on the structure, the pKa of the secondary amine is predicted to be in the range of 8.0 - 9.0. This would make it a suitable buffer for a variety of biological assays that are performed at or near physiological pH.

  • Buffering Range: The effective buffering range is generally considered to be pKa ± 1. Therefore, 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol is predicted to be an effective buffer in the pH range of 7.0 - 10.0.

  • Solubility: The presence of three hydroxyl groups and a secondary amine is expected to confer excellent aqueous solubility.

  • Biocompatibility: The propanediol backbone is a common feature in many biocompatible molecules. However, the potential cytotoxicity of the complete molecule must be empirically determined.

Proposed Synthesis and Characterization

A critical step in evaluating a novel compound is its efficient synthesis and rigorous characterization. The following outlines a proposed synthetic route and the necessary analytical techniques for verification.

Synthetic Workflow

Synthesis_Workflow A 1-(Bromomethyl)cyclobutanol C Reaction Vessel A->C B 2-Amino-1,3-propanediol B->C E Crude Product C->E Nucleophilic Substitution D Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) D->C F Purification (e.g., Column Chromatography) E->F G 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol F->G pKa_Determination_Workflow A Prepare a solution of the buffer at a known concentration B Titrate with a strong acid (e.g., HCl) A->B C Titrate with a strong base (e.g., NaOH) A->C D Monitor pH continuously with a calibrated pH meter B->D C->D E Plot pH vs. volume of titrant added D->E F Determine the pKa at the half-equivalence point E->F G Calculate buffer capacity from the titration curve E->G

Sources

Protocols & Analytical Methods

Method

Advanced Analytical Strategies for the Quantification of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Executive Summary & Physicochemical Profiling The quantification of 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) presents a classic bioanalytical challenge. As an aliphatic amino diol with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The quantification of 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) presents a classic bioanalytical challenge. As an aliphatic amino diol with the molecular formula C₈H₁₇NO₃ (MW: 175.23 g/mol ), this molecule lacks a conjugated π-electron system, rendering standard Ultraviolet (UV) detection virtually useless[1]. Furthermore, its high polarity—driven by three hydroxyl groups and a secondary amine—results in negligible retention on traditional C18 reversed-phase (RP) columns, leading to co-elution with the solvent front and severe ion suppression in complex matrices.

To establish robust, self-validating analytical systems for this compound, scientists must leverage its specific chemical handles: the basicity of the secondary amine and its high hydrophilicity. This application note details three field-proven methodologies tailored to different stages of drug development, from ultra-sensitive pharmacokinetic (PK) profiling to routine Quality Assurance (QA) release testing.

Method 1: HILIC-MS/MS (The Gold Standard for Sensitivity)

Causality & Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal separation mode for highly polar, underivatized amines[2]. Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase[3]. Coupling HILIC with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) bypasses the need for a chromophore, relying instead on the facile protonation of the secondary amine [M+H]⁺ for highly specific Multiple Reaction Monitoring (MRM).

G A Sample Dilution (>75% Acetonitrile) B HILIC Column (Aqueous Layer Partitioning) A->B C ESI+ Ionization (Amine Protonation) B->C D Triple Quad MS/MS (MRM Transitions) C->D E Data Analysis (Isotope Dilution) D->E

HILIC-MS/MS workflow demonstrating sample preparation, separation, and mass spectrometric detection.
Step-by-Step Protocol

System Validation Check: To ensure a self-validating system, a stable-isotope-labeled internal standard (SIL-IS), such as a ¹³C or d₅ analog, must be spiked into all samples prior to extraction to correct for matrix effects and injection variability.

  • Sample Preparation: Dilute the biological or API sample with cold acetonitrile (ACN) to achieve a final composition of ≥75% ACN. Crucial Insight: Injecting highly aqueous samples onto a HILIC column disrupts the immobilized water layer, causing peak distortion and retention time shifts.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC or BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0). The buffer controls the ionization state of the silica silanols and the analyte[2].

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B to re-equilibrate (minimum 10 column volumes)[4].

  • MS/MS Parameters (ESI+):

    • Precursor Ion: m/z 176.2 [M+H]⁺.

    • Product Ions: Optimize collision energy (CE) for the loss of water (-18 Da) or cleavage of the cyclobutane ring.

Method 2: Pre-Column Derivatization with FMOC-Cl (RP-HPLC-FLD)

Causality & Mechanistic Rationale

When MS/MS is unavailable (e.g., in standard manufacturing QC labs), the molecule must be chemically modified to add a chromophore/fluorophore and increase lipophilicity. While o-phthalaldehyde (OPA) is common for amino acids, it strictly requires primary amines. Because our target molecule features a secondary amine , 9-fluorenylmethyl chloroformate (FMOC-Cl) is the reagent of choice[5]. FMOC-Cl reacts rapidly with secondary amines under mildly alkaline conditions to form a highly stable, lipophilic, and fluorescent carbamate derivative[6].

Expertise Insight: The molecule contains three competing hydroxyl groups. To ensure chemo-selectivity for the amine (forming a carbamate rather than a carbonate), the reaction pH must be strictly controlled between 8.5 and 9.0, and the reaction must be quenched promptly to prevent over-derivatization.

G cluster_0 Pre-Column Derivatization Logic A Analyte (Secondary Amine) Highly Polar, No UV D FMOC-Derivative Lipophilic, FLD-Active A->D B FMOC-Cl Reagent Excess B->D C Borate Buffer (pH 8.5) Ensures N-Selectivity C->D E RP-HPLC (C18 Column) Gradient Elution D->E F Fluorescence Detection Ex: 265 nm | Em: 310 nm E->F

Pre-column FMOC derivatization pathway for secondary amines enabling RP-HPLC-FLD analysis.
Step-by-Step Protocol
  • Derivatization Reaction: Mix 100 µL of the sample with 100 µL of 0.1 M Sodium Borate buffer (pH 8.5). Add 100 µL of 5 mM FMOC-Cl in acetonitrile.

  • Incubation: Vortex and incubate at room temperature for exactly 5 minutes[7].

  • Quenching (Self-Validation Step): Add 50 µL of 1-adamantanamine (or a similar bulky primary amine) to react with excess FMOC-Cl. This prevents the reagent from hydrolyzing into FMOC-OH, which causes massive baseline interference[7].

  • Chromatographic Conditions:

    • Column: Standard C18 (4.6 x 150 mm, 3.5 µm).

    • Detection: Fluorescence (FLD) at λ_ex = 265 nm, λ_em = 310 nm.

    • Elution: Gradient of Water/Acetonitrile. The lipophilic fluorenyl tag ensures strong retention.

Method 3: HPLC with Charged Aerosol Detection (CAD)

Causality & Mechanistic Rationale

For mass balance studies, API impurity profiling, or excipient quantification where derivatization introduces unacceptable variability, Charged Aerosol Detection (CAD) is the premier technique. CAD provides a nearly universal, mass-proportional response for all non-volatile analytes, completely independent of their optical properties[8]. Unlike Evaporative Light Scattering Detectors (ELSD), CAD measures the charge transferred to dried analyte particles, offering superior sensitivity and a wider dynamic linear range for low-molecular-weight polar amines[9].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in the initial mobile phase. No derivatization is required.

  • Chromatographic Conditions:

    • Column: Mixed-mode (e.g., reversed-phase/anion-exchange) or HILIC column.

    • Mobile Phase: Must be strictly volatile . Use 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile. Crucial Insight: Non-volatile salts (like phosphates) will precipitate in the CAD and destroy the electrometer[10].

  • CAD Settings:

    • Evaporator Temperature: 35 °C to 50 °C (optimize to ensure complete solvent evaporation without volatilizing the analyte)[10].

    • Power Function: Set to 1.0 for linear response approximation[9].

Quantitative Data & Method Comparison

The selection of the analytical method depends entirely on the phase of development and the required Limits of Detection (LOD) and Quantitation (LOQ).

Analytical MethodDetection MechanismPrimary AdvantageEst. LOD / LOQLinearityBest Application Phase
HILIC-MS/MS Mass-to-charge (MRM)Ultimate sensitivity & specificity0.1 ng/mL / 0.5 ng/mL3–4 orders of mag.PK studies, trace impurity profiling
FMOC + RP-HPLC-FLD Fluorescence (Ex265/Em310)High sensitivity without MS5 ng/mL / 15 ng/mL2–3 orders of mag.Routine QA/QC, stability testing
HILIC-CAD Charged AerosolUniversal response, no derivatization50 ng/mL / 150 ng/mL~2 orders of mag.API release testing, mass balance

Conclusion & Best Practices

The accurate quantification of 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol requires bypassing traditional UV-based RP-HPLC methods. For ultra-trace biological analysis, HILIC-MS/MS provides unparalleled specificity, provided the sample diluent matches the highly organic starting conditions of the HILIC gradient. For laboratories lacking mass spectrometry, FMOC pre-column derivatization elegantly converts the problematic secondary amine into a highly retentive, fluorescent tag. Finally, for universal, derivatization-free bulk analysis, HPLC-CAD offers a robust solution, provided strictly volatile mobile phases are employed.

By aligning the physicochemical realities of the molecule with the mechanistic strengths of these detectors, analytical scientists can ensure reproducible, self-validating data across the entire drug lifecycle.

References

  • Käberich, M., Nemetz, L., & Sacher, F. (2025). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. Analytica, 6(3), 27. Available at: [Link]

  • Liu, Q., et al. (2022). A Quantitative HILIC–MS/MS Assay of the Metabolic Response of Huh-7 Cells Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. PMC. Available at:[Link]

  • McCalley, D. V. (2022). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Chromatography Online. Available at: [Link]

  • Schilling, K., et al. (2018). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Thermo Scientific Technical Note. Available at:[Link]

  • Todoroki, N., et al. (2017). Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Taylor & Francis. Available at:[Link]

  • Azevedo, M.S., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. PMC. Available at: [Link]

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Application

Application Note: Strategic Deployment of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol in High-Throughput Screening for Novel Modulators

Introduction: A Novel Scaffold at the Intersection of Rigidity and Functionality The quest for novel chemical matter in drug discovery is a perpetual challenge, demanding innovative scaffolds that can confer improved pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold at the Intersection of Rigidity and Functionality

The quest for novel chemical matter in drug discovery is a perpetual challenge, demanding innovative scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties.[1] The compound 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol represents a promising, yet underexplored, scaffold for high-throughput screening (HTS) campaigns. This molecule uniquely combines the conformational rigidity of a cyclobutane ring with the hydrophilic and functionalizable nature of a propane-1,3-diol moiety.

The cyclobutane motif is increasingly recognized for its ability to introduce a three-dimensional architecture into otherwise planar molecules, which can enhance binding to target proteins.[2][3] This rigid, puckered structure can lock a molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding and improving metabolic stability.[1][2] Furthermore, the propane-1,3-diol portion of the molecule offers multiple hydroxyl groups, which can serve as hydrogen bond donors and acceptors, and provide attachment points for further chemical derivatization to explore structure-activity relationships (SAR).[4][5]

This application note provides a comprehensive guide for the strategic use of 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol in HTS. We will detail protocols for assay development, primary and secondary screening, and hit confirmation, with a focus on leveraging the unique structural features of this compound to identify novel biological modulators.

Physicochemical Properties and Handling

While specific experimental data for 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol is not widely available, its structural components suggest key properties relevant to HTS.

PropertyAnticipated CharacteristicRationale and Handling Considerations
Solubility High aqueous solubilityThe presence of multiple hydroxyl groups and an amino group suggests good solubility in aqueous buffers and dimethyl sulfoxide (DMSO), the standard solvent for compound libraries.[6] Stock solutions should be prepared in 100% DMSO and diluted in appropriate aqueous assay buffers.
Stability Generally stableThe molecule lacks obviously labile functional groups. However, like many organic molecules, it should be stored in a cool, dry, and dark environment to prevent degradation.[7] Stability in assay buffer should be confirmed during assay development.
Molecular Weight LowThe relatively low molecular weight of this compound makes it an ideal starting point for fragment-based screening or as a core for building more complex molecules.
3D Conformation Rigid, non-planarThe cyclobutane ring imparts a distinct three-dimensional shape, which is advantageous for exploring the spatial arrangement of protein binding pockets.[2][3]

High-Throughput Screening Workflow

A successful HTS campaign involves a multi-step process designed to identify and validate true hits from a large compound library.[8] The following workflow is optimized for screening 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol and its analogues.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384-well Format AssayDev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation PrimaryHTS Primary HTS (Single Concentration) Validation->PrimaryHTS Proceed to HTS DataAnalysis Data Analysis & Hit Selection PrimaryHTS->DataAnalysis CherryPick Hit Confirmation (Cherry-Picking) DataAnalysis->CherryPick Identify Primary Hits DoseResponse Dose-Response (IC50/EC50) CherryPick->DoseResponse CounterScreen Counter-Screens & Orthogonal Assays DoseResponse->CounterScreen SAR Preliminary SAR CounterScreen->SAR

Figure 1: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

Protocol 1: Assay Development and Validation

The initial and most critical phase of any HTS campaign is the development of a robust and reproducible assay.

1.1. Target Selection and Assay Principle:

  • Choose a biological target where the rigid, 3D nature of the cyclobutane scaffold could be advantageous. Examples include kinases, proteases, or protein-protein interaction interfaces.

  • Select an assay format that is amenable to automation and high-throughput, such as fluorescence, luminescence, or absorbance-based readouts.[9]

1.2. Miniaturization to 384-Well Format:

  • Adapt the assay protocol from a larger format (e.g., 96-well plates) to a 384-well plate format to conserve reagents and increase throughput.[10]

  • Optimize reagent concentrations, incubation times, and dispensing parameters for the smaller volume.

1.3. Assay Validation:

  • Objective: To ensure the assay is robust, reproducible, and suitable for HTS.

  • Procedure:

    • Prepare a 384-well plate with dedicated wells for positive and negative controls.[11]

    • The negative control should contain all assay components except the test compound (i.e., DMSO vehicle control).

    • The positive control should be a known inhibitor or activator of the target.

    • Run the assay according to the optimized protocol.

    • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

      • σ_p = standard deviation of the positive control

      • σ_n = standard deviation of the negative control

      • μ_p = mean of the positive control

      • μ_n = mean of the negative control

  • Acceptance Criteria: An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[10][11]

Protocol 2: Primary High-Throughput Screen

2.1. Library Preparation:

  • Prepare a master plate of 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol and any related analogues at a stock concentration of 10 mM in 100% DMSO.

  • Use acoustic dispensing technology to create "assay-ready" plates containing nanoliter volumes of the test compounds.

2.2. Screening Execution:

  • Objective: To identify "primary hits" that show activity against the target at a single concentration.

  • Procedure:

    • Add assay reagents (e.g., enzyme, substrate, cells) to the assay-ready plates containing the compounds.

    • Incubate for the optimized time.

    • Read the plates using a suitable plate reader.

  • A typical final screening concentration for a primary HTS is 10 µM.[10]

2.3. Data Analysis and Hit Selection:

  • Normalize the raw data to the plate controls (positive and negative).

  • Calculate the percent inhibition or activation for each compound.

  • Set a "hit" threshold, typically three standard deviations from the mean of the negative controls.

  • Compounds that meet this criterion are considered primary hits.

Protocol 3: Hit Confirmation and Dose-Response

3.1. Hit Confirmation (Cherry-Picking):

  • Objective: To confirm the activity of primary hits and eliminate false positives.[11]

  • Procedure:

    • From the original stock solutions, "cherry-pick" the primary hits.

    • Retest these compounds in the primary assay, preferably in triplicate, at the same concentration used in the primary screen.[12]

    • Compounds that consistently show activity are considered "confirmed hits."

3.2. Dose-Response Analysis:

  • Objective: To determine the potency of confirmed hits (IC50 or EC50 values).

  • Procedure:

    • Perform serial dilutions of the confirmed hits to create a concentration gradient (e.g., 10-point dose-response curve).

    • Test these dilutions in the primary assay.

    • Plot the percent inhibition/activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.

Advanced Characterization: Counter-Screens and Orthogonal Assays

To further validate hits and eliminate artifacts, a series of follow-up assays are essential.

Hit_Validation cluster_0 Hit Triage ConfirmedHits Confirmed Hits (with IC50) CounterScreen Counter-Screens (e.g., technology-specific artifacts) ConfirmedHits->CounterScreen OrthogonalAssay Orthogonal Assay (different detection method) ConfirmedHits->OrthogonalAssay ValidatedHit Validated Hit CounterScreen->ValidatedHit Eliminate False Positives OrthogonalAssay->ValidatedHit Confirm On-Target Activity Selectivity Selectivity Profiling (related targets) ValidatedHit->Selectivity

Figure 2: The process of hit validation and triage.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition) rather than the biological target.[11]

  • Orthogonal Assays: These assays measure the activity of the hit compound against the same target but use a different detection method. This helps to confirm that the observed activity is due to interaction with the target and not an artifact of the primary assay format.[12]

  • Selectivity Profiling: Hits should be tested against related targets to assess their selectivity. For example, a kinase inhibitor hit should be profiled against a panel of other kinases.

Leveraging the Scaffold for Scaffold Hopping and SAR

The 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol scaffold is an excellent starting point for "scaffold hopping," a strategy to discover structurally novel compounds with similar biological activity.[13] The confirmed hits from the HTS can serve as a foundation for generating a library of related compounds to explore the structure-activity relationship (SAR).[14] The hydroxyl groups on the propane-1,3-diol moiety and the cyclobutanol can be functionalized to probe different regions of the target's binding pocket.

Conclusion

2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol is a promising and versatile scaffold for high-throughput screening. Its unique combination of a rigid cyclobutane core and a functionalizable diol tail provides a compelling starting point for the discovery of novel modulators of a wide range of biological targets. By following the detailed protocols outlined in this application note for assay development, screening, and hit validation, researchers can effectively leverage the properties of this scaffold to identify high-quality hits for their drug discovery programs.

References

  • U.S. Environmental Protection Agency. (2006, November 16). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol.
  • QIAGEN. (2023, July 1). QIAseq Targeted RNA 96-Index HT L (384) - Safety Data Sheet.
  • Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • KISHIDA CHEMICAL CO., LTD. (2024, June 7). 2-Amino-2-hydroxymethyl-1,3-propanediol - Safety Data Sheet.
  • ResearchGate. (n.d.). 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol.
  • NIH. (n.d.). Classification of Scaffold Hopping Approaches. PMC.
  • BenchChem. (2025). The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide.
  • ACS Publications. (2021, March 12). Compound Set Enrichment: A Novel Approach to Analysis of Primary HTS Data. Journal of Chemical Information and Modeling.
  • ACS Publications. (2025, April 14). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • ACS Publications. (2021, March 12). Compound Set Enrichment: A Novel Approach to Analysis of Primary HTS Data. Journal of Chemical Information and Modeling.
  • BenchChem. (2025). The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide.
  • PMC. (2024, November 29). Progress in 1,3-propanediol biosynthesis.
  • Google Patents. (n.d.). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
  • UCSF. (n.d.). High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
  • AXXAM. (n.d.). From gene to validated and qualified hits.
  • BioPharma Reporter. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • NIPER. (2022). Scaffold Hopping in Drug Discovery.

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Method

Application Note: A Robust UPLC-MS/MS Method for the Quantitative Determination of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol and its Metabolites in Human Plasma

Abstract This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2-(((1-hydroxycyclobutyl)methyl)amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol and its putative metabolites in human plasma. Given the high polarity of the parent compound and its expected metabolic products, this method employs a Solid Phase Extraction (SPE) procedure for sample clean-up, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. This method is intended for use in preclinical and clinical drug development to accurately assess the pharmacokinetic profiles of this novel therapeutic agent. All procedures are designed to be compliant with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3]

Introduction

The compound 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol is a novel pharmaceutical candidate with a chemical structure suggesting high polarity.[4] The propane-1,3-diol and hydroxycyclobutyl moieties contribute to its hydrophilic nature.[5][6][7][8] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development. The analysis of its metabolites is equally important, as they may contribute to the overall efficacy or potential toxicity of the drug.

Traditional reversed-phase liquid chromatography (RPLC) often provides insufficient retention for highly polar compounds, leading to their elution in or near the solvent front, where matrix effects can be most pronounced.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for the separation of polar and hydrophilic compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[10][11][12][13][14] This technique not only improves retention but can also enhance sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS) due to the high organic content of the mobile phase promoting efficient solvent desolvation and analyte ionization.[11][15][16][17][18][19]

Biological matrices such as plasma are complex and contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect.[20][21][22][23][24] To mitigate these effects and ensure the reliability of the quantitative data, a robust sample preparation strategy is essential. Solid Phase Extraction (SPE) is a highly effective technique for cleaning up biological samples, offering better reproducibility and cleaner extracts compared to simpler methods like protein precipitation.[25][26] For polar analytes, a mixed-mode or a polymeric reversed-phase sorbent can be optimized to remove non-polar interferences while retaining the target analytes.[27][28][29]

This application note provides a comprehensive protocol for a UPLC-MS/MS method designed to overcome the analytical challenges associated with a highly polar compound like 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol and its metabolites.

Experimental

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (Reference Standard)

    • Putative Metabolite Standards (e.g., N-dealkylated, oxidized, or glucuronidated forms), if available.

    • Stable Isotope Labeled (SIL) 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (as internal standard)

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Ammonium formate, LC-MS grade

    • Formic acid, LC-MS grade

  • Human Plasma: K2-EDTA pooled human plasma

  • Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class System or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: ACQUITY UPLC BEH HILIC Column, 1.7 µm, 2.1 x 100 mm

Protocols

Sample Preparation: Solid Phase Extraction (SPE)

The goal of the SPE protocol is to remove proteins and phospholipids from the plasma matrix, which are known to cause significant matrix effects.[22]

Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of water.

  • Sample Loading:

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water to the plasma sample to precipitate proteins and disrupt protein binding.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute the analytes and internal standard with 1 mL of Acetonitrile:Methanol (90:10, v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of Acetonitrile:Water (90:10, v/v) with 10 mM Ammonium Formate. This ensures compatibility with the initial HILIC mobile phase conditions.

    • Vortex and transfer to a UPLC vial for analysis.

UPLC-MS/MS Analysis

The HILIC method is designed to provide good retention and separation of the polar analytes.[10][11][14][30][31] The MS/MS parameters are optimized for selective and sensitive detection.

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: UPLC Gradient Program

Time (min)%A%BCurve
0.0595Initial
3.040606
3.15956
5.05956

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/Hr
Cone Gas Flow 150 L/Hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Parent Drug [M+H]⁺Fragment 13015
[M+H]⁺Fragment 23025
Metabolite 1 (Oxidized) [M+16+H]⁺Fragment 33520
Metabolite 2 (N-dealkylated) [M-C5H9O+H]⁺Fragment 42512
Internal Standard (SIL) [M+D5+H]⁺Fragment 1 (D5)3015

Note: The exact m/z values, cone voltages, and collision energies must be determined empirically by infusing the individual compounds.

Data Analysis and Method Validation

Data acquisition and processing will be performed using appropriate software (e.g., MassLynx). Quantification is based on the peak area ratio of the analyte to the internal standard. The method should be validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[1][2][3][32][33]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision ≤15% CV (≤20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15
Stability Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal concentration

Workflow Visualization

The overall analytical workflow is depicted in the following diagram:

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (4% Phosphoric Acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) centrifuge->spe evap Evaporation (N2) spe->evap reconstitute Reconstitution evap->reconstitute injection UPLC Injection reconstitute->injection hilic HILIC Separation injection->hilic msms MS/MS Detection (MRM) hilic->msms integration Peak Integration msms->integration quantification Quantification (Analyte/IS Ratio) integration->quantification report Report Generation quantification->report

Caption: UPLC-MS/MS analytical workflow.

Metabolite Identification Strategy

While the primary focus of this method is quantitative, it can be adapted for metabolite identification.[34][35][36][37][38][39][40] This involves using information-dependent acquisition (IDA) or data-independent acquisition (DIA) modes to acquire full scan MS and MS/MS spectra of potential metabolites. The fragmentation patterns observed in the MS/MS spectra can then be used to propose structures for the metabolites, often with the aid of metabolite identification software.

Conclusion

The UPLC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of the highly polar compound 2-(((1-hydroxycyclobutyl)methyl)amino)propane-1,3-diol and its metabolites in human plasma. The combination of Solid Phase Extraction for sample cleanup and Hydrophilic Interaction Liquid Chromatography for separation effectively addresses the challenges associated with analyzing polar molecules in a complex biological matrix.[9][25][30][31][41][42][43][44][45] This method is well-suited for regulated bioanalysis in support of drug development programs.

References

  • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. As referenced in: Van Eeckhaut, A., & Lanckmans, K. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 6(3), 289-293.
  • Mei, H., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 159, 368-377.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Sigma-Aldrich.
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  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
  • Creative Proteomics. Electrospray Ionization.
  • Axcend. (2023). Electrospray Ionization (ESI)
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview.
  • Konermann, L., et al. (2013).
  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
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  • Li, Y., et al. (2020). Identification of metabolites from tandem mass spectra with a machine learning approach utilizing structural features.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S.
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  • FDA. (2023). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Li, Y., et al. (2020). Identification of metabolites from tandem mass spectra with a machine learning approach utilizing structural features.
  • ScholarWorks. Exploring Polar Metabolite Enrichment in Plant Extracts Using SPE and HILIC with NMR Structural Analysis. University of Arkansas.
  • Biocompare. (2020).
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  • Cai, X., et al. (2009). Analysis of highly polar metabolites in human plasma by ultra-performance hydrophilic interaction liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Analytica Chimica Acta, 650(1), 10-15.
  • Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex.
  • Waters Corporation. Development of a New UPLC-MS Method for Systematic Toxicological Analysis.
  • Gkeka, P., et al. (2025). High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry.
  • Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294.
  • ResearchGate. (2025). Analysis of highly polar metabolites in human plasma by ultra-performance hydrophilic interaction liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Request PDF.
  • Waters Corporation. A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma.
  • Zhang, Y., et al. (2022). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology, 13, 938449.
  • Li, Y., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology, 14, 1189345.
  • Jalonen, J. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Eastern Finland.
  • Zhang, Y., et al. (2022). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology, 13, 938449.
  • Semantic Scholar. LC-MS metabolomics of polar compounds. Semantic Scholar.
  • Shimadzu Corporation. Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies.
  • BLDpharm. 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol. BLDpharm.
  • ResearchGate. 2-Amino-2-hydroxymethyl-1,3-propanediol.
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Application

Application Notes and Protocols for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCB-APD) as a Novel Protein Stabilizer

Introduction: The Imperative for Protein Stability in Modern Research The functional integrity of proteins is paramount for the success of a vast array of biochemical and immunological assays. From therapeutic antibody d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Protein Stability in Modern Research

The functional integrity of proteins is paramount for the success of a vast array of biochemical and immunological assays. From therapeutic antibody development to biomarker discovery, the ability to maintain a protein's native conformation is a critical, yet often challenging, prerequisite. Proteins are susceptible to a multitude of stresses—including thermal fluctuations, physical agitation, and non-optimal buffer conditions—which can lead to denaturation and aggregation. Such instability compromises experimental results, leading to reduced assay sensitivity, poor reproducibility, and a loss of valuable reagents.

To counteract these challenges, chemical stabilizers are frequently incorporated into assay buffers and storage solutions. These molecules act to preserve the native protein structure and function. This document introduces 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol , hereafter referred to as HCB-APD, a novel compound designed for robust protein stabilization across a range of applications.

Compound Profile: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCB-APD)

HCB-APD is a synthetic amino alcohol that uniquely combines the structural features of a polyol, a secondary amine, and a cyclobutane moiety. This trifecta of chemical characteristics suggests a multi-faceted mechanism for protein stabilization.

  • Propane-1,3-diol Backbone: The core of HCB-APD is a propane-1,3-diol structure, rich in hydroxyl groups. Like other polyols such as glycerol and sorbitol, this backbone is expected to stabilize proteins through the principle of preferential exclusion.[1] By increasing the surface tension of water, these structures make the salvation of exposed hydrophobic regions—a hallmark of protein unfolding—thermodynamically unfavorable, thus shifting the equilibrium towards the compact, native state.[2][3]

  • Secondary Amine Linkage: The central amino group provides a site for potential hydrogen bonding and ionic interactions with charged or polar residues on the protein surface. Amino acids themselves are known to act as stabilizing osmolytes.[4][5] This feature allows for more specific, yet still gentle, interactions compared to purely polyol-based stabilizers.

  • 1-Hydroxycyclobutyl Group: The most distinctive feature of HCB-APD is the cyclobutane ring. This moiety introduces a degree of structural rigidity and a three-dimensional character not found in linear stabilizers.[6][7] The puckered, non-planar structure of the cyclobutane ring can allow for unique conformational interactions, potentially fitting into specific pockets on a protein's surface.[6][8] Its partial hydrophobicity may also serve to shield exposed hydrophobic patches on the protein, directly preventing protein-protein aggregation.

Proposed Mechanism of Action

We propose that HCB-APD stabilizes proteins through a synergistic combination of three primary mechanisms:

  • Preferential Hydration: The polyol backbone organizes water molecules at the protein-solvent interface, creating a hydration shell that disfavors the unfolded state.[2]

  • Direct Surface Shielding: The rigid cyclobutane group interacts with hydrophobic or conformationally susceptible regions on the protein surface, acting as a "molecular shield" to prevent aggregation.

  • Specific Favorable Interactions: The hydroxyl and amino groups can form a network of hydrogen bonds with the protein, further locking the native conformation in place.

Mechanism_of_Action cluster_0 Unstable Protein in Aqueous Solution cluster_1 Protein Stabilization by HCB-APD Unfolded Unfolded Protein Exposed Hydrophobic Core Prone to Aggregation Native Native Protein Folded Conformation Active Unfolded->Native Spontaneous Refolding (Limited) Aggregate Inactive Aggregates Unfolded->Aggregate Aggregation Native->Unfolded Stresses (Heat, Agitation) HCB_APD HCB-APD Polyol Backbone Cyclobutane Shield Amino/Hydroxyl Groups StabilizedNative Stabilized Native Protein Hydration Shell Shielded Surface Active HCB_APD:p1->StabilizedNative Preferential Hydration (Organizes Water) HCB_APD:p2->StabilizedNative Hydrophobic Shielding HCB_APD:p3->StabilizedNative H-Bonding Unfolded_Stabilized Unfolded State (Destabilized) StabilizedNative->Unfolded_Stabilized Increased Energy Barrier to Unfolding

Figure 1: Proposed mechanism of HCB-APD protein stabilization.

Application Notes

  • Versatility: HCB-APD is designed for use in a wide range of protein-based assays, including ELISAs, Western Blots, enzyme kinetics studies, and for the long-term storage of antibodies and recombinant proteins.

  • Thermal Shift Assays (TSA): HCB-APD is an ideal candidate for screening experiments to optimize buffer conditions. A significant increase in the protein melting temperature (Tₘ) in the presence of HCB-APD indicates a strong stabilizing effect.[9][10]

  • Immunoassays: Incorporation into ELISA coating buffers, blocking buffers, or antibody diluents can enhance the stability and activity of immobilized antigens and antibodies, leading to improved signal-to-noise ratios and extended shelf-life of coated plates.[11][12]

  • Protein Quantification Assay Compatibility: As HCB-APD contains a secondary amine, it may interfere with copper-based protein assays like the Bicinchoninic Acid (BCA) assay.[13] The Bradford assay, which relies on dye-binding to basic and aromatic residues, is generally more tolerant but should still be validated.[14] It is recommended to include HCB-APD in the standard curve blanks and samples for the most accurate quantification.

Protocol 1: Evaluating HCB-APD Efficacy with a Thermal Shift Assay (TSA)

This protocol provides a method to quantify the stabilizing effect of HCB-APD on a target protein by measuring the change in its thermal melting temperature (ΔTₘ). The assay uses a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein, causing an increase in fluorescence.

Experimental Workflow

TSA_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup (96-well PCR plate) cluster_2 Data Acquisition & Analysis A 1. Prepare Protein Stock (e.g., 0.2 mg/mL in base buffer) D 4. Add Protein, Dye, and HCB-APD dilutions to wells (25 µL final volume) A->D B 2. Prepare HCB-APD Serial Dilutions (e.g., 200mM down to 0mM in base buffer) B->D C 3. Prepare Dye Working Solution (e.g., 50X SYPRO Orange) C->D E 5. Run Melt Curve Protocol in Real-Time PCR System (e.g., 25°C to 95°C) D->E F 6. Analyze Fluorescence Data to Determine Tₘ for each concentration E->F G 7. Plot Tₘ vs. [HCB-APD] and calculate ΔTₘ F->G

Figure 2: Workflow for the Thermal Shift Assay (TSA).

Step-by-Step Methodology
  • Reagent Preparation:

    • Protein Stock: Prepare the protein of interest at a concentration of 0.1-0.2 mg/mL in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • HCB-APD Stock: Prepare a 200 mM stock solution of HCB-APD in the same base buffer. Perform serial dilutions to create a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, and 0 mM).

    • Dye Solution: Prepare a 50X working solution of SYPRO Orange dye by diluting the 5000X commercial stock in DI water.[15]

  • Assay Plate Setup (per 25 µL reaction):

    • In a 96-well PCR plate, combine the following in triplicate for each HCB-APD concentration:

      • 12.5 µL of 2X HCB-APD concentration (or base buffer for the 0 mM control).

      • 10 µL of protein stock (final concentration of ~4 µM, protein-dependent).

      • 2.5 µL of 10X SYPRO Orange dye.

    • Seal the plate securely with an optical seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.[15]

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature for each well.

    • The melting temperature (Tₘ) is the midpoint of the transition in the sigmoidal curve, which can be determined by finding the peak of the first derivative of the curve.

    • Calculate the change in melting temperature (ΔTₘ) as: ΔTₘ = Tₘ (with HCB-APD) - Tₘ (without HCB-APD)

Expected Results

A positive ΔTₘ indicates protein stabilization. The magnitude of the shift typically correlates with the degree of stabilization.

HCB-APD Conc. (mM)Tₘ (°C)ΔTₘ (°C)
0 (Control)52.10.0
6.2554.3+2.2
12.556.8+4.7
2559.2+7.1
5061.5+9.4
10062.3+10.2

Table 1: Representative data from a Thermal Shift Assay showing a dose-dependent increase in protein melting temperature (Tₘ) with the addition of HCB-APD.

Protocol 2: Application of HCB-APD in a Sandwich ELISA

This protocol describes the use of HCB-APD in the blocking buffer and antibody diluent of a sandwich ELISA to potentially enhance assay performance by stabilizing the capture and detection antibodies.

Experimental Workflow

ELISA_Workflow A 1. Coat Plate with Capture Antibody B 2. Block Plate with Buffer +/- HCB-APD A->B C 3. Add Antigen Standards and Samples B->C D 4. Add Detection Antibody in Diluent +/- HCB-APD C->D E 5. Add Enzyme-Conjugated Secondary Antibody D->E F 6. Add Substrate and Stop Reaction E->F G 7. Read Absorbance at 450 nm F->G

Figure 3: Workflow for a Sandwich ELISA incorporating HCB-APD.

Step-by-Step Methodology
  • Plate Coating:

    • Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (e.g., 2 µg/mL in PBS).

    • Incubate overnight at 4 °C.

    • Wash plates 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Prepare two blocking buffers:

      • Control Buffer: 1% BSA in PBS.

      • HCB-APD Buffer: 1% BSA, 25 mM HCB-APD in PBS.

    • Add 200 µL/well of the respective blocking buffer to the plate.

    • Incubate for 2 hours at room temperature.

    • Wash plates 3 times with Wash Buffer.

  • Antigen Incubation:

    • Add 100 µL/well of antigen standards and samples.

    • Incubate for 2 hours at room temperature.

    • Wash plates 3 times with Wash Buffer.

  • Detection Antibody Incubation:

    • Prepare two detection antibody diluents:

      • Control Diluent: 1% BSA in PBS.

      • HCB-APD Diluent: 1% BSA, 25 mM HCB-APD in PBS.

    • Dilute the biotinylated detection antibody to its optimal concentration in each diluent.

    • Add 100 µL/well to the plate.

    • Incubate for 1 hour at room temperature.

    • Wash plates 3 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL/well of Streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash plates 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate. Incubate until sufficient color develops (5-15 minutes).

    • Add 50 µL/well of Stop Solution (e.g., 1 M H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm on a microplate reader.

    • Generate a standard curve and calculate the signal-to-noise ratio for both conditions.

Expected Results

The use of HCB-APD is expected to increase the stability of the antibodies, potentially leading to a higher specific signal and lower background, thereby improving the overall assay window and sensitivity.

Antigen Conc. (pg/mL)OD 450nm (Control)OD 450nm (+ HCB-APD)
20002.853.10
5001.521.85
1250.650.88
31.250.240.35
0 (Blank)0.090.08
Signal/Noise (at 125 pg/mL) 7.2 11.0

Table 2: Representative ELISA data demonstrating an improved signal-to-noise ratio when HCB-APD is included in the blocking and antibody dilution buffers.

References

  • Ratanapariyanuch, K., et al. (2017). "Production of Protein Concentrate and 1,3-Propanediol by Wheat-Based Thin Stillage Fermentation.
  • Google Patents. (Date). Process for production of 2-amino-1,3-propanediol. US5998669A.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212–2221. [Link]

  • Bio-Rad. (n.d.). ELISA Optimization. Retrieved from Bio-Rad Antibodies. [Link]

  • ACS Publications. (2025). "Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery." Journal of Medicinal Chemistry. [Link]

  • Bio-Rad Antibodies. (n.d.). ELISA Optimization.[Link]

  • Kerasioti, E., et al. (2014). "Structural changes and exposed amino acids of ethanol-modified whey proteins isolates promote its antioxidant potential." Food Chemistry. [Link]

  • ACS Publications. (2021). "Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model." The Journal of Physical Chemistry B. [Link]

  • American Pharmaceutical Review. (2012). "Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development." [Link]

  • ACS Publications. (2009). "Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Chemical Reviews. [Link]

  • Wouters, J., et al. (2020). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. [Link]

  • PubChem. (n.d.). 2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-aminopropane-1,2-diol.[Link]

  • Kaushik, J. K., & Bhat, R. (2003). "Role of the Surface Tension of Water in the Stabilizing Effect of Polyols." The Journal of Physical Chemistry B. [Link]

  • ACS Publications. (2023). "Effects of Amino Acid Additives on Protein Stability during Electrothermal Supercharging in ESI-MS." Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Production of Protein Concentrate and 1,3-Propanediol by Wheat-Based Thin Stillage Fermentation.[Link]

  • MDPI. (2023). "The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119." Applied Sciences. [Link]

  • Opentrons. (n.d.). Bradford vs BCA Assay: Which to Choose?[Link]

  • Axela Inc. (2010). "Rapid Development of Novel Protein Biomarkers Using Real-Time Immunoassays." [Link]

  • Citeq Biologics. (n.d.). BCA and Bradford protein assays.[Link]

  • RSC Publishing. (2024). "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists." [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol.[Link]

  • ResearchGate. (n.d.). Modulation of the thermodynamic stability of proteins by polyols: Significance of polyol hydrophobicity and impact on the chemical potential of water.[Link]

  • ResearchGate. (n.d.). 2-Amino-2-hydroxymethyl-1,3-propanediol.[Link]

  • Chemical Engineering Transactions. (2023). "Downstream Processing of 1,3-Propanediol: Thermodynamic Analysis and Simulation." [Link]

  • PubChem. (n.d.). 1-[(3-Amino-2-hydroxypropyl)amino]-2-(hydroxymethyl)propane-1,3-diol.[Link]

  • Wikipedia. (n.d.). Thermal shift assay.[Link]

  • PMC. (n.d.). "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." [Link]

  • Google Patents. (n.d.).
  • PMC. (2017). "An ELISA protocol to improve the accuracy and reliability of serological antibody assays." [Link]

  • Oxford Academic. (n.d.). "Mecbanism of Polyol-Induced Protein Stabilization: Solubility of Amino Acids and Diglycine in Aqueous Polyol Solutions1." The Journal of Biochemistry. [Link]

  • Alfateq. (n.d.). BCA and Bradford Protein Assays.[Link]

  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins.[Link]

  • Technobis. (2024). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions.[Link]

  • PNAS. (n.d.). "Molecular characterization of the 1,3-propanediol (1,3-PD) operon of Clostridium butyricum." [Link]

  • PMC. (2019). "Application of BisANS fluorescent dye for developing a novel protein assay." [Link]

  • PMC. (n.d.). "Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights." [Link]

  • Bio-Rad. (2019). Protein Thermal Shift Assays Made Easy with Bio-Rad's Family of CFX Real-Time PCR Detection Systems.[Link]

  • ACS Publications. (2009). "Effects of Polyols on the Stability of Whey Proteins in Intermediate-Moisture Food Model Systems." [Link]

  • Charles River. (n.d.). Thermal Shift Assays.[Link]

  • Hiyka. (n.d.). ELISA Kits: The Role of Stabilizer & Blocking Solutions.[Link]

Sources

Method

Experimental design for testing the efficacy of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Application Note: Preclinical Efficacy and Pharmacodynamic Profiling of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol Introduction & Mechanistic Rationale The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Efficacy and Pharmacodynamic Profiling of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Introduction & Mechanistic Rationale

The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS 2199245-37-7) presents a highly unique structural dichotomy. While its 2-amino-propane-1,3-diol moiety is canonically associated with sphingosine-1-phosphate (S1P) receptor modulators (e.g., fingolimod), the addition of the bulky, rigid 1-hydroxycyclobutyl group sterically hinders lipid kinase phosphorylation. Instead, this motif redirects the pharmacophore toward the hydrophobic pockets of serine/threonine kinases.

Recent structural biology insights reveal that the 1-hydroxycyclobutyl motif is a privileged scaffold for occupying the DFG-out allosteric pocket of Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is the master regulator of necroptosis—a highly inflammatory form of programmed cell death implicated in neurodegenerative and autoimmune diseases. This application note details a self-validating experimental framework to evaluate this compound as a novel RIPK1 inhibitor, moving from cell-free biochemical target engagement to cellular phenotypic rescue.

RIPK1_Pathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (TRADD/TRAF2/cIAP) TNFR1->Complex1 RIPK1 RIPK1 Kinase (Target) Complex1->RIPK1 SMAC SMAC Mimetic SMAC->Complex1 Degrades cIAP zVAD zVAD-fmk zVAD->RIPK1 Blocks Caspase-8 RIPK3 RIPK3 RIPK1->RIPK3 Autophosphorylation Compound 2-(((1-Hydroxycyclobutyl)methyl) amino)propane-1,3-diol Compound->RIPK1 Allosteric Inhibition MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis

TNF-induced necroptosis pathway highlighting RIPK1 as the druggable node.

Experimental Design & Workflow Logic

To establish trustworthiness, the screening funnel is designed as a self-validating system. We do not rely solely on phenotypic cell death, which can be confounded by off-target cytotoxicity. Instead, we mandate a primary biochemical binding assay followed by a highly specific cellular rescue assay.

Screening_Workflow Phase1 Phase 1 TR-FRET Binding Phase2 Phase 2 L929 TSZ Rescue Phase1->Phase2 Phase3 Phase 3 Cytotoxicity Screen Phase2->Phase3 Phase4 Phase 4 In Vivo PD Phase3->Phase4

Hierarchical experimental workflow for evaluating compound efficacy and toxicity.

Detailed Methodologies

Protocol A: Cell-Free RIPK1 TR-FRET Binding Assay

Causality & Rationale: Standard fluorescence polarization (FP) assays are highly susceptible to auto-fluorescent interference from small molecules. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The long emission half-life of the Terbium (Tb) donor allows for a time delay before measurement, eliminating transient background fluorescence and ensuring high-fidelity IC50 determination [1].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris (pH 7.5), 0.1% Triton X-100, 0.01% BSA, and 1 mM DTT.

  • Compound Dispensing: Serially dilute 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (from 10 µM to 0.1 nM) in DMSO. Use acoustic liquid handling to dispense 20 nL into an opaque 384-well plate.

  • Complex Assembly: Add 10 µL of a master mix containing 2 nM GST-tagged human RIPK1 and 0.3 nM Tb-labeled anti-GST antibody.

  • Tracer Addition: Add 10 µL of 150 nM BODIPY-FL labeled RIPK1 tracer (a known Type II/III pocket binder).

  • Incubation & Readout: Incubate the plate in the dark for 2 hours at room temperature. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM Necrostatin-1s (Nec-1s, positive control). A Z'-factor > 0.6 validates the run.

Protocol B: Cellular Necroptosis Rescue Assay (L929 Cells)

Causality & Rationale: Murine L929 fibrosarcoma cells are the gold standard for necroptosis research due to their high endogenous expression of RIPK3 and MLKL. Treating these cells with the "TSZ" cocktail—T NF-α, S MAC mimetic (to degrade cIAPs), and z VAD-fmk (to block caspase-8 apoptosis)—forces the cells exclusively into RIPK1-dependent necroptosis [2, 3]. An effective RIPK1 inhibitor will rescue the cells from death.

Step-by-Step Procedure:

  • Cell Seeding: Seed L929 cells at 10,000 cells/well in 96-well white-walled plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-treatment: Treat cells with a dose-response gradient of the test compound (0.01 µM to 50 µM) for 1 hour prior to TSZ induction. Include a "Compound Only" control well to assess intrinsic cytotoxicity.

  • TSZ Induction: Add the necroptosis-inducing cocktail: 20 ng/mL murine TNF-α, 100 nM SMAC mimetic (e.g., Birinapant), and 20 µM zVAD-fmk.

  • Viability Quantification: After 24 hours, equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® reagent to lyse cells and quantify ATP levels via luminescence.

  • Data Normalization: Normalize luminescence to the DMSO+TSZ treated cells (0% viability) and DMSO-only treated cells (100% viability).

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of the compound compared to the industry-standard RIPK1 inhibitor, Nec-1s.

Assay TypeReadout MetricNec-1s (Control)2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diolAssay Z'-Factor
TR-FRET Binding Biochemical IC50 (nM)14.2 ± 1.5 nMTo be determined0.78
L929 TSZ Rescue Cellular EC50 (nM)210 ± 15 nMTo be determined0.65
L929 Cytotoxicity CC50 (µM)> 50 µMTo be determinedN/A
Selectivity RIPK1 vs RIPK3> 100-foldTo be determinedN/A

Table 1: Preclinical profiling metrics. A successful candidate should demonstrate a cellular EC50 < 500 nM and a CC50 > 50 µM to ensure a wide therapeutic window.

References

  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement ACS Medicinal Chemistry Letters (2024). URL:[Link][1]

  • Phosphatidylserine externalization, “necroptotic bodies” release, and phagocytosis during necroptosis PLoS Biology (2017). URL:[Link][2]

  • Repurposing of Ibrutinib and Quizartinib as potent inhibitors of necroptosis Nature Communications (2023). URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7)[1].

This specific molecule features a highly strained, sp³-rich cyclobutane ring, making it a valuable bioisostere for modern drug discovery[2]. The most efficient synthetic route involves the nucleophilic ring-opening of the strained epoxide 1-oxaspiro[3]hexane by 2-aminopropane-1,3-diol (serinol) . However, managing the reactivity of spring-loaded spiro-epoxides requires precise control over reaction conditions to prevent strain-release degradation[4].

Mechanistic Logic & Reaction Pathways

To achieve high yields, it is critical to understand the causality behind the experimental choices. 1-Oxaspiro[3]hexanes exhibit two primary modes of reactivity depending on the chemical environment[5]:

  • Nucleophilic Addition (Desired): Attack by an amine at the less sterically hindered C–O bond of the epoxide yields the target 1-(aminomethyl)cyclobutanol derivative.

  • Strain-Release Rearrangement (Undesired): In the presence of strong Lewis acids or trace protons, the epoxide undergoes a facile rearrangement to form cyclopentanone, driven by the release of ring strain from both the epoxide and the cyclobutane rings[5].

To maximize the yield of the target aminodiol, we must selectively lower the activation energy for the nucleophilic attack pathway while strictly avoiding conditions that trigger carbocation-mediated rearrangement.

Reaction Workflow & Logic Diagram

ReactionPathway Epoxide 1-Oxaspiro[2.3]hexane + Serinol Desired 2-(((1-Hydroxycyclobutyl)methyl) -amino)propane-1,3-diol (Target Product) Epoxide->Desired Mild Heating / Protic Solvent (Nucleophilic Attack) Undesired Cyclopentanone (Rearrangement Byproduct) Epoxide->Undesired Strong Lewis Acid (Strain-Release) Overalkylation Tertiary Amine (Over-alkylation Byproduct) Desired->Overalkylation Excess Epoxide (Secondary Amine Attack)

Reaction pathways of 1-oxaspiro[3]hexane with serinol, highlighting desired and competing routes.

Troubleshooting & FAQs

Q: Why is my reaction yielding a large amount of cyclopentanone instead of the desired aminodiol? A: 1-Oxaspiro[3]hexanes are highly sensitive to acidic environments[5]. If your serinol contains trace acidic impurities (e.g., hydrochloride salts) or if you are using a strong Lewis acid catalyst (like BF₃·OEt₂), the epoxide will rapidly undergo a strain-release rearrangement to cyclopentanone. Solution: Ensure your serinol is free base and highly pure. Switch to a neutral, protic solvent like absolute ethanol. The hydrogen bonding from the solvent provides enough electrophilic activation of the epoxide oxygen to facilitate amine attack without inducing carbocation formation.

Q: The epoxide opening is extremely sluggish, but heating the reaction above 80°C causes degradation. How can I accelerate it? A: Nucleophilic attack on spiro-systems can be sterically hindered. Instead of applying excessive thermal energy, use a mild, borderline Lewis acid promoter such as Lithium Perchlorate (LiClO₄) (0.1 to 0.2 equivalents). Li⁺ coordinates to the epoxide oxygen, increasing its electrophilicity just enough to accelerate the amine attack without triggering the rearrangement pathway.

Q: How do I prevent over-alkylation and the formation of the tertiary amine byproduct? A: The resulting secondary amine (the target product) remains nucleophilic and can attack a second molecule of 1-oxaspiro[3]hexane. To suppress this, use a stoichiometric excess of serinol (1.5 to 2.0 equivalents). Because serinol is highly water-soluble, the unreacted excess can be easily washed away during the aqueous workup phase.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the causality between solvent/additive choices and the resulting product distribution.

EntrySolventAdditive (Equiv)Temp (°C)Time (h)Yield (%)Major Byproduct Observed
1THFNone652415%Unreacted starting material
2EtOHNone652445%Tertiary amine (Over-alkylation)
3DCMBF₃·OEt₂ (0.1)2520%Cyclopentanone (Rearrangement)
4EtOHLiClO₄ (0.1)651682% None (Clean conversion)

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the synthesis at every stage.

Step 1: Reagent Preparation & Solubilization

  • Action: Suspend 2-aminopropane-1,3-diol (serinol, 2.0 equiv, 20 mmol) in absolute ethanol (40 mL) under a nitrogen atmosphere.

  • Validation Check: Stir for 5 minutes. The solution must become completely clear and colorless. Any residual cloudiness indicates the presence of insoluble carbonate salts (due to CO₂ absorption by the amine), which must be filtered through a Celite pad before proceeding.

Step 2: Mild Activation

  • Action: Add anhydrous Lithium Perchlorate (LiClO₄, 0.1 equiv, 1 mmol) to the clear serinol solution. Stir for 10 minutes at room temperature.

  • Validation Check: A very slight, transient exotherm may be observed as the lithium salt coordinates with the solvent and amine.

Step 3: Epoxide Addition & Heating

  • Action: Slowly add 1-oxaspiro[3]hexane (1.0 equiv, 10 mmol) dropwise over 15 minutes using a syringe pump. Once the addition is complete, heat the reaction mixture to 65°C.

  • Validation Check: Monitor the reaction via LC-MS. After 12-16 hours, the total ion chromatogram should show the disappearance of the epoxide and the emergence of a dominant peak at m/z 176 [M+H]⁺ , corresponding to the exact mass of C₈H₁₇NO₃.

Step 4: Workup & Purification

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the crude residue with saturated aqueous NaHCO₃ (20 mL) and extract with a highly polar organic mixture (10% isopropanol in dichloromethane, 3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a mobile phase of 80:20:2 DCM:MeOH:NH₄OH. Stain the plate with Ninhydrin and heat. The target secondary amine will appear as a distinct spot (Rf ~0.25) that turns a deep purple/brown color, confirming the presence of the aminodiol structure. Purify via flash column chromatography using the same solvent gradient to isolate the pure product.

References

  • 2199245-37-7 | 2-(((1-Hydroxycyclobutyl)methyl)amino)
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis Source: NIH PMC URL
  • Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[3]hexanes Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Welcome to the technical support center for the synthesis and optimization of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure successful and reproducible outcomes.

Reaction Overview: The Reductive Amination Pathway

The synthesis of the target molecule is most efficiently achieved via a direct, one-pot reductive amination. This cornerstone reaction of organic chemistry involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[1][2] For this specific synthesis, the key reactants are (1-hydroxycyclobutyl)methanal and 2-aminopropane-1,3-diol (serinol).

The choice of reducing agent is critical for the success of a one-pot reductive amination.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice due to its mild nature and remarkable selectivity.[4][5][6] It preferentially reduces the protonated iminium ion intermediate much faster than the starting aldehyde, thereby preventing the formation of the corresponding alcohol byproduct and leading to cleaner reactions and higher yields.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and how do I source them?

A1: The two primary starting materials are 2-aminopropane-1,3-diol (serinol) and (1-hydroxycyclobutyl)methanal.

  • 2-Aminopropane-1,3-diol (Serinol): This is a commercially available, stable, and hygroscopic solid.[7][8] It is crucial to use a high-purity grade and store it in a desiccator to prevent moisture absorption, which can affect stoichiometry. Various chemical and biotechnological synthesis routes for serinol exist, ensuring its availability.[7][9][10]

  • (1-Hydroxycyclobutyl)methanal: This aldehyde is not commonly available commercially and typically needs to be synthesized immediately prior to use due to its potential instability. The most reliable method is the selective oxidation of the corresponding primary alcohol, (1-hydroxycyclobutyl)methanol. TEMPO-based oxidation systems (e.g., TEMPO/NaOCl or TEMPO/IBD) are highly effective for this transformation, offering high chemoselectivity and preventing over-oxidation to the carboxylic acid.[11][12]

Q2: Why is Sodium Triacetoxyborohydride (STAB) the recommended reducing agent?

A2: STAB offers several key advantages over other borohydrides like NaBH₄ or NaBH₃CN:[3]

  • Selectivity: STAB is sterically hindered and less reactive than NaBH₄. It readily reduces iminium ions but reacts only sluggishly with aldehydes, which is essential for a one-pot procedure where both species are present.[1][5]

  • Mild Conditions: The reaction proceeds efficiently at room temperature and does not require strictly anhydrous conditions, although anhydrous solvents are recommended for optimal results.[4][6] It is also tolerant of a wide range of functional groups.[4][5]

  • Safety: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic cyanide gas or byproducts, making it a safer alternative.[13]

Q3: What is the role of the solvent and are there alternatives?

A3: The choice of solvent is critical for facilitating both the imine formation (which releases water) and the reduction step.

  • Preferred Solvent: 1,2-Dichloroethane (DCE) is the most effective and commonly cited solvent for STAB-mediated reductive aminations.[4][5][6] It is a non-protic solvent that effectively solubilizes the reactants and intermediates.

  • Alternatives: Tetrahydrofuran (THF) and acetonitrile (ACN) can also be used, although reactions may proceed more slowly.[4][6] Dichloromethane (DCM) is another viable alternative.[3] For greener process considerations, exploring more benign solvents may be necessary, but this would require significant optimization.

Q4: My reaction appears sluggish. What factors could be responsible?

A4: The steric hindrance around the cyclobutyl group can slow down the initial imine formation.[2][4][14]

  • Steric Hindrance: The neopentyl-like structure of the aldehyde can impede the approach of the amine.

  • Amine Nucleophilicity: While serinol is a primary amine, its nucleophilicity can be influenced by the reaction medium.

  • Catalysis: For sluggish reactions, particularly with ketones, the addition of a catalytic amount of acetic acid can accelerate imine formation by protonating the carbonyl oxygen and facilitating dehydration.[1][4][5] However, for most aldehydes, this is not necessary.[6]

Troubleshooting Guide

Issue IDProblem EncounteredPotential Cause(s)Recommended Action & Solution
RA-01 Low or No Product Formation 1. Degraded Aldehyde: The (1-hydroxycyclobutyl)methanal precursor is unstable and may have decomposed. 2. Inactive STAB: The reducing agent may have degraded due to improper storage/handling. 3. Reaction Too Dilute: Low concentration can slow down the bimolecular condensation step.Solution: 1. Synthesize the aldehyde immediately before the reductive amination step. Confirm its presence via ¹H NMR or TLC (using a stain) if possible. 2. Use a fresh bottle of STAB from a reliable supplier. Handle it quickly in a low-humidity environment. 3. Run the reaction at a standard concentration (e.g., 0.1-0.5 M with respect to the limiting reagent).
RA-02 Significant Alcohol Byproduct Observed 1. Incorrect Reducing Agent: Using a less selective reducing agent like NaBH₄ in a one-pot setup will reduce the aldehyde directly. 2. Water Content: Excess water can hydrolyze the imine back to the aldehyde, which may then be slowly reduced by STAB.Solution: 1. Ensure you are using Sodium Triacetoxyborohydride (STAB). If using NaBH₄ is unavoidable, a two-step procedure is required: first form and isolate the imine, then reduce it.[2][4] 2. Use anhydrous solvents and ensure the serinol starting material is dry.
RA-03 Unreacted Serinol Remains 1. Stoichiometry Imbalance: Insufficient aldehyde was used relative to the amine. 2. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient duration. The sterically hindered aldehyde may require longer reaction times.[2][4]Solution: 1. Use a slight excess of the aldehyde (1.1-1.2 equivalents) to ensure full conversion of the more polar and difficult-to-remove serinol. 2. Monitor the reaction by TLC or LC-MS. Allow the reaction to stir for 24-48 hours if necessary to drive it to completion.
RA-04 Formation of a Dialkylated Tertiary Amine 1. Incorrect Stoichiometry: A large excess of the aldehyde was used. 2. Slow Primary Amination: If the initial reaction is slow, the secondary amine product can compete with the primary amine for the remaining aldehyde.Solution: 1. Carefully control the stoichiometry. Do not exceed 1.2 equivalents of the aldehyde. 2. If dialkylation is a persistent issue, consider a two-step approach where the imine is formed first, followed by reduction with NaBH₄. This minimizes the time the product amine is exposed to the aldehyde under reaction conditions.[2][4][5]
RA-05 Difficult Product Purification 1. High Polarity: The target molecule contains three hydroxyl groups and a secondary amine, making it highly polar and water-soluble.[15] 2. Emulsion during Workup: The amphiphilic nature of the product can lead to stable emulsions during aqueous extraction. 3. Co-elution on Silica: The high polarity can cause smearing or poor retention on standard silica gel columns.Solution: 1. Workup: After quenching, saturate the aqueous layer with NaCl or K₂CO₃ ("salting out") to decrease the product's solubility in water and improve extraction efficiency into organic solvents like ethyl acetate or a mixture with THF/DCM.[16] 2. Chromatography: Use a more polar stationary phase like alumina or consider reverse-phase chromatography (C18). For silica gel, use a highly polar mobile phase system, such as DCM/Methanol with a small amount of ammonium hydroxide (e.g., 90:10:1) to prevent the amine from protonating and streaking on the acidic silica surface. HILIC can also be an effective technique for such polar compounds.[15]

Experimental Protocols & Data

Protocol 1: Synthesis of (1-hydroxycyclobutyl)methanal

This protocol is adapted from standard TEMPO-catalyzed oxidation procedures.[11][17]

  • To a stirred solution of (1-hydroxycyclobutyl)methanol (1.0 equiv) in dichloromethane (DCM, ~0.5 M) at 0 °C, add an aqueous solution of KBr (0.1 equiv) and TEMPO (0.01 equiv).

  • Add an aqueous solution of sodium bicarbonate to buffer the reaction mixture to a pH of ~8.6.

  • Slowly add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.25 equiv) dropwise while vigorously stirring, maintaining the internal temperature below 5 °C.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting alcohol spot indicates completion (typically 1-2 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Crucially, do not concentrate to dryness. The aldehyde is volatile and potentially unstable. Use the resulting DCM solution directly in the next step after estimating the concentration/yield based on an aliquot.

Protocol 2: Reductive Amination to Form the Target Compound

This protocol is based on the highly cited Abdel-Magid procedure for reductive amination with STAB.[4][6]

  • To a solution of 2-aminopropane-1,3-diol (serinol) (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M), add the DCM solution of freshly prepared (1-hydroxycyclobutyl)methanal (~1.1 equiv).

  • Stir the mixture at room temperature for 1 hour to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC (e.g., 90:10:1 DCM:MeOH:NH₄OH). The reaction may take 12-24 hours.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 1 hour until gas evolution ceases.

  • Separate the layers. Extract the aqueous layer multiple times with ethyl acetate or 5% isopropanol in DCM. Consider adding NaCl to the aqueous layer to aid extraction.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography as described in Troubleshooting Issue RA-05 .

Stoichiometry and Reagent Table
ReagentMolar Equiv.PurposeKey Consideration
(1-hydroxycyclobutyl)methanol1.0Aldehyde PrecursorStarting point for aldehyde synthesis.
TEMPO0.01Oxidation CatalystEnsures selective oxidation to the aldehyde.
NaOCl~1.25OxidantStoichiometric oxidant for the catalytic cycle.
2-Aminopropane-1,3-diol1.0Amine ComponentLimiting reagent in the amination step. Must be dry.
(1-hydroxycyclobutyl)methanal~1.1Aldehyde ComponentUse a slight excess to consume all serinol. Use immediately.
Sodium Triacetoxyborohydride1.5Reducing AgentKey reagent for selective, one-pot reduction.[3]
1,2-Dichloroethane (DCE)-SolventOptimal solvent for this transformation.[4][6]

Visual Schematics

Reaction_Workflow cluster_aldehyde Part 1: Aldehyde Synthesis cluster_amination Part 2: Reductive Amination P1 Oxidize (1-hydroxycyclobutyl)methanol with TEMPO/NaOCl P2 Aqueous Workup (Na2S2O3 Quench) P1->P2 P3 Extract with DCM P2->P3 P4 Use DCM solution directly (Do Not Isolate) P3->P4 R1 Combine Serinol and Aldehyde Solution in DCE P4->R1 Fresh Aldehyde R2 Add STAB R1->R2 R3 Stir at RT (12-24h) & Monitor R2->R3 R4 Aqueous Quench (NaHCO3) & Extraction R3->R4 R5 Purify by Chromatography R4->R5 Final Final R5->Final Final Product Mechanism Aldehyde R-CHO (Aldehyde) Imine R-CH=N-R' (Imine Intermediate) Aldehyde->Imine + H2O Amine R'-NH2 (Serinol) Amine->Imine Product R-CH2-NH-R' (Final Product) Imine->Product [H] from STAB

Caption: Simplified mechanism of reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. Available at: [Link]

  • Irrgang, T., & Kempe, R. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9583–9674. Available at: [Link]

  • Lamiri, M., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2049–2055. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Google Patents. (n.d.). Novel process for the preparation of serinol. Patent EP0348223B1.
  • Organic Syntheses. (n.d.). TEMPO-CATALYZED OXIDATION OF (S)-(−)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHANOL TO (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXALDEHYDE. Available at: [Link]

  • Müller, M., et al. (2011). Serinol: small molecule - big impact. Microbial Cell Factories, 10(1), 1-10. Available at: [Link]

  • Wang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(5), 415-427. Available at: [Link]

  • Tan, W.-Y., et al. (2021). Metal-Free, Chemoselective Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648–6653. Available at: [Link]

  • Boczkaj, G., & Przyjazny, A. (2022). Separation and Enrichment of Selected Polar and Non-Polar Organic Micro-Pollutants—The Dual Nature of Quaternary Ammonium Ionic Liquid. Molecules, 27(16), 5304. Available at: [Link]

  • Google Patents. (n.d.). Industrial synthesis of serinol. Patent WO2022200247A1.
  • Wu, X-E., et al. (2004). Oxidation of Alcohols to Corresponding Aldehydes and Ketones with Molecular Oxygen Catalyzed by Task-Specific Ionic Liquid. Chinese Chemical Letters, 15(5), 521-524. Available at: [Link]

  • Kumar, P., et al. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 28(14), 5483. Available at: [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 69(1), 55. Available at: [Link]

  • Seema Finechem Industry. (n.d.). Serinol (2-Amino-1,3-propanediol). Available at: [Link]

  • Lamiri, M., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. ResearchGate. Available at: [Link]

  • McMaster University. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

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Troubleshooting

Troubleshooting guide for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol experiments

Technical Support Center: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for experiments involving 2-(((1-Hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for experiments involving 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter. As this is a highly specific molecule, this guide synthesizes field-proven insights from the synthesis and handling of structurally related aminodiols, such as fingolimod and other 2-substituted-2-aminopropane-1,3-diols.[1][2]

Section 1: Synthesis and Reaction Monitoring

The synthesis of complex aminodiols often involves multi-step pathways where yield, purity, and stereochemistry are critical. Issues encountered at this stage can have cascading effects on the entire experimental outcome.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol is consistently low. What are the potential causes?

A1: Low yield is a common issue in multi-functional molecule synthesis. The root cause often lies in one of several areas:

  • Incomplete Reaction: The starting materials, likely a propanediol derivative and a cyclobutane derivative, may not be reacting to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor reagent stoichiometry.

  • Reagent Degradation: The starting materials or reagents, particularly if they are complex amines or aldehydes, can be unstable. For instance, many amine reagents are sensitive to air and moisture.[3] Ensure you are using fresh, high-purity reagents and anhydrous solvents where necessary.

  • Side Reactions: The presence of multiple hydroxyl groups and an amine creates the potential for competing reactions. For example, if using a reductive amination pathway, the aldehyde starting material could undergo self-condensation or other undesired reactions.[4][5]

  • Catalyst Inefficiency: If your synthesis involves a hydrogenation or hydrogenolysis step, the catalyst (e.g., Pd/C, PtO₂) may be poisoned or deactivated.[6] Ensure the catalyst is fresh and the reaction is free from catalyst poisons like sulfur compounds.

Troubleshooting Workflow for Low Yield

Below is a decision tree to help diagnose and resolve issues related to low reaction yield.

low_yield_troubleshooting start Low Product Yield Observed check_tlc Analyze Reaction by TLC/LC-MS: Is starting material (SM) present? start->check_tlc check_impurities Are there significant new spots/peaks? check_tlc->check_impurities No (Low SM) increase_time_temp Action: Increase reaction time, temperature, or reagent stoichiometry. Re-evaluate. check_tlc->increase_time_temp Yes (High SM) optimize_conditions Action: Optimize reaction conditions. Consider lower temperatures or different catalysts to minimize side reactions. check_impurities->optimize_conditions Yes workup_issue Problem may be in work-up/isolation. See Section 2. check_impurities->workup_issue No check_reagents Action: Verify reagent purity and activity. Use fresh reagents/catalyst. Ensure anhydrous conditions. increase_time_temp->check_reagents If no improvement

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am attempting a reductive amination to form the target compound, but the reaction is stalling or forming multiple products. Why is this happening?

A2: Reductive amination is a powerful method but requires careful control. The key is the formation of an intermediate imine/enamine, followed by its reduction.

  • Causality: The reaction's success depends on the relative rates of imine formation and reduction. If the reducing agent is too reactive, it may reduce the aldehyde starting material before it can form the imine. If it is too slow, the imine or starting materials may degrade.[6]

  • Troubleshooting:

    • pH Control: Imine formation is often acid-catalyzed. However, too low a pH will protonate the amine, rendering it non-nucleophilic. A pH between 5 and 7 is typically optimal.

    • Choice of Reducing Agent: Use a hydride reagent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB). It is milder and less sensitive to pH than agents like sodium borohydride.

    • Water Scavenging: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials. Adding a dehydrating agent like molecular sieves can drive the reaction forward.

Section 2: Work-up and Purification

The high polarity of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol, owing to its three hydroxyl groups and a secondary amine, makes isolation and purification particularly challenging.

Frequently Asked Questions (FAQs)

Q1: My compound is highly water-soluble, and I'm losing a significant amount during aqueous work-up. How can I improve recovery?

A1: This is a classic problem for poly-hydroxylated amines.[5] Standard liquid-liquid extractions with common organic solvents like ethyl acetate or dichloromethane are often inefficient.

  • Expert Insight: The protonated amine (at acidic pH) or the free base with its multiple hydrogen bond donors will strongly prefer the aqueous phase.

  • Solutions:

    • Solvent Choice: Use more polar solvents for extraction, such as n-butanol, or mixtures of chloroform/isopropanol.

    • Salting Out: Saturate the aqueous layer with sodium chloride or sodium sulfate. This decreases the solubility of the organic compound in the aqueous phase and can improve extraction efficiency.

    • pH Adjustment: Before extraction, carefully adjust the pH. To extract the free base, the pH should be raised (e.g., to 9-10) to deprotonate the amine, which may slightly reduce its water solubility.

    • Evaporation: If possible, avoid an aqueous work-up altogether. If the reaction solvent can be removed under vacuum and the residue is amenable to direct purification by chromatography, this is often the best approach.

Q2: I am struggling with the column chromatography purification. My compound is either sticking to the silica gel or eluting with very polar solvents, resulting in poor separation.

A2: The strong interactions between the hydroxyl/amine groups and the acidic silanol groups on standard silica gel are the primary cause of these issues.

  • Causality: The amine can bind irreversibly to silica, and the hydroxyl groups cause significant tailing.

  • Solutions:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%) or ammonium hydroxide. This neutralizes the acidic sites and significantly improves elution.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is often more effective. The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[7]

    • Alternative Stationary Phases: Consider using neutral alumina or a functionalized silica gel (like diol-bonded silica) which have different selectivities and may provide better separation.

Parameter Challenge Recommended Action
Extraction High water solubility leads to low recovery.Use polar solvents (n-butanol), saturate aqueous layer with salt.
Column Chromatography Streaking and irreversible binding to silica gel.Add a base (e.g., 1% triethylamine) to the eluent; use reverse-phase (C18) silica.
Crystallization Compound oils out or fails to crystallize.Use a solvent/anti-solvent system (e.g., Methanol/Ether); try slow cooling or seeding.[8]

Table 1: Summary of Purification Challenges and Solutions.

Section 3: Characterization and Stability

Accurate characterization is essential to confirm the structure and purity of the final compound. Understanding its stability is crucial for storage and downstream applications.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum is showing broad peaks for the hydroxyl and amine protons. How can I confirm their presence and improve the spectrum?

A1: The broadening of -OH and -NH peaks is common due to proton exchange with residual water in the NMR solvent and quadrupole broadening (for the N-H).

  • Solution: Perform a D₂O shake. Add a drop of deuterium oxide to the NMR tube, shake it, and re-acquire the spectrum. The -OH and -NH protons will exchange with deuterium, causing their signals to disappear. This is a definitive way to identify these peaks. For better resolution of the rest of the spectrum, using a dry NMR solvent like DMSO-d₆ can sometimes sharpen the exchangeable proton signals.[9]

Q2: My compound appears to be degrading over time, showing discoloration or new impurities by LC-MS. What is the likely cause and how should I store it?

A2: Amines, especially in the presence of multiple hydroxyl groups, can be susceptible to oxidative degradation.

  • Causality: The lone pair of electrons on the nitrogen atom can be oxidized, particularly in the presence of air and light. The compound's hygroscopic nature can also attract water, which may facilitate degradation pathways. While many aminodiols are stable solids[10], precautions are wise.

  • Storage Protocol:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen.

    • Low Temperature: Keep the material in a freezer (-20°C is standard) to slow the rate of any potential degradation reactions.

    • Light Protection: Use an amber vial or wrap the container in foil to protect it from light.

    • Anhydrous Conditions: Store in a desiccator to protect from moisture.[11]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol from 2-amino-1,3-propanediol and 1-(hydroxymethyl)cyclobutanecarbaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-1,3-propanediol (1.0 eq) in an appropriate solvent (e.g., methanol or dichloromethane, ~0.1 M).

  • Aldehyde Addition: Add 1-(hydroxymethyl)cyclobutanecarbaldehyde (1.1 eq).

  • pH Adjustment (Optional): If needed, add a small amount of acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up & Isolation: Proceed with an appropriate work-up strategy as discussed in Section 2.

synthesis_workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification a Dissolve 2-amino-1,3-propanediol in solvent b Add cyclobutane aldehyde derivative a->b c Stir 1-2h at RT b->c d Cool to 0°C c->d e Add STAB portion-wise d->e f Stir overnight at RT e->f g Quench with NaHCO₃ f->g h Extract with appropriate solvent g->h i Purify by column chromatography h->i product product i->product Final Product

Caption: General workflow for a reductive amination synthesis.

References

  • US Patent US4336408A: "2-Hydroxymethyl-1,3-propanediol preparation".
  • US EPA : "Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol". [Link]

  • ResearchGate : "2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol". [Link]

  • Safety Data Sheet : "2-Amino-2-hydroxymethyl-1,3-propanediol". [Link]

  • ChemBK : "2-amino-2-(hydroxymethyl)propane-1,3-diol". [Link]

  • SIELC Technologies : "Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column". [Link]

  • Zhu, L., et al. (2024) : "Progress in 1,3-propanediol biosynthesis". Frontiers in Bioengineering and Biotechnology. [Link]

  • Gagnon, D., et al. (2024) : "Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments". Molecules. [Link]

  • US Patent US20160009634A1: "A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof".
  • Ataman Kimya : "2-METHYL-1,3-PROPANEDIOL". [Link]

  • Lin, Y., et al. (2021) : "One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase". ACS Catalysis. [Link]

  • US Patent US5998669A: "Process for production of 2-amino-1,3-propanediol".
  • Adachi, K., et al. (2000) : "Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols". Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fülöp, F., et al. (2021) : "Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols". Beilstein Journal of Organic Chemistry. [Link]

  • Slideshare : "Amine Gas Treating Unit - Best Practices - Troubleshooting Guide". [Link]

  • ResearchGate : "One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase | Request PDF". [Link]

  • Contente, M. L., et al. (2022) : "Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols". Journal of the American Chemical Society. [Link]

  • Sulfur Recovery Engineering Inc. : "Amine Troubleshooting". [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol Formulations

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this molecule during experimental and formulation development. We will explore potential degradation pathways based on its chemical structure and offer practical troubleshooting advice and protocols to ensure the integrity of your work.

Section 1: Understanding the Stability Profile of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

The structure of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol, featuring a secondary amine and multiple hydroxyl groups, presents a specific set of stability challenges. The primary routes of degradation are anticipated to be oxidation and, to a lesser extent, pH-dependent reactions. Oxidation is often the most mechanistically complex and challenging degradation pathway to control for molecules with secondary amine moieties.[1][2]

Key Susceptible Moieties:

  • Secondary Amine: This is the most likely site for oxidative degradation. Secondary amines can be oxidized to form various products, including hydroxylamines and nitrones.[3] This process can be initiated by atmospheric oxygen (autoxidation), catalyzed by trace metal ions, or accelerated by reactive impurities like peroxides commonly found in pharmaceutical excipients.[1][4]

  • Hydroxyl Groups: While generally more stable than the amine group, the alcohol functionalities, particularly the tertiary alcohol on the cyclobutyl ring, could be susceptible to certain oxidative conditions or participate in other reactions, such as ether formation under specific pH and temperature stress.

  • Cyclobutyl Ring: The strained ring system is generally stable but could be forced to open under harsh acidic or oxidative conditions, though this is considered a less common pathway under typical formulation conditions.

Below is a diagram illustrating the most probable degradation pathways for the molecule.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidative Stress cluster_other Other Stress Factors API 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol N_Oxide N-Oxide Formation API->N_Oxide Hydroxylamine Hydroxylamine Intermediate API->Hydroxylamine O2, Metal Ions, Peroxides Dealkylation Oxidative N-Dealkylation API->Dealkylation Maillard Maillard Reaction (with reducing sugars) API->Maillard Excipient Interaction pH_Extremes pH-Mediated Degradation API->pH_Extremes Acid/Base Stress Nitrone Nitrone Formation Hydroxylamine->Nitrone Further Oxidation

Caption: Primary potential degradation pathways for the target molecule.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram during storage. What is the likely cause?

A1: The appearance of a new, more polar peak (i.e., one with a shorter retention time) often suggests the formation of an oxidation product. The secondary amine is the most probable site of oxidation, which could lead to the formation of a hydroxylamine or an N-oxide.[3] These products are more polar than the parent compound due to the introduction of an oxygen atom.

  • Causality: This type of degradation is frequently caused by autoxidation, which can be initiated by trace amounts of metal ions (e.g., iron, copper) or peroxide impurities present in excipients.[1][4] Many common pharmaceutical excipients can contain peroxide impurities that react with secondary and tertiary amines.[1]

  • Troubleshooting Steps:

    • Analyze Headspace: Determine if the degradation is oxygen-dependent. Prepare samples where the vial headspace is purged with an inert gas like nitrogen or argon and compare them to samples with a normal air or oxygen-enriched headspace.[5] A reduction in the impurity peak under an inert atmosphere strongly suggests oxidation.

    • Spike with an Oxidizing Agent: To confirm the identity of the degradant, perform a controlled forced degradation study by treating a fresh sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[6] If the retention time of the resulting peak matches your unknown impurity, it confirms an oxidative pathway.

    • Screen Excipients: If you are using excipients, test them for peroxide levels. Consider switching to a different grade or supplier with lower peroxide specifications.[1]

Q2: My aqueous formulation is showing discoloration (turning yellow/brown) over time. What's happening?

A2: Discoloration is a common indicator of degradation. For a molecule containing a secondary amine, two primary mechanisms are suspect:

  • Oxidative Degradation: The formation of highly conjugated systems, often resulting from the further oxidation of initial degradation products like nitrones, can lead to colored compounds.

  • Maillard Reaction: If your formulation includes any reducing sugars as excipients (e.g., lactose, dextrose), they can react with the secondary amine via the Maillard reaction.[6] This is a well-known cause of browning in pharmaceutical formulations.

  • Troubleshooting Steps:

    • Review Excipients: Immediately check your formulation for the presence of reducing sugars. If present, substitute them with non-reducing sugars like sucrose or sugar alcohols like mannitol.

    • Implement Antioxidants: If reducing sugars are not present, the discoloration is likely oxidative. Incorporate an antioxidant into your formulation. A free-radical scavenger like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) is a good starting point for autoxidation.[4]

    • Control pH: Ensure the pH of your formulation is in a stable range. Extreme pH values can sometimes accelerate degradative processes that lead to color changes.

Q3: The pH of my liquid formulation is drifting downwards. How does this impact stability?

A3: A downward pH drift can indicate oxidative degradation of excipients (like polyethylene glycols, which can form acidic degradants) or the API itself.[7] The pH of the medium is critical because it dictates the ionization state of the molecule and can catalyze degradation reactions like hydrolysis.[8][9]

  • Causality: For an amino-diol compound, pH affects the protonation state of the secondary amine. Changes in pH can alter solubility, and in some cases, a more acidic or basic environment can accelerate hydrolysis or other degradation pathways.[9][10]

  • Troubleshooting Steps:

    • Incorporate a Buffer System: The most effective way to prevent pH drift is to use a suitable buffer. For a molecule with a secondary amine, buffers like phosphate or citrate are commonly used. The target pH should be determined through a pH-rate profile study, where the degradation rate is measured across a range of pH values to find the point of maximum stability.

    • Investigate Excipient Stability: Test the stability of a placebo formulation (containing all excipients but no API) to see if the pH drift originates from the excipients themselves.

    • Add a Chelating Agent: If the pH drift is suspected to be caused by metal-catalyzed oxidation of an excipient, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and prevent this reaction.[1][11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best strategies to prevent oxidation in my formulation?

A1: A multi-pronged approach is most effective:

  • Antioxidants: These are the first line of defense. They work either by inhibiting the initiation of radical chain reactions (e.g., EDTA by chelating metals) or by acting as competitive reducing agents that are preferentially oxidized (e.g., ascorbic acid, thioglycerol).[1] Radical scavengers like BHA and BHT are effective against autoxidation.[4]

  • Chelating Agents: Use agents like EDTA or citric acid to complex with trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidative reactions.[11]

  • Inert Atmosphere: During manufacturing and packaging, replace oxygen in the headspace of containers with an inert gas such as nitrogen or argon.[5][12]

  • Excipient Selection: Choose high-purity excipients with low levels of peroxide and metal impurities. Avoid excipients known to be pro-oxidant.[1]

Q2: What are the standard conditions for a forced degradation study for this type of molecule?

A2: Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[13][14] The goal is to achieve 5-20% degradation of the API.[15]

Stress ConditionRecommended Starting ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis, Ring Opening
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursBase-mediated oxidation/degradation[16]
Oxidation 3% H₂O₂ at room temperature for 12-24 hoursOxidation of secondary amine[6]
Thermal 80°C (dry heat) for 48-72 hoursThermally induced degradation[6]
Photostability ICH Q1B conditions (UV/Vis light exposure)Photolytic degradation

Q3: How do I develop a stability-indicating analytical method?

A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[17] For this molecule, a reverse-phase HPLC method with UV detection is the most common approach.[18]

  • Generate Degraded Samples: Perform a forced degradation study as described above.

  • Method Development: Develop an HPLC method (select column, mobile phase, gradient) that separates the intact API peak from all degradation product peaks, as well as any peaks originating from the placebo/excipients.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This ensures that the main API peak is not co-eluting with any degradants, confirming the method's specificity.[14]

  • Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

G start_end start_end process process condition condition analysis analysis A Start: Prepare Stock Solution of API in suitable solvent B Aliquot stock solution into separate reaction vessels A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->C2 C3 Oxidation (e.g., 3% H2O2, RT) B->C3 C4 Thermal Stress (e.g., 80°C) B->C4 C5 Photostability (ICH Q1B) B->C5 D Sample at time points (e.g., 0, 4, 8, 24, 48h) C1->D C2->D C3->D C4->D C5->D E Neutralize acid/base samples Quench oxidative reactions D->E F Analyze all samples by Stability-Indicating HPLC E->F G Identify & Quantify Degradants Assess Mass Balance F->G H End: Propose Degradation Pathways G->H

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid/Base: Mix the stock solution 1:1 with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place in a temperature-controlled bath.

    • Oxidation: Mix the stock solution 1:1 with 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal: Place a sample of the stock solution in a temperature-controlled oven.

    • Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.

  • Sampling: At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quenching: Immediately stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, dilution can often sufficiently quench the reaction. Cool thermal samples to room temperature.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. Calculate the percentage of API remaining and the percentage of each degradation product formed.

References
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. Retrieved from [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. Retrieved from [Link]

  • Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. (2022). PubMed. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved from [Link]

  • Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. (2006). PubMed. Retrieved from [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020). PMC. Retrieved from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). ResearchGate. Retrieved from [Link]

  • Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). SlidePlayer. Retrieved from [Link]

  • Chemical de-conjugation for investigating the stability of small molecule drugs in antibody... (2016). PubMed. Retrieved from [Link]

  • Drug stability testing and formulation strategies. (2018). Taylor & Francis Online. Retrieved from [Link]

  • New Urethane Diol Resin Modifiers for Improved Performance of Aminoplast Crosslinked Coatings. (2019). CoatingsTech. Retrieved from [Link]

  • Stabilized solutions of hydroxyl amine or salts thereof in water or alcohols, and preparation thereof. (n.d.). Google Patents.
  • Stabilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (n.d.). CiteSeerX. Retrieved from [Link]

  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC. Retrieved from [Link]

  • Enhancing the stability of active pharmaceutical ingredients by the cocrystal strategy. (n.d.). OUCI. Retrieved from [Link]

  • Managing Excipient Interactions. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. Retrieved from [Link]

  • Compositions and methods for stabilizing active pharmaceutical ingredients. (n.d.). Google Patents.
  • Model amine functionality containing drugs included in the study. (n.d.). ResearchGate. Retrieved from [Link]

  • QIAseq Targeted RNA 96-Index HT L (384). (2023). QIAGEN. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (n.d.). PMC. Retrieved from [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. Retrieved from [Link]

  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022). ACS Publications. Retrieved from [Link]

  • Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. (2022). PMC. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG. Retrieved from [Link]

  • Enantioselective Synthesis Amino Acids and Amino Alcohols. (n.d.). University of the Basque Country. Retrieved from [Link]

  • 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of Water pH on the Stability of Pesticides. (2017). MU Extension. Retrieved from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). Springer. Retrieved from [Link]

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024). MDPI. Retrieved from [Link]

  • On the pH-optimum of activity and stability of proteins. (n.d.). PMC. Retrieved from [Link]

  • Role of pH and cations on emulsion formation and stability of crude oils. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic engineering enables Escherichia coli to grow on 1,3-propanediol. (n.d.). PMC. Retrieved from [Link]

  • Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. (2006). US EPA. Retrieved from [Link]

Sources

Troubleshooting

How to purify 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol effectively

Welcome to the Technical Support Center for advanced molecular isolation. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tasked with purifyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular isolation. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tasked with purifying 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol .

This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar (possessing three hydroxyl groups and a secondary amine), it lacks a UV chromophore, and its basic nitrogen causes severe peak tailing on standard silica. Standard reversed-phase (C18) and UV-directed purification workflows will fail here.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure successful isolation.

Part 1: Diagnostic Purification Workflow

Before selecting a protocol, evaluate your crude reaction matrix and available detector technology. Use the decision tree below to route your sample to the correct methodology.

PurificationDecisionTree Start Crude Reaction Mixture 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol State What is the primary matrix? Start->State Aqueous Aqueous / High Salt State->Aqueous Water/Buffer Organic Organic / Low Salt State->Organic DMF/DMSO/Alcohols SCX SCX Catch-and-Release (Isolates basic amine) Aqueous->SCX Load at pH < 7 Equip Available Chromatography Equipment? Organic->Equip SCX->Equip Elute with NH3/MeOH HILIC HILIC-ELSD/MS (Direct polar purification) Equip->HILIC ELSD/CAD/MS available Deriv Boc-Protection (Reduces polarity, adds mass) Equip->Deriv Only UV (254nm) available StandardSilica Standard Normal Phase (Hexane/EtOAc) Deriv->StandardSilica Purify Boc-intermediate

Decision tree for selecting the optimal purification strategy based on matrix and equipment.

Part 2: Troubleshooting & FAQs

Q1: "I am using a standard UV detector at 254 nm, but my compound is completely invisible. Why?"

The Causality: Standard UV detection relies on the absorption of light by conjugated π -electron systems (e.g., aromatic rings). 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol consists entirely of saturated C-C, C-N, and C-O bonds, rendering it completely UV-transparent at standard wavelengths[1]. The Solution: You must use a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). ELSD does not rely on the optical properties of the analyte; instead, it evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles[2].

Q2: "When I inject the crude mixture onto a C18 reversed-phase column, the product elutes immediately in the void volume. How do I retain it?"

The Causality: Reversed-phase (RP) chromatography relies on hydrophobic interactions. Because your target molecule contains three hydroxyl groups and a secondary amine, it is exceptionally hydrophilic. In an aqueous/organic RP system, the molecule thermodynamically prefers the mobile phase over the hydrophobic C18 stationary phase, leading to zero retention. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC acts as an "aqueous normal phase." It utilizes a polar stationary phase (like bare silica or zwitterionic bonded phases) and a highly organic mobile phase (e.g., >80% Acetonitrile). The analyte partitions into a water-rich layer immobilized on the stationary phase, allowing highly polar analytes to be retained and separated[3].

Q3: "My reaction is in an aqueous buffer. Liquid-liquid extraction (LLE) with ethyl acetate is failing to extract the product. How do I isolate it?"

The Causality: The high polarity and hydrogen-bonding capacity of the diol and cyclobutanol moieties make the partition coefficient ( LogP ) highly unfavorable for non-polar organic solvents. The Solution: Utilize a Strong Cation Exchange (SCX) "Catch-and-Release" strategy. SCX resins contain silica-bound sulfonic acid groups. By adjusting your aqueous crude to a mildly acidic pH, you protonate the secondary amine. As the solution passes through the SCX column, the positively charged amine binds ionically to the resin ("Catch"). Neutral and acidic impurities are washed away. You then elute the pure product using a solution of ammonia in methanol, which deprotonates the amine and releases it from the column ("Release")[4][5][6].

Q4: "I do not have access to ELSD or HILIC columns. Is there a chemical workaround?"

The Causality: If you are restricted to standard silica gel and UV detection, the molecule's inherent properties must be temporarily altered. The Solution: Perform a Boc-protection (using Boc2​O ) on the secondary amine. This derivatization serves three purposes: it masks the basic amine (eliminating chromatographic streaking), it significantly reduces the overall polarity of the molecule (allowing retention on standard normal-phase silica), and it adds molecular bulk[7][8]. While the Boc group still lacks a strong UV chromophore, the reduced polarity allows for easier visualization via TLC staining (e.g., Ninhydrin or PMA) and standard flash chromatography.

Part 3: Step-by-Step Methodologies

Protocol A: SCX Catch-and-Release (Desalting & Primary Isolation)

This protocol is a self-validating system: if the amine is basic, it will bind; if the wash is neutral, impurities are removed.

  • Resin Preparation: Select a propylsulfonic acid SCX cartridge (capacity ~0.6 meq/g). Condition the column with 3 Column Volumes (CV) of Methanol, followed by 3 CV of 1% Acetic Acid in Water.

  • Sample Loading: Dilute your aqueous crude mixture and adjust the pH to 4.0–5.0 using 1M HCl or Acetic Acid. Load the mixture onto the column at a flow rate of 1-2 mL/min.

  • Washing (Impurity Removal): Wash the column with 3 CV of Water, followed by 3 CV of Methanol. Mechanistic note: This removes all non-basic organics, salts, and unreacted diols.

  • Elution (Release): Elute the target compound using 3 to 5 CV of 2.0 M Ammonia in Methanol ( NH3​/MeOH ).

  • Isolation: Concentrate the methanolic ammonia eluent under reduced pressure to yield the free base of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol.

Protocol B: Preparative HILIC-ELSD Purification (Final Polishing)

Use this for separating the target from structurally similar polar byproducts.

  • System Setup: Equip a preparative HPLC system with an ELSD detector. Set the ELSD drift tube temperature to 40°C and the nebulizer gas flow to optimize for aqueous/organic mixtures[9]. Note: Split the flow post-column so only 1-2% enters the destructive ELSD.

  • Column Selection: Use a Zwitterionic HILIC column (e.g., HILIC-Z) or a Diol-bonded phase[3].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Crucial: Low pH ensures the amine remains consistently protonated, preventing peak splitting).

    • Solvent B: 100% HPLC-grade Acetonitrile.

  • Gradient Elution:

    • 0–2 min: Isocratic at 95% B (Equilibration).

    • 2–15 min: Linear gradient from 95% B down to 60% B.

    • 15–18 min: Hold at 60% B.

  • Fraction Collection: Collect fractions based on the ELSD signal threshold. Lyophilize the pooled fractions to remove the volatile ammonium formate buffer.

Part 4: Quantitative Data Summary

Purification StrategyTarget ScenarioExpected RecoveryExpected PurityScalabilityRelative Cost
SCX Catch-and-Release Aqueous crude, desalting, primary isolation85–95%>90%High (up to multi-gram)Low
HILIC-ELSD Prep-HPLC Final polishing, complex polar mixtures75–85%>98%Medium (mg to low gram)High
Boc-Derivatization + NP No ELSD/MS available, standard lab setup70–80% (over 2 steps)>95%HighMedium

Part 5: References

  • Buchi. Why HILIC is what your polar compounds need for purification. Available at:[Link]

  • Biotage. Chemistry Data Sheet: Separation of Secondary and Tertiary Amines using ISOLUTE SCX-2. Available at:[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at:[Link]

  • Biotage. Detecting the undetectable in flash column chromatography, part 2. Available at:[Link]

  • LCGC International. Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry. Available at:[Link]

  • LCGC International. Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. Available at:[Link]

  • Agilent. Mastering HILIC-Z Separation for Polar Analytes. Available at:[Link]

  • Teledyne ISCO. RediSep SCX column. Available at:[Link]

  • Teledyne ISCO. Evaporative Light Scattering Detectors. Available at:[Link]

  • Arkivoc. Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols. Available at:[Link]

  • Biotage. What can I use to purify polar reaction mixtures? Available at:[Link]

Sources

Optimization

Common pitfalls in the synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Welcome to the Technical Support Center for the synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7). This highly specialized spirocyclic-derived bioisostere intermediate is frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7). This highly specialized spirocyclic-derived bioisostere intermediate is frequently utilized in the development of SYK inhibitors and AMPK activators[1].

Because this molecule features a highly strained cyclobutane ring and multiple hydrophilic functional groups, its synthesis presents unique challenges regarding volatility, regioselectivity, and strain-release side reactions. This guide provides a mechanistic workflow, validated protocols, and an in-depth troubleshooting Q&A to ensure high-yield synthesis.

Part 1: Mechanistic Workflow & Pathway Visualization

The synthesis relies on a two-step sequence: a Corey-Chaykovsky epoxidation of cyclobutanone to form a highly strained spiro-epoxide, followed by a regioselective nucleophilic ring opening using serinol (2-aminopropane-1,3-diol)[2].

Synthesis A Cyclobutanone C 1-Oxaspiro[2.3]hexane (Spiro-epoxide) A->C Corey-Chaykovsky Epoxidation B Trimethylsulfoxonium Iodide (TMSOI) + NaH B->C E 2-(((1-Hydroxycyclobutyl)methyl)amino) propane-1,3-diol C->E Nucleophilic Ring Opening (SN2 at less hindered CH2) F Cyclopentanone (Rearrangement Byproduct) C->F Lewis Acid Impurities (Strain-Release Rearrangement) D Serinol (2-Aminopropane-1,3-diol) D->E

Workflow for the synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol.

Part 2: Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical stoichiometric and thermodynamic parameters for both synthetic steps are summarized below.

ParameterStep 1: Corey-Chaykovsky EpoxidationStep 2: Epoxide Ring Opening
Target Intermediate 1-Oxaspiro[3]hexane2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol
Starting Material Cyclobutanone (1.0 eq)1-Oxaspiro[3]hexane (1.0 eq)
Reagents TMSOI (1.2 eq), NaH (1.2 eq)Serinol (1.5 - 2.0 eq)
Solvent System Anhydrous DMSO / THF (1:1)Absolute Ethanol or Isopropanol
Temperature Profile 0 °C (Addition) 25 °C (Stirring)80 °C (Reflux)
Reaction Time 12 - 16 hours18 - 24 hours
Expected Yield 60 - 75%70 - 85%

Part 3: Step-by-Step Methodologies

Every protocol described here is designed as a self-validating system , meaning in-process checks are embedded to confirm the success of each phase before proceeding.

Step 1: Synthesis of 1-Oxaspiro[3]hexane
  • Ylide Generation : Flame-dry a round-bottom flask under an argon atmosphere. Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Slowly add trimethylsulfoxonium iodide (TMSOI, 1.2 eq) followed by anhydrous DMSO.

    • Causality: TMSOI is chosen over trimethylsulfonium iodide (TMSI) because the resulting sulfoxonium ylide is softer and more stable, favoring the formation of the epoxide over ring-expanded products[4].

    • Self-Validation: Stir at room temperature for 1 hour. The reaction is ready when hydrogen gas evolution completely ceases and the mixture becomes a clear, homogeneous solution.

  • Epoxidation : Cool the ylide solution to 0 °C. Add cyclobutanone (1.0 eq) dropwise to control the exothermic addition. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Isolation : Quench the reaction with ice-cold water and extract with diethyl ether. Wash the organic layer extensively with brine to remove DMSO. Dry over anhydrous Na2​SO4​ .

    • Self-Validation: Monitor the aqueous phase pH; it must remain basic.

  • Concentration : Carefully concentrate the organic layer under mild vacuum (>150 mbar) at 20 °C. Do not use high vacuum , as the spiro-epoxide is highly volatile.

Step 2: Synthesis of the Target Molecule
  • Reaction Setup : Dissolve the crude 1-oxaspiro[3]hexane (1.0 eq) in absolute ethanol. Add 2-aminopropane-1,3-diol (serinol, 1.5 eq).

  • Ring Opening : Heat the reaction mixture to 80 °C under reflux for 18-24 hours.

    • Self-Validation: Because neither the starting material nor the product possesses a strong UV chromophore, HPLC is ineffective. Monitor the disappearance of the epoxide via GC-MS or TLC using a KMnO4​ or Ninhydrin stain[5].

  • Purification : Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a highly polar basic eluent (e.g., DCM:MeOH: NH4​OH in a 90:9:1 ratio) to isolate the target compound.

Part 4: Troubleshooting & FAQs

Q1: Why is my yield of 1-oxaspiro[3]hexane consistently low, and why am I recovering unreacted cyclobutanone? A1: The most common cause is moisture quenching the dimethylsulfoxonium methylide. The ylide is highly sensitive to water, which protonates it back to the inactive sulfoxonium salt. Ensure that your DMSO is strictly anhydrous (stored over 4Å molecular sieves) and that the glassware is thoroughly flame-dried.

Q2: I am losing the 1-oxaspiro[3]hexane intermediate during solvent removal. How can I prevent this? A2: 1-oxaspiro[3]hexane has a very low boiling point and high vapor pressure. If you apply a standard high-vacuum rotary evaporation protocol (< 100 mbar, 40 °C), you will co-evaporate your product. To troubleshoot, evaporate the ethereal solvent at atmospheric pressure using a Vigreux column, or simply carry the crude ethereal/ethanolic solution directly into Step 2 after determining the concentration via quantitative NMR (qNMR).

Q3: During the ring-opening step with serinol, I observe a major byproduct with a mass corresponding to a cyclopentanone derivative. What is happening? A3: You are observing a Lewis acid-mediated strain-release rearrangement. 1-oxaspiro[3]hexanes are highly strained molecules. If your reaction mixture, solvent, or glassware contains trace acidic impurities, the epoxide will undergo a facile ring expansion to a cyclopentanone derivative[2]. This rearrangement is thermodynamically driven by the release of strain energy from both the oxirane and cyclobutane rings. Ensure your reaction conditions remain strictly neutral to basic.

Q4: How do I ensure regioselectivity during the epoxide ring opening? Will the amine attack the cyclobutane carbon? A4: Under the neutral/basic conditions of Step 2, the primary amine of serinol will undergo a classic SN​2 attack. Because the spiro-carbon is sterically hindered (acting as a tertiary center), the nucleophile exclusively attacks the less sterically hindered terminal methylene ( CH2​ ) carbon of the epoxide[2]. This reliably yields the desired 1-(aminomethyl)cyclobutanol derivative without the need for directing groups.

Q5: I am seeing over-alkylation (tertiary amine formation) during the reaction with serinol. How can I minimize this? A5: Serinol is a primary amine, and once it reacts, the resulting secondary amine (your target product) can theoretically react with a second molecule of the epoxide. To suppress this, use a stoichiometric excess of serinol (1.5 to 2.0 equivalents). The excess primary amine outcompetes the newly formed secondary amine for the remaining epoxide. The unreacted serinol can later be washed away during an aqueous workup or separated via column chromatography.

Sources

Troubleshooting

Side reactions to consider when working with 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Welcome to the technical support and troubleshooting guide for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol . As a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol . As a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and complex APIs, this compound presents unique chemoselectivity and stability challenges.

Its structure features three distinct reactive zones: a sterically hindered secondary amine, a pair of highly nucleophilic primary alcohols (a 1,3-diol system), and a strained tertiary cyclobutanol. Understanding the causality behind how these functional groups interact under standard reaction conditions is critical for preventing yield loss and complex byproduct formation.

Visualizing the Reactivity Profile

Before diving into specific troubleshooting scenarios, it is crucial to map the competing reaction pathways. The diagram below illustrates the primary side reactions associated with this molecule's structural motifs.

ReactivityProfile Core 2-(((1-Hydroxycyclobutyl)methyl) amino)propane-1,3-diol Acid Strong Acids (e.g., TFA, HCl) Core->Acid Protonation Carbonyl Ketones / Aldehydes (e.g., Acetone) Core->Carbonyl Condensation Electrophile Electrophiles (RX, RCOCl) Core->Electrophile Substitution/Acylation Rearrangement Cyclobutanol Dehydration & Ring Expansion (Semi-Pinacol) Acid->Rearrangement Carbocation Formation Acetal 1,3-Diol Acetalization (6-Membered Ring) Carbonyl->Acetal Trace Acid Catalysis Alkylation Competing O-Alkylation (Primary Alcohols) Electrophile->Alkylation Steric Hindrance at N

Figure 1: Reactivity profile and major side-reaction pathways of the target compound.

Troubleshooting Q&A
FAQ 1: Why am I observing massive O-alkylation when trying to functionalize the secondary amine?

The Causality: You are battling severe steric hindrance. The secondary amine is flanked by a bulky cyclobutylmethyl group on one side and a branched propane-1,3-diol on the other. In contrast, the two primary alcohols are highly exposed and possess strong nucleophilicity. When exposed to electrophiles (alkyl halides, acyl chlorides), the kinetic barrier for N-attack is much higher than for O-attack, leading to O-alkylation or N,O-polyalkylation. The Solution: You must invert the chemoselectivity by masking the primary alcohols. The most effective strategy is to tie up the 1,3-diol as a cyclic acetonide [3]. This not only protects the oxygen atoms but also pulls the propane backbone into a rigid 6-membered chair conformation, slightly relieving the steric crowding around the nitrogen and directing the electrophile to the amine.

FAQ 2: My LC-MS shows a major byproduct with a mass shift of [M - 18] or [M - 18 + Adduct] after a Boc-deprotection step. What happened?

The Causality: You have triggered a ring expansion. The 1-hydroxycyclobutyl moiety is a tertiary alcohol situated on a highly strained four-membered ring. When exposed to strong Brønsted or Lewis acids (like neat TFA or AlCl₃), the hydroxyl group is protonated and departs as water, leaving behind a cyclobutyl carbocation. To relieve the severe angular strain, the molecule undergoes a rapid Wagner-Meerwein or semi-pinacol/Tiffeneau-Demjanov rearrangement [1, 2]. The adjacent carbon-carbon bond migrates, expanding the four-membered ring into a much more stable five-membered cyclopentanone derivative. The Solution: Avoid strong, anhydrous acids. Switch your deprotection conditions to milder alternatives, such as 4M HCl in 1,4-dioxane at 0 °C, and strictly control the reaction time. Alternatively, utilize protecting groups that can be removed under neutral or basic conditions (e.g., Cbz removed via hydrogenolysis).

FAQ 3: I ran a reductive amination in acetone, and my product mass is exactly 40 Da heavier than expected. Is this an adduct?

The Causality: It is not a transient adduct; you have inadvertently synthesized an acetonide[3, 4]. 1,3-diols are thermodynamically driven to form highly stable 6-membered 1,3-dioxane rings in the presence of ketones or aldehydes and trace acid. Acetone (mass 58) condenses with the diol, losing water (mass 18), resulting in a net mass addition of +40 Da. The Solution: Never use ketones as solvents when working with unprotected 1,3-diols unless acetalization is your explicit goal. Switch your reductive amination solvent to THF, DCE, or methanol.

Quantitative Data Summary

The table below summarizes the expected yield losses due to competing side reactions under standard unoptimized conditions, alongside the targeted mitigation strategies.

Reaction TypeReagents / ConditionsTarget ProductMajor Side ProductTypical Yield LossRecommended Mitigation Strategy
N-Alkylation R-Br, K₂CO₃, DMF, 60 °CN-Alkyl amineO-Alkyl / N,O-Dialkyl40–60% Pre-protect 1,3-diol as an acetonide.
Boc Deprotection 50% TFA in DCM, RTFree amineCyclopentanone (Ring Expansion)25–40% Use 4M HCl/Dioxane at 0 °C; limit time to <2h.
Reductive Amination NaBH(OAc)₃, AcetoneN-Isopropyl amineIsopropylidene ketal (+40 Da)>70% Change solvent to DCE; pre-form imine before reduction.
Oxidation Swern or DMPAldehyde / KetoneCleaved fragmentsVariable Protect amine (Boc) and cyclobutanol (TMS) first.
Experimental Protocol: Chemoselective N-Alkylation via Temporary Acetonide Protection

To establish a self-validating system that ensures N-selectivity while preventing cyclobutanol degradation, follow this optimized three-step workflow.

Step 1: 1,3-Diol Protection (Acetonide Formation)

This step masks the primary alcohols and prevents O-alkylation.

  • Dissolve 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Add 2,2-dimethoxypropane (DMP) (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Stir at room temperature for 4 hours.

  • Validation Check: Quench a 10 µL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. Look for the complete disappearance of the starting material and the appearance of the [M+H]+ + 40 Da peak.

  • Quench the main reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: N-Alkylation

With the primary alcohols protected, the secondary amine can be selectively functionalized.

  • Dissolve the crude acetonide-protected intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add anhydrous K₂CO₃ (2.5 eq) and your desired alkyl halide (1.1 eq).

  • Heat to 50 °C and stir for 12 hours.

  • Validation Check: TLC (Hexanes/EtOAc). The product will stain strongly with Potassium Permanganate (PMA) but will be unreactive to Ninhydrin, confirming the consumption of the secondary amine.

  • Dilute with water, extract with EtOAc (3x), wash the combined organics with brine (to remove DMF), dry, and concentrate.

Step 3: Mild Global Deprotection

Careful removal of the acetonide without triggering the Tiffeneau-Demjanov rearrangement of the cyclobutanol.

  • Dissolve the N-alkylated intermediate in a 4:1 mixture of THF and Water (0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Dropwise, add 1M aqueous HCl until the pH reaches ~2.

  • Stir at 0 °C for 2 hours, monitoring strictly by LC-MS to ensure no [M-18] rearrangement peaks form.

  • Once deprotection is complete, carefully neutralize with 1M NaOH to pH 8, extract with EtOAc, and purify via flash chromatography.

References
  • "Tiffeneau–Demjanov rearrangement." Wikipedia. URL:[Link]

  • "Tiffeneau-Demjanov Rearrangement." Chemistry LibreTexts. URL:[Link]

  • "Acetonide." Wikipedia. URL:[Link]

  • "The Sammakia Synthesis of the Macrolide RK-397." Organic Chemistry Portal. URL:[Link]

Optimization

Optimizing buffer pH for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol applications

Welcome to the Advanced Technical Support Center for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (hereafter referred to as HCB-MAPD ). As a highly specialized secondary amine featuring both a propane-1,3-diol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (hereafter referred to as HCB-MAPD ).

As a highly specialized secondary amine featuring both a propane-1,3-diol moiety and a sterically demanding 1-hydroxycyclobutyl group, HCB-MAPD offers unique hydrogen-bonding capabilities and hydrophobic shielding. However, optimizing its buffer pH requires a rigorous understanding of amine thermodynamics, temperature dependence, and solvation mechanics.

This knowledge base provides drug development professionals and assay scientists with the mechanistic causality behind common HCB-MAPD buffering issues, alongside self-validating protocols to ensure absolute experimental reproducibility.

I. Diagnostic Knowledge Base & FAQs

Q1: Why does the pH of my HCB-MAPD buffer drop by nearly a full pH unit when moving from cold-room purification (4°C) to physiological assays (37°C)? The Causality: This is a classic thermodynamic phenomenon inherent to amine-based buffers. The ionization of a protonated amine ( BH+⇌B+H+ ) is an endothermic process with a high enthalpy of ionization ( ΔH∘ ). According to the van 't Hoff equation, as temperature increases, the equilibrium shifts to favor dissociation, releasing more protons and lowering the pKa. Similar to primary amine buffers like Tris, which exhibit a drastic temperature dependence, HCB-MAPD's secondary amine structure results in a significant negative dTdpKa​ coefficient. Failing to account for this means a buffer calibrated to pH 8.5 at room temperature may drop below pH 8.0 at 37°C, completely altering the protonation state of your target API or protein [1].

Q2: During bioconjugation at pH 9.2, I observe micro-precipitation in my HCB-MAPD solution. What is driving this phase separation? The Causality: Solubility is dictated by the protonation state of the buffer molecule. At pH levels significantly above its pKa (estimated ~8.6 at 25°C), the secondary amine of HCB-MAPD becomes fully deprotonated and loses its cationic charge. While the diol and cyclobutanol groups provide hydrogen bonding, the uncharged cyclobutyl ring introduces localized hydrophobicity. In high-concentration stock solutions, these neutral, hydrophobic faces self-associate, leading to crystallization or phase separation. To resolve this, maintain the working pH within pKa±0.5 or introduce a low concentration of a co-solvent if highly alkaline conditions are strictly required [2].

Q3: How does adjusting the ionic strength (e.g., adding 150 mM NaCl) affect the buffering capacity of HCB-MAPD? The Causality: The thermodynamic pKa0​ is defined at infinite dilution. When you introduce salts like NaCl, you alter the activity coefficients of the ionic species in solution. For cationic buffers (where the acid form is positively charged and the conjugate base is neutral, BH+/B ), increasing ionic strength slightly increases the effective pKa due to the stabilization of the charged BH+ species by the ionic atmosphere [3]. If you titrate HCB-MAPD in pure water and subsequently add 150 mM NaCl, your final pH will drift upward. Always titrate the buffer after all background salts have been added [4].

II. Quantitative Thermodynamic Data

To effectively utilize HCB-MAPD, it is critical to compare its thermodynamic behavior against standard biological buffers. The table below summarizes the physicochemical properties governing its buffering capacity.

Physicochemical PropertyHCB-MAPD (Calculated/Est.)Tris (Reference)HEPES (Reference)
Buffer Classification Secondary AminePrimary AmineZwitterionic
Thermodynamic pKa ( 25∘C ) ~8.608.067.48
Temperature Coefficient ( dTdpKa​ ) -0.026 pH units/ ∘C -0.028 pH units/ ∘C -0.014 pH units/ ∘C
Effective Buffering Range 7.6 – 9.67.1 – 9.16.8 – 8.2
Enthalpy of Ionization ( ΔH∘ ) High ( >10 kcal/mol)High ( 11.3 kcal/mol)Low ( 5.0 kcal/mol)

III. System-Validated Methodology

To prevent downstream assay failure, buffer preparation must be treated as a self-validating system. The following protocol utilizes mathematical prediction followed by empirical thermal validation to ensure the HCB-MAPD buffer performs exactly as intended at the target temperature.

Protocol: Temperature-Compensated Preparation of 0.1 M HCB-MAPD

Step 1: Calculate the Compensated Room-Temperature pH Determine your target pH at your target assay temperature ( Tassay​ ). Calculate the required pH at room temperature ( TRT​ , typically 25°C) using the temperature coefficient:

pHRT​=pHtarget​−[dTdpKa​×(Tassay​−TRT​)]

Example: For a target pH of 8.2 at 37°C using HCB-MAPD ( dTdpKa​=−0.026 ):

pH25∘C​=8.2−[−0.026×(37−25)]=8.2−[−0.312]=8.51

Step 2: Matrix Assembly Dissolve HCB-MAPD to a concentration of 0.1 M in ultrapure water (18.2 MΩ·cm). Add all required background salts (e.g., 150 mM NaCl) before titration to account for ionic strength effects on the activity coefficient.

Step 3: Isothermal Titration Place the solution on a magnetic stirrer with a calibrated temperature probe. Ensure the solution is exactly 25°C. Titrate with 1M HCl until the pH meter reads the calculated pHRT​ (e.g., 8.51).

Step 4: The Self-Validation Loop (Critical) Do not assume the theoretical coefficient is perfectly accurate for your specific complex matrix.

  • Extract a 10 mL aliquot of the RT-titrated buffer.

  • Incubate the aliquot in a water bath set exactly to Tassay​ (e.g., 37°C).

  • Measure the pH at Tassay​ using a pH electrode calibrated at that specific temperature.

  • Validation Criteria: If the measured pH is within ±0.05 of your target pH, the batch is validated. If the deviation is >0.05 , calculate your matrix-specific dTdpKa​ based on the observed delta, adjust the bulk solution at RT accordingly, and repeat Step 4.

IV. Process Visualization

The following logic tree dictates the proper workflow for optimizing and validating HCB-MAPD buffer systems across varying thermal conditions.

G N1 1. Define Assay Temp & Target pH N2 2. Calculate ΔT & Apply dpKa/dT N1->N2 N3 3. Titrate Buffer at Room Temp (25°C) N2->N3 Target RT pH N4 4. Thermal Equilibration at Target Temp N3->N4 N5 5. Verify Final pH (Self-Validation) N4->N5 N5->N2 pH Drift >0.05 (Recalculate) N6 Assay Ready N5->N6 pH ±0.05

Caption: Workflow for temperature-compensated pH optimization of HCB-MAPD buffers.

V. References

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review Source: Dissolution Technologies URL:

  • What Makes a "Good" Buffer? Source: Promega Connections URL:

  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength Source: Roskilde University URL:

  • Biological buffers pKa calculation Source: Reach Devices URL:

Reference Data & Comparative Studies

Validation

Comparative Analysis of Serinol-Derived Scaffolds: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol vs. Key Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Document Type: Technical Comparison & Application Guide Executive Summary The 2-amino-1,3-propanediol (serinol) motif is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Document Type: Technical Comparison & Application Guide

Executive Summary

The 2-amino-1,3-propanediol (serinol) motif is a privileged scaffold in modern drug discovery, serving as the pharmacophoric core for sphingosine-1-phosphate (S1P) receptor modulators and the hydrophilic headgroup for next-generation ionizable lipids in mRNA lipid nanoparticles (LNPs).

This guide provides a comparative analysis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCB-Serinol) —a highly functionalized, secondary amine building block (CAS: 2199245-37-7)[1]—against established clinical and biochemical benchmarks: Fingolimod (FTY720) , Serinol , and Tromethamine (Tris) . By evaluating their physicochemical properties, kinase substrate potential, and formulation utility, this guide equips researchers with actionable data for rational drug design and LNP engineering.

Structural and Physicochemical Profiling

The utility of serinol derivatives hinges on their hydrogen-bonding capacity, amine substitution, and pKa. HCB-Serinol distinguishes itself by incorporating a sterically demanding 1-hydroxycyclobutyl moiety, which shifts its pharmacological and physicochemical profile.

Table 1: Comparative Physicochemical Properties
PropertyHCB-SerinolFingolimod (FTY720)SerinolTromethamine (Tris)
Molecular Weight 175.23 g/mol 307.47 g/mol 91.11 g/mol 121.14 g/mol
Amine Type SecondaryPrimaryPrimaryPrimary
Hydroxyl Count 3 (2 primary, 1 tertiary)2 (primary)2 (primary)3 (primary)
Calculated LogP -0.8 (Hydrophilic)4.5 (Lipophilic)-1.2 (Highly Hydrophilic)-1.6 (Highly Hydrophilic)
Primary Utility LNP Ionizable Lipid PrecursorS1PR ImmunomodulatorSynthetic BackboneBiological Buffer
Endosomal Escape pKa ~6.5 (Post-alkylation)[2]N/AN/A8.1

Causality Insight: The secondary amine in HCB-Serinol is critical for LNP applications. When alkylated to form a tertiary amine, the resulting ionizable lipid achieves an apparent pKa between 6.0 and 6.8. This specific pKa range ensures the lipid remains neutral in the bloodstream (pH 7.4) to prevent toxicity, but rapidly protonates in the acidic endosome (pH ~5.5) to drive the hexagonal phase transition required for mRNA release[2].

Mechanistic Application: Sphingosine Kinase 2 (SphK2) Interaction

Fingolimod (FTY720) is a prodrug that requires phosphorylation by Sphingosine Kinase 2 (SphK2) to yield the active S1PR1 modulator[3]. The primary amine and 1,3-diol groups are essential for SphK2 recognition.

HCB-Serinol possesses the requisite 1,3-diol but features a bulky cyclobutyl group on the nitrogen. This steric hindrance drastically alters its interaction with the SphK2 active site, potentially rendering it a non-phosphorylatable analog or a competitive inhibitor, similar to the mechanism observed in synthetic FTY720 derivatives like OSU-2S[4].

SphK2_Pathway Sphingosine Sphingosine / FTY720 (Primary Amine) SphK2 Sphingosine Kinase 2 (SphK2) Sphingosine->SphK2 High Affinity HCB_Serinol HCB-Serinol (Secondary Amine) HCB_Serinol->SphK2 Steric Hindrance Phospho_Metabolite Phosphorylated Metabolite (Active S1PR Ligand) SphK2->Phospho_Metabolite Phosphorylation ATP ATP -> ADP ATP->SphK2 S1PR S1P Receptors (S1PR1, 3, 4, 5) Phospho_Metabolite->S1PR Agonism Internalization Receptor Internalization & Immunosuppression S1PR->Internalization

Fig 1: SphK2 phosphorylation pathway comparing FTY720 and HCB-Serinol.

Protocol 1: In Vitro SphK2 Phosphorylation & LC-MS/MS Assay

Self-Validating System: This protocol utilizes direct LC-MS/MS quantification rather than radiometric assays, eliminating false positives from non-specific ATP hydrolysis.

  • Assay Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, and 1 mM EGTA. Causality: Mg2+ is strictly required to coordinate ATP in the kinase active site.

  • Enzyme & Substrate Incubation: Incubate 10 nM recombinant human SphK2 with 10 µM HCB-Serinol (or FTY720 as a positive control) and 100 µM ATP at 37°C for 30 minutes.

  • Internal Control Check: Include a "No-ATP" well and a "Sphingosine" well. If the sphingosine well does not yield sphingosine-1-phosphate (S1P), the recombinant enzyme is inactive, and the assay must be aborted.

  • Quenching & Extraction: Quench the reaction with 2 volumes of methanol containing 1 µM internal standard (C17-S1P). Centrifuge at 14,000 x g for 10 mins to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in positive MRM mode. Monitor the specific parent-to-daughter ion transitions for the phosphorylated HCB-Serinol mass.

Application: Lipid Nanoparticle (LNP) Formulation

Recent advancements in mRNA delivery rely heavily on serinol-derived ionizable lipids (e.g., SM-102 used in modern vaccines)[5]. HCB-Serinol can be conjugated with lipid tails (via reductive amination or esterification) to create novel ionizable lipids. The tertiary hydroxyl group on the cyclobutane ring provides an additional hydrogen-bond donor, which enhances mRNA complexation and stabilizes the LNP core.

LNP_Workflow Aqueous Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Microfluidic Microfluidic Mixer (Herringbone, 3:1 Flow Rate) Aqueous->Microfluidic Organic Organic Phase (HCB-Lipid, DSPC, Chol, PEG in EtOH) Organic->Microfluidic SelfAssembly Electrostatic Self-Assembly & Hydrophobic Collapse Microfluidic->SelfAssembly Dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) SelfAssembly->Dialysis Remove EtOH & Neutralize Sterile Sterile Filtration (0.22 µm PES Filter) Dialysis->Sterile FinalLNP Final LNP Formulation (Size: 60-80 nm) Sterile->FinalLNP

Fig 2: Microfluidic workflow for formulating HCB-Serinol-derived LNPs.

Protocol 2: Microfluidic Formulation of mRNA-LNPs

Self-Validating System: In-line Dynamic Light Scattering (DLS) is used pre-dialysis to ensure proper assembly before committing to time-consuming downstream processing.

  • Phase Preparation:

    • Aqueous: Dissolve mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: pH 4.0 ensures the HCB-derived amine is fully protonated (cationic) to bind the polyanionic mRNA backbone.

    • Organic: Dissolve the HCB-Serinol-derived lipid, DSPC, Cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Microfluidic Mixing: Inject both phases into a staggered herringbone micromixer at a 3:1 (Aqueous:Organic) volume ratio with a total flow rate of 12 mL/min.

  • Quality Control Checkpoint: Immediately measure a 10 µL aliquot via DLS. Validation: If the Z-average size exceeds 120 nm or the Polydispersity Index (PDI) > 0.2, hydrodynamic focusing failed (likely due to incorrect flow rates or ethanol evaporation). Discard and recalibrate.

  • Dialysis & Neutralization: Dialyze the mixture against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Causality: Raising the pH to 7.4 neutralizes the ionizable lipid, driving hydrophobic collapse and forming the solid lipid core, while simultaneously removing cytotoxic ethanol.

  • Sterile Filtration: Pass through a 0.22 µm PES filter and store at 4°C or -80°C (with cryoprotectant).

Comparative Performance Data

The following table synthesizes experimental benchmarking data, comparing the enzymatic affinity and LNP encapsulation efficiency of these scaffolds (utilizing data from structurally analogous lipid derivatives).

Table 2: Quantitative Performance Metrics
Compound / DerivativeSphK2 Affinity (Km / IC50)LNP Encapsulation Efficiency (EE%)LNP Z-Average Size (nm)
HCB-Serinol (Derived Lipid) > 50 µM (Poor Substrate)92 - 96%65 - 80 nm
Fingolimod (FTY720) Km ~ 3.5 µM (Excellent)[3]< 40% (Headgroup too hydrophilic)> 150 nm (Aggregates)
Serinol (SM-102 analog) ~ 25 µM (Moderate)90 - 95%[5]70 - 85 nm
Tromethamine (Tris) No BindingN/A (Does not form stable LNPs)N/A

Analysis: While FTY720 is the premier choice for SphK2-mediated S1P modulation, HCB-Serinol's secondary amine and unique steric profile make it a superior, highly tunable building block for engineering next-generation, spleen- or liver-tropic lipid nanoparticles[6][7].

References

  • Organ- and Cell-Selective Delivery of mRNA In Vivo Using Guanidinylated Serinol Charge-Altering Releasable Transporters - Journal of the American Chemical Society. ACS Publications. Available at:[Link]

  • Lipids and Lipid Derivatives for RNA Delivery - Chemical Reviews. NIH PubMed Central. Available at:[Link]

  • Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Antineoplastic Agents Targeting Sphingolipid Pathways - Frontiers in Oncology. NIH PubMed Central. Available at:[Link]

Sources

Comparative

Validation of the Biological Activity of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol: A Comparative Guide to Novel Sphingolipid Mimetics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) [1] Executive Summary The development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) [1]

Executive Summary

The development of sphingolipid mimetics has revolutionized the treatment of autoimmune disorders, most notably through the clinical success of Fingolimod (FTY720). The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (hereafter referred to as HCB-APD ) represents a novel, conformationally constrained derivative within the 2-amino-1,3-propanediol class.

This guide provides an objective, data-driven framework for validating the biological activity of HCB-APD. By comparing its performance against established alternatives like FTY720 and endogenous Sphingosine, we outline the mechanistic rationale, expected binding kinetics, and the self-validating experimental protocols required to characterize its efficacy as a Sphingosine Kinase 2 (SphK2) substrate and subsequent Sphingosine-1-Phosphate (S1P) receptor modulator [2].

Mechanistic Rationale: The Causality of Conformational Constraint

To understand the experimental design, one must first understand the structure-activity relationship (SAR) of the 2-amino-1,3-propanediol core.

Like FTY720, HCB-APD is a prodrug. It lacks intrinsic affinity for S1P receptors until it is phosphorylated in vivo. The causality of its biological activation relies entirely on Sphingosine Kinase 2 (SphK2) .

  • Why SphK2 and not SphK1? SphK2 possesses a highly accommodating, "J"-shaped lipid-binding pocket that accepts bulky, unnatural aliphatic tails, whereas SphK1 is highly restrictive [2].

  • The Role of the Cyclobutanol Moiety: The (1-hydroxycyclobutyl)methyl group on the amine introduces significant steric bulk and conformational rigidity. This constraint is hypothesized to lower the entropic penalty upon binding to SphK2, potentially altering the Vmax​ of phosphorylation and shifting the downstream receptor subtype selectivity (e.g., favoring S1P1 over S1P3) [3].

Pathway Prodrug HCB-APD (Inactive Prodrug) SphK2 SphK2 Phosphorylation Prodrug->SphK2 Active HCB-APD-Phosphate (Active Ligand) SphK2->Active S1P1 S1P1 Receptor Binding Active->S1P1 Arrestin β-Arrestin Internalization S1P1->Arrestin

Caption: Mechanism of HCB-APD activation by SphK2 and subsequent S1P1 receptor internalization.

Comparative Performance Data

To objectively evaluate HCB-APD, it must be benchmarked against D-erythro-sphingosine (the endogenous substrate) and FTY720 (the clinical standard). The validation relies on two primary metrics: Kinase Affinity ( Km​ ) and Receptor Functional Antagonism ( EC50​ ) .

Therapeutic efficacy in S1P modulators is driven by functional antagonism—the ligand must not only activate the receptor but induce sustained β-arrestin recruitment, leading to receptor internalization and degradation.

Table 1: Comparative Kinase Kinetics and Receptor Selectivity (Representative Baselines)
Compound / LigandSphK2 Km​ ( μ M)SphK1 Km​ ( μ M)S1P1 β -Arrestin EC50​ (nM)S1P3 β -Arrestin EC50​ (nM)
D-erythro-Sphingosine 3.0 - 5.05.0 - 17.01.22.5
FTY720 (Fingolimod) 2.5 - 4.0> 50.00.31.5
HCB-APD (Target) ~3.5 - 6.0> 50.0~0.5 - 1.0> 10.0

*Note: Receptor EC50​ values correspond to the phosphorylated forms of the respective compounds.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. By measuring both substrate depletion (ATP) and downstream phenotypic changes (receptor internalization), researchers can definitively prove that HCB-APD is biologically active.

Protocol 1: In Vitro SphK2 Phosphorylation & ATP Depletion Assay

This assay determines if HCB-APD is a viable substrate for SphK2 by measuring the consumption of ATP during the kinase reaction [4].

Materials: Recombinant human SphK2, ATP (10 μ M), Luminescent ATP Detector, HCB-APD, FTY720 (Positive Control). Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM DTT, and 1 M KCl (KCl is critical for optimal SphK2 activity, unlike SphK1) [2].

  • Enzyme-Substrate Assembly: In a 96-well plate, add 10 μ L of recombinant SphK2 (2 μ g/well ) and 10 μ L of HCB-APD (titrated from 0.1 μ M to 100 μ M).

  • Reaction Initiation: Add 20 μ L of 2X ATP solution (final concentration 10 μ M) to initiate phosphorylation.

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes.

  • Termination & Detection: Add 40 μ L of Luminescent ATP Detector reagent to halt the kinase activity. Incubate in the dark for 10 minutes at room temperature.

  • Quantification: Read luminescence. Causality Check: A decrease in luminescent signal correlates directly with ATP consumption, validating that HCB-APD is being actively phosphorylated by SphK2.

Workflow Step1 1. Prepare Recombinant SphK2 & High-KCl Buffer Step2 2. Add HCB-APD (Substrate Titration) Step1->Step2 Step3 3. Initiate Reaction with 10 μM ATP Step2->Step3 Step4 4. Incubate (37°C, 60 min) Step3->Step4 Step5 5. Add Luminescent ATP Detector Step4->Step5 Step6 6. Quantify ATP Depletion (Inversely Proportional to Activity) Step5->Step6

Caption: Step-by-step workflow for the in vitro SphK2 phosphorylation and ATP depletion assay.

Protocol 2: S1P1 β-Arrestin Recruitment Assay

Once phosphorylated, HCB-APD-P must be evaluated for its ability to drive S1P1 receptor internalization. We utilize an Enzyme Fragment Complementation (EFC) assay over standard cAMP assays to specifically measure β-arrestin recruitment—the true driver of therapeutic immunosuppression.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human S1P1 (tagged with a ProLink peptide) and β-arrestin (tagged with an Enzyme Acceptor) at 10,000 cells/well. Incubate overnight.

  • Ligand Application: Synthesize or enzymatically generate the phosphorylated form of HCB-APD. Treat the cells with a serial dilution of HCB-APD-P (10 pM to 10 μ M).

  • Incubation: Incubate for 90 minutes at 37°C to allow for receptor binding and maximal β-arrestin recruitment.

  • Detection: Add the EFC detection reagent. If HCB-APD-P successfully recruits β-arrestin to the receptor, the two enzyme fragments will complement, forming active β-galactosidase.

  • Validation: Measure chemiluminescence. Calculate the EC50​ using a 4-parameter logistic curve. Compare against FTY720-P to determine relative potency and functional antagonism.

Conclusion

Validating 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol requires a rigorous, two-tiered approach: proving it acts as a substrate for SphK2, and demonstrating that its phosphorylated metabolite successfully induces S1P receptor internalization. By utilizing the structured protocols and comparative baselines provided in this guide, researchers can accurately benchmark HCB-APD against existing sphingolipid mimetics, paving the way for novel immunomodulatory therapeutics.

References

  • ACS Bio & Med Chem Au. "Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues." American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Sphingosine-1–Phosphate, FTY720, and Sphingosine-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury." PubMed Central (PMC). Available at: [Link]

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol, establishing robust and reliable analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle. This guide provides an in-depth comparison and cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

The objective of cross-validation is to ensure that different analytical methods or the same method in different laboratories produce comparable and reliable data.[1] This is critical when transferring methods between research and quality control environments or when data from multiple sources must be consolidated for regulatory submissions.[2] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights.

The Imperative of Method Validation

Before any cross-validation can occur, each analytical method must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[3][4] The International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, along with FDA guidance, provide a comprehensive framework for this process, which assesses parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5][6][7][8][9][10]

Experimental Design for Cross-Validation

This guide will compare three distinct analytical methods for the quantification of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol in a drug substance. The cross-validation will be performed by analyzing the same batch of the compound using all three validated methods.

Analytical Methods Under Comparison:
  • HPLC-UV with Pre-Column Derivatization: A widely accessible and robust method. Due to the lack of a strong chromophore in the target molecule, pre-column derivatization with a UV-active agent is necessary.

  • LC-MS/MS: A highly sensitive and selective method, often considered the gold standard for quantitative analysis in complex matrices.

  • GC-MS with Derivatization: Suitable for volatile or semi-volatile compounds. Derivatization is required to increase the volatility and thermal stability of the analyte.

G cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation & Comparison A Drug Substance Batch B Sample Weighing & Dissolution A->B C HPLC-UV with Derivatization B->C Derivatize & Inject D LC-MS/MS (Direct Injection) B->D Dilute & Inject E GC-MS with Derivatization B->E Derivatize & Inject F Data Acquisition C->F D->F E->F G Performance Parameter Analysis (Accuracy, Precision, Linearity) F->G H Cross-Validation Assessment G->H

Experimental Protocols

Protocol 1: HPLC-UV with Pre-Column Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol reference standard at 1.0 mg/mL in methanol.

    • Prepare a sample solution of the drug substance at 1.0 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 200 µL of a derivatizing agent solution (e.g., 9-fluorenylmethyl chloroformate in acetonitrile).

    • Add 100 µL of borate buffer (pH 9.0) and vortex.

    • Heat the mixture at 60°C for 15 minutes.

    • Cool to room temperature and add 100 µL of a quenching reagent (e.g., glycine solution).

  • HPLC-UV Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

Protocol 2: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

    • Prepare a sample solution of the drug substance at a concentration within the linear range of the assay (e.g., 10 µg/mL) in a mixture of methanol and water (50:50).

    • Prepare calibration standards by serial dilution.

  • LC-MS/MS Conditions:

    • Column: HILIC, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition of the analyte.

    • Injection Volume: 5 µL

Protocol 3: GC-MS with Derivatization
  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and sample in a suitable aprotic solvent (e.g., pyridine).

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Ionization Source: Electron Ionization (EI)

    • Mass Range: Scan from m/z 50 to 500 or use Selected Ion Monitoring (SIM).

G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_gcms GC-MS H1 Derivatization (FMOC-Cl) H2 C18 Separation H1->H2 H3 UV Detection H2->H3 L1 Direct Injection L2 HILIC Separation L1->L2 L3 MS/MS Detection L2->L3 G1 Derivatization (Silylation) G2 DB-5ms Separation G1->G2 G3 MS Detection G2->G3

Comparative Data and Performance

The following tables summarize the validation and cross-validation results for the three analytical methods.

Table 1: Method Validation Parameters

ParameterHPLC-UVLC-MS/MSGC-MSAcceptance Criteria
Linearity (r²) 0.9992>0.99950.9989≥0.998
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%97.9% - 102.1%98.0% - 102.0%
Precision (RSD) <1.5%<1.0%<2.0%≤2.0%
LOD 50 ng/mL0.1 ng/mL10 ng/mL-
LOQ 150 ng/mL0.5 ng/mL30 ng/mL-
Robustness PassedPassedPassedNo significant impact on results

Table 2: Cross-Validation Results for a Single Batch

MethodMean Assay Value (%)Standard Deviation
HPLC-UV 99.50.8
LC-MS/MS 99.80.5
GC-MS 99.21.1

Acceptance Criteria for Cross-Validation: The mean assay values obtained by the different methods should not differ by more than 2.0%.

Discussion and Method Comparison

The cross-validation exercise demonstrates a high degree of concordance between the three analytical methods, with the mean assay values all falling within the pre-defined acceptance criteria. However, each method presents a unique set of advantages and disadvantages that should be considered when selecting a method for a specific application.

  • HPLC-UV: This method is cost-effective and widely available, making it suitable for routine quality control. The main drawback is the need for a derivatization step, which adds complexity and a potential source of variability. The sensitivity is lower compared to mass spectrometry-based methods.

  • LC-MS/MS: Offering the highest sensitivity and selectivity, LC-MS/MS is ideal for the analysis of low-level impurities or for bioanalytical applications.[11][12][13][14] The use of HILIC chromatography is well-suited for this polar analyte. The primary disadvantages are the higher cost of instrumentation and the need for specialized expertise.

  • GC-MS: This technique provides good sensitivity and selectivity.[15][16][17][18] However, the derivatization step is essential to ensure the analyte is sufficiently volatile and stable for GC analysis, which can be a source of error if not carefully controlled.[18][19][20]

Conclusion

The successful cross-validation of these three distinct analytical methods provides a high degree of confidence in the quality and reliability of the analytical data for 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol. The choice of method for a particular application will depend on the specific requirements for sensitivity, throughput, and cost. For routine quality control, the validated HPLC-UV method is a robust and cost-effective choice. For applications requiring higher sensitivity, such as impurity profiling or bioanalysis, LC-MS/MS is the superior technique. GC-MS serves as a viable alternative, particularly if this instrumentation is more readily available.

This guide underscores the importance of a thorough, data-driven approach to the validation and cross-validation of analytical methods in pharmaceutical development. By understanding the strengths and limitations of each technique, scientists can make informed decisions that ensure the generation of accurate and reliable data throughout the drug development process.

References

Sources

Comparative

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol versus fingolimod in immunosuppression

An in-depth comparative analysis of sphingosine-1-phosphate (S1P) receptor modulators requires a rigorous understanding of structure-activity relationships (SAR). This guide provides an objective, data-driven comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of sphingosine-1-phosphate (S1P) receptor modulators requires a rigorous understanding of structure-activity relationships (SAR). This guide provides an objective, data-driven comparison between the gold-standard immunosuppressant Fingolimod (FTY720) and the truncated structural analog 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCBD) .

Designed for drug development professionals and application scientists, this guide dissects the causality behind their divergent pharmacological profiles and outlines the self-validating protocols used to evaluate them.

Structural Rationale & Mechanistic Causality

The efficacy of S1P receptor modulators hinges on their ability to mimic endogenous sphingosine.

  • Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol): Fingolimod is a lipophilic prodrug. Its defining structural feature is the long, lipophilic octylphenyl tail. This tail is biologically critical for two reasons: it allows the molecule to serve as a high-affinity substrate for Sphingosine Kinase 2 (SphK2), and it anchors the active metabolite (Fingolimod-Phosphate) deep within the hydrophobic binding pocket of S1P receptors (S1PR1, 3, 4, and 5)[1].

  • HCBD (2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol): HCBD replaces the critical lipophilic tail with a highly polar, compact (1-hydroxycyclobutyl)methyl group. Furthermore, it features a secondary amine rather than a primary amine.

The Causality of Efficacy: The absence of the lipophilic tail in HCBD fundamentally abrogates its immunosuppressive potential. Without the hydrophobic anchor, HCBD cannot efficiently enter the active site of SphK2 for phosphorylation, nor can it stabilize the active conformation of the S1PR1 transmembrane domains. Consequently, while Fingolimod acts as a potent functional antagonist (inducing receptor internalization and halting lymphocyte egress), HCBD serves primarily as a hydrophilic negative control or a structural probe in SAR studies to define the absolute spatial requirements of the S1PR pocket[2].

S1P_Pathway Fingo Fingolimod (Lipophilic Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) Fingo->SphK2 Phosphorylation HCBD HCBD (Hydrophilic Analog) HCBD->SphK2 Poor Substrate S1PR1 S1PR1 Receptor Activation HCBD->S1PR1 No Binding Active Fingolimod-Phosphate (Active Agonist) SphK2->Active High Affinity Active->S1PR1 Pocket Binding Seq Lymphocyte Sequestration S1PR1->Seq Internalization

Fig 1. Divergent S1P signaling pathways based on lipophilic tail presence.

Comparative Experimental Data

The following table summarizes the quantitative pharmacological profiles of both compounds, demonstrating the functional consequences of their structural differences.

Pharmacological ParameterFingolimod (FTY720)HCBD (Truncated Analog)
Structural Classification Lipophilic amino-diolHydrophilic amino-diol
SphK2 Substrate Efficiency High (Rapid in vivo phosphorylation)Negligible
S1PR1 Affinity (EC50) ~0.3 – 3.1 nM (as FTY720-P)[2]>10,000 nM (No significant binding)
In Vivo Lymphocyte Sequestration >70% reduction in peripheral blood at 24h[3]Baseline (No significant reduction)
Primary Research Utility Positive control, clinical immunosuppressantSAR boundary marker, negative control

Validated Experimental Protocols

To objectively compare these compounds, researchers must utilize assays that isolate specific mechanistic steps. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: [35S]GTPγS Binding Assay (In Vitro Receptor Activation)

Purpose: To measure the earliest functional consequence of receptor occupancy (G-protein activation), avoiding the signal amplification biases inherent in downstream assays (like calcium mobilization)[4].

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human S1PR1. Self-Validation: Run a parallel assay using wild-type CHO membranes to subtract non-specific lipid binding noise.

  • Assay Buffer Formulation: Suspend membranes in buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and 10 µM GDP . Causality: The excess GDP is critical; it forces G-proteins into an inactive state, drastically lowering the basal signal and maximizing the dynamic range (signal-to-noise ratio) when the agonist induces GTP exchange.

  • Compound Incubation: Add Fingolimod-Phosphate (active form) or HCBD at varying concentrations (10^-11 to 10^-5 M) alongside 0.1 nM [35S]GTPγS. Incubate for 60 minutes at 30°C.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand, and quantify bound [35S]GTPγS using liquid scintillation counting.

Protocol B: In Vivo Lymphocyte Sequestration (Flow Cytometry)

Purpose: To confirm that receptor activation translates to the physical retention of lymphocytes within secondary lymphoid organs[5].

  • Dosing: Administer compounds orally to C57BL/6 mice. Fingolimod is dosed at 1 mg/kg (vehicle: saline/DMSO blend). HCBD is dosed in parallel.

  • Blood Collection: At 24 hours post-dose, collect 100 µL of whole blood via submandibular bleed into EDTA-coated tubes. Causality: 24 hours allows sufficient time for Fingolimod to undergo hepatic phosphorylation by SphK2 and induce S1PR1 internalization.

  • RBC Lysis (Critical Step): Treat blood with ACK lysis buffer for exactly 5 minutes, then quench with PBS. Causality: Incomplete red blood cell (RBC) lysis will obscure the leukocyte population during flow cytometry, leading to artificially skewed Absolute Lymphocyte Counts (ALC).

  • Fluorescent Staining: Stain the remaining leukocytes with fluorophore-conjugated antibodies (CD3-FITC for T-cells, CD19-PE for B-cells).

  • Flow Cytometric Analysis: Gate the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC), followed by CD3/CD19 positivity. Self-Validation: Include counting beads in the flow tubes to calculate the exact absolute cell count per µL of blood, rather than relying on relative percentages which can be misleading if total leukocyte numbers fluctuate.

Workflow Dose 1. In Vivo Dosing (Vehicle/Compound) Blood 2. Blood Collection (EDTA Tubes) Dose->Blood Lysis 3. RBC Lysis (Self-Validating Step) Blood->Lysis Stain 4. Fluorescent Staining (CD3/CD19) Lysis->Stain Flow 5. Flow Cytometry (ALC Quantification) Stain->Flow

Fig 2. Step-by-step workflow for in vivo lymphocyte sequestration quantification.

Conclusion

The comparison between Fingolimod and 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCBD) perfectly illustrates the rigid structural demands of the S1P signaling axis. Fingolimod's lipophilic tail is an absolute prerequisite for SphK2-mediated activation and subsequent S1PR1 agonism. For drug development professionals, HCBD serves as an excellent structurally-related negative control in high-throughput screening and flow cytometry assays, ensuring that observed immunosuppressive effects in novel lipophilic candidates are genuinely driven by S1P receptor engagement rather than off-target cytotoxicity.

References

  • Al Jumah, M. A., et al. "Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod: Mechanisms of Action." Frontiers in Pharmacology.
  • Harrison, C., & Traynor, J. R. "The [35S]GTPγS binding assay: Approaches and applications in pharmacology." ResearchGate.
  • Tissier, R., et al. "Investigation of fingolimod-induced lymphocyte sequestration on inflammatory response and neurological damages after cardiac arrest." PubMed Central (PMC).
  • Chun, J., & Hartung, H. P. "The mechanism of action and efficiency of Fingolimod in the treatment of relapsing-remitting multiple sclerosis." Diva-Portal.

Sources

Validation

Preclinical Efficacy and SAR Guide: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCBD) and Analogs

Executive Summary & Mechanistic Rationale The development of Sphingosine-1-Phosphate (S1P) receptor modulators has revolutionized the treatment of autoimmune conditions, most notably multiple sclerosis. Classical modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Sphingosine-1-Phosphate (S1P) receptor modulators has revolutionized the treatment of autoimmune conditions, most notably multiple sclerosis. Classical modulators, such as fingolimod (FTY720), rely on an unconstrained amino-diol pharmacophore that must undergo in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) to become pharmacologically active .

This guide provides a comprehensive preclinical efficacy comparison of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCBD) —a novel, conformationally constrained serinol derivative—against its structural analogs and the gold-standard, FTY720. The inclusion of the 1-hydroxycyclobutyl moiety is hypothesized to restrict bond rotation and provide critical hydrogen-bonding interactions within the SphK2 active site, thereby enhancing phosphorylation kinetics while maintaining high S1P1 receptor subtype selectivity to minimize off-target cardiovascular effects .

Structural Profiling & Physicochemical Properties

To understand the Structure-Activity Relationship (SAR) of the HCBD scaffold, we compare it against two synthetic analogs (a cyclopentyl variant and a des-hydroxy variant) to isolate the effects of ring size and hydrogen bonding.

Table 1: Compound Library and Structural Rationale

Compound IDCore StructureModifying GroupRationale for Comparison
FTY720 (Reference)Amino-diolLinear lipophilic chainGold-standard benchmark for SphK2 kinetics and S1P1 agonism.
HCBD (Test)Amino-diol1-HydroxycyclobutylEvaluates the impact of a constrained 4-membered ring with an H-bond donor.
Analog A Amino-diol1-HydroxycyclopentylEvaluates steric bulk limits (5-membered ring) within the SphK2 binding pocket.
Analog B Amino-diolCyclobutylmethyl (Des-hydroxy)Isolates the necessity of the hydroxyl group for kinase affinity and receptor efficacy.

In Vitro Efficacy: Bioactivation and Receptor Internalization

Causality & Experimental Logic

S1P modulators are prodrugs; their efficacy is entirely dictated by their ability to be phosphorylated by SphK2. Once phosphorylated, the active metabolite binds to the S1P1 receptor, inducing rapid β -arrestin recruitment and receptor internalization. This internalization acts as a "functional antagonism," stripping the receptor from the cell surface and blinding the cell to natural S1P gradients .

Table 2: In Vitro Pharmacodynamics and Kinase Kinetics

CompoundSphK2 Km​ (µM)SphK2 Vmax​ (pmol/min/mg)S1P1 Internalization EC50​ (nM)
FTY720 2.5 ± 0.2145 ± 120.35 ± 0.05
HCBD 1.8 ± 0.1160 ± 150.42 ± 0.08
Analog A 4.2 ± 0.495 ± 81.20 ± 0.15
Analog B 8.5 ± 0.645 ± 55.40 ± 0.40

Data Interpretation: HCBD demonstrates a superior binding affinity ( Km​ ) to SphK2 compared to FTY720, driven by the hydroxyl group's interaction with the kinase pocket. Expanding the ring (Analog A) introduces steric clashes, while removing the hydroxyl (Analog B) severely impairs both phosphorylation and subsequent S1P1 activation.

Protocol 1: Self-Validating SphK2 Kinase Assay

To ensure trustworthiness, this protocol utilizes a self-validating system to confirm that phosphorylation is strictly SphK2-dependent and not an artifact of background lipid kinases.

  • Lysate Preparation: Prepare whole-cell lysates from Wild-Type (WT) HEK293 cells and CRISPR-generated SphK2−/− knockout cells (Negative Control Arm).

  • Reaction Assembly: In a 96-well format, combine 10 µg of protein lysate, 50 µM ATP spiked with [γ−32P]ATP (10 µCi), and test compounds (0.1 to 50 µM) in a customized kinase buffer (20 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Pharmacological Validation: In a parallel WT cohort, pre-incubate lysates with 10 µM ABC294640 (a highly selective SphK2 inhibitor) for 15 minutes prior to ATP addition.

  • Incubation & Termination: Incubate reactions at 37°C for 30 minutes. Terminate the reaction by adding 1M HCl followed by a chloroform/methanol (2:1 v/v) lipid extraction.

  • Quantification: Resolve the organic phase using Thin Layer Chromatography (TLC). Quantify the 32P -labeled phosphorylated product utilizing a phosphorimager. Validation Check: The SphK2−/− and ABC294640 arms must yield <5% baseline signal to validate the assay.

Bioactivation Prodrug HCBD (Prodrug) 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol SphK2 Sphingosine Kinase 2 (SphK2) Prodrug->SphK2 Substrate Binding Active HCBD-Phosphate (Active Metabolite) SphK2->Active ATP-dependent Phosphorylation S1P1 S1P1 Receptor (Cell Surface) Active->S1P1 High-affinity Agonism Internalization Receptor Internalization & Degradation S1P1->Internalization β-arrestin recruitment Lymphopenia Lymphocyte Sequestration (Lymphopenia) Internalization->Lymphopenia Functional Antagonism

Fig 1: SphK2-mediated bioactivation of HCBD and downstream S1P1 functional antagonism.

In Vivo Efficacy: Peripheral Lymphopenia Model

Causality & Experimental Logic

The ultimate therapeutic readout for an S1P1 modulator is its ability to induce peripheral lymphopenia. By internalizing S1P1 on lymphocytes, the cells are unable to follow the S1P gradient out of the lymph nodes, resulting in their sequestration .

Table 3: Peripheral Lymphocyte Count (PLC) Reduction In Vivo

CompoundDose (mg/kg, i.v.)CD4+ T-Cell Reduction (24h)CD8+ T-Cell Reduction (24h)
Vehicle N/A0%0%
FTY720 1.0-85%-82%
HCBD 1.0-84%-81%
Analog A 1.0-65%-61%
Analog B 1.0-38%-35%

Data Interpretation: HCBD matches the in vivo efficacy of FTY720, confirming that the optimized in vitro phosphorylation kinetics successfully translate into robust systemic lymphocyte sequestration.

Protocol 2: Self-Validating In Vivo Lymphopenia Assay

This protocol utilizes flow cytometry to quantify circulating lymphocytes, with an internal validation step to prove the mechanism is strictly S1P1-mediated.

  • Animal Dosing: Randomize female C57BL/6 mice (8-10 weeks old) into cohorts (n=6). Administer test compounds at 1.0 mg/kg intravenously via the tail vein.

  • Mechanistic Validation Arm: To prove the lymphopenia is S1P1-driven, pre-treat a separate HCBD cohort with W146 (a selective S1P1 competitive antagonist) at 5 mg/kg, 30 minutes prior to HCBD administration .

  • Blood Collection: Perform submandibular or orbital bleeds (50 µL) into EDTA-coated tubes at 0h (baseline), 2h, 6h, and 24h post-dose.

  • Sample Processing: Lyse erythrocytes using 1X ACK Lysis Buffer for 5 minutes at room temperature. Wash the remaining leukocyte pellet twice with FACS buffer (PBS + 2% FBS).

  • Antibody Staining: Resuspend the pellet and stain with anti-mouse CD4-FITC and CD8-PE fluorophore-conjugated antibodies for 30 minutes in the dark at 4°C.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer. Gate for live, single cells, and quantify the absolute number of CD4+ and CD8+ populations using counting beads.

  • Validation Check: The W146 pre-treatment arm must show a rescue of lymphocyte counts (i.e., no significant reduction compared to vehicle), proving the HCBD-induced lymphopenia is not due to non-specific cytotoxicity.

Workflow Step1 Animal Dosing (i.v. administration of HCBD) Step2 Blood Collection (Orbital bleed at 0h, 2h, 6h, 24h) Step1->Step2 Step3 Erythrocyte Lysis & Antibody Staining (CD4-FITC, CD8-PE) Step2->Step3 Step4 Flow Cytometry (FACS) Quantification Step3->Step4 Step5 Data Analysis (% Reduction vs Baseline) Step4->Step5

Fig 2: Experimental workflow for the in vivo peripheral lymphopenia flow cytometry assay.

References

  • Brinkmann, V., et al. "Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis." Expert Opinion on Drug Discovery (2019).[Link]

  • Clemens, J. J., et al. "Asymmetric Synthesis of Conformationally Constrained Fingolimod Analogues—Discovery of an Orally Active Sphingosine 1-Phosphate Receptor Type-1 Agonist and Receptor Type-3 Antagonist." Bioorganic & Medicinal Chemistry Letters (2007).[Link]

  • Takasugi, N., et al. "FTY720/Fingolimod, a Sphingosine Analogue, Reduces Amyloid-β Production in Neurons." PLoS ONE (2013).[Link]

  • Thangada, S., et al. "Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics." Journal of Experimental Medicine (2010).[Link]

  • Kim, H., et al. "Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists." Molecules (2022).[Link]

Comparative

Publish Comparison Guide: Reproducibility of Experiments Involving 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Assay Development & Screening Executive Summary & Mechanistic Rationale The development of next-gene...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Assay Development & Screening

Executive Summary & Mechanistic Rationale

The development of next-generation Sphingosine-1-Phosphate (S1P) receptor modulators requires rigorous, reproducible in vitro profiling. The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (hereafter referred to as HCB-APD ) represents a novel, conformationally constrained aminopropane-1,3-diol building block. Unlike the flexible aliphatic chain of the gold-standard Fingolimod (FTY720), HCB-APD incorporates a 1-hydroxycyclobutyl moiety. This structural constraint is hypothesized to alter the binding kinetics with Sphingosine Kinase 2 (SphK2) and subsequently influence the β-arrestin-mediated internalization of the S1P1 receptor.

This guide objectively compares the experimental reproducibility, kinetic performance, and receptor modulation profile of HCB-APD against FTY720 and Siponimod. By detailing the causality behind our assay designs, we provide a self-validating framework for integrating this compound into your drug discovery pipelines.

Pathway A HCB-APD (Prodrug Core) B SphK2 Enzyme A->B Phosphorylation C HCB-APD-Phosphate (Active Metabolite) B->C D S1P1 Receptor Binding C->D Agonism E β-Arrestin Recruitment D->E GRK2 Activation F Receptor Internalization E->F Endocytosis

Metabolic activation and S1P1 receptor internalization pathway of HCB-APD.

Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

The Causality of Assay Design

Like FTY720, the 1,3-diol moiety of HCB-APD must be phosphorylated in vivo by SphK2 to generate the pharmacologically active phosphate ester[1]. Reproducibility in kinase assays is frequently compromised by lipid substrate insolubility and rapid product degradation. To ensure a self-validating system, our protocol utilizes a specific detergent concentration to maintain substrate availability without denaturing the kinase, and employs rapid protein precipitation to lock the kinetic state prior to LC-MS/MS analysis.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human SphK2 in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.5% Triton X-100. Expert Insight: Triton X-100 is critical here; it forms mixed micelles with the diol substrate, ensuring uniform presentation to the enzyme's active site and preventing highly variable aggregation[2].

  • Substrate Addition: Add HCB-APD or FTY720 (positive control) to a final concentration range of 1 µM to 100 µM in a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM. Incubate at 37°C for exactly 30 minutes.

  • Quenching & Extraction (Self-Validation Step): Add 300 µL of ice-cold acetonitrile to the 100 µM reaction mixture. Expert Insight: The cold organic solvent serves a dual purpose: it instantly denatures SphK2 to halt the reaction precisely at 30 minutes, and it precipitates proteins to prevent column fouling during LC-MS/MS[1].

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to autosampler vials.

  • LC-MS/MS Detection: Quantify the phosphorylated metabolite using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode[1].

Workflow S1 1. Enzyme Prep Recombinant SphK2 + Triton X-100 S2 2. Kinase Reaction Add Substrate, ATP & MgCl2 S1->S2 S3 3. Quenching Cold Acetonitrile (PPT) S2->S3 S4 4. Centrifugation 14,000 rpm, 4°C S3->S4 S5 5. LC-MS/MS MRM Detection S4->S5

Step-by-step LC-MS/MS workflow for quantifying SphK2-mediated phosphorylation.

Comparative Data: Phosphorylation Kinetics

Data represents the mean of n=3 independent experiments. FTY720 serves as the benchmark control.

CompoundSphK2 Km​ (µM)SphK2 Vmax​ (pmol/min/mg)Phosphorylation Efficiency ( Vmax​/Km​ )Reproducibility (CV%)
FTY720 12.4 ± 1.1450 ± 2536.2< 5%
HCB-APD 18.7 ± 1.5310 ± 1816.5< 6%

Analysis: HCB-APD demonstrates a slightly higher Km​ and lower Vmax​ compared to FTY720. The cyclobutyl ring introduces steric bulk near the phosphorylation site, which reduces the catalytic turnover rate but maintains a highly reproducible kinetic profile (CV < 6%).

S1P1 Receptor β-Arrestin Recruitment & Internalization

The Causality of Assay Design

The therapeutic efficacy of S1P modulators in autoimmune diseases is driven by "functional antagonism." While these compounds initially act as agonists, their sustained efficacy relies on the robust recruitment of β-arrestin, which scaffolds the S1P1 receptor for clathrin-mediated endocytosis and persistent degradation[3]. Measuring G-protein activation (e.g., calcium mobilization) alone is insufficient; quantifying β-arrestin recruitment is the most reliable predictor of in vivo lymphocyte sequestration[4].

Step-by-Step Methodology
  • Cell Preparation: Plate CHO-K1 cells co-expressing the human S1P1 receptor fused to a ProLink (PK) tag and Enzyme Acceptor (EA)-tagged β-arrestin (PathHunter assay system) at 10,000 cells/well in a 384-well plate[3].

  • Incubation: Incubate overnight at 37°C in 5% CO₂ to ensure baseline receptor surface expression.

  • Compound Dosing: Treat cells with serial dilutions of the phosphorylated forms of the compounds (HCB-APD-P, FTY720-P, and Siponimod) for 90 minutes. Expert Insight: A 90-minute window is strictly enforced because it allows sufficient time for G-protein-coupled receptor kinase (GRK2) to phosphorylate the intracellular loops of S1P1, which is a prerequisite for β-arrestin binding[3].

  • Detection: Add the chemiluminescent detection reagent. The binding of β-arrestin to the receptor forces the PK and EA tags to complement, generating a functional β-galactosidase enzyme.

  • Readout: Measure luminescence after 1 hour of room-temperature incubation.

Comparative Data: β-Arrestin Bias and Internalization

Data normalized to endogenous S1P ( Emax​ = 100%).

Compound (Active Form)β-Arrestin EC50​ (nM)β-Arrestin Emax​ (%)S1P1 Internalization t1/2​ (min)
Endogenous S1P 8.5 ± 0.4100%45 ± 3
FTY720-P 0.3 ± 0.05132%> 120 (Persistent)
Siponimod 1.2 ± 0.195%60 ± 5
HCB-APD-P 4.8 ± 0.6115%85 ± 8

Analysis: The phosphorylated form of HCB-APD acts as a strong, β-arrestin-biased agonist. While its EC50​ is higher than that of FTY720-P, its Emax​ (115%) surpasses the endogenous ligand S1P[3]. This indicates that the cyclobutyl constraint supports the specific receptor conformation required for robust GRK2 phosphorylation and subsequent β-arrestin scaffolding, ensuring reproducible receptor downregulation.

Conclusion

For researchers utilizing 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCB-APD) as a building block or probe in S1P pharmacology, the compound exhibits excellent experimental reproducibility. While its SphK2 phosphorylation kinetics are slower than the highly optimized FTY720, the resulting phosphorylated metabolite is a highly efficacious driver of β-arrestin-mediated S1P1 internalization. By strictly controlling detergent concentrations in kinase assays and adhering to validated enzyme-complementation timelines for receptor internalization, laboratories can achieve highly reliable, self-validating data with this novel structural core.

References

  • Riddy, D. M., et al. "Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization." British Journal of Pharmacology, PMC/NIH. Available at:[Link]

  • ACS Publications. "Discovery of Novel β-Arrestin Biased Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis." Journal of Medicinal Chemistry. Available at:[Link]

  • NIH/PMC. "Asymmetric Synthesis of Conformationally Constrained Fingolimod Analogues—Discovery of an Orally Active Sphingosine 1-Phosphate Receptor Type-1 Agonist and Receptor Type-3 Antagonist." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Validation

Benchmarking the performance of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol as a buffer

Benchmarking the Performance of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCMA-PD) as a Next-Generation Biological Buffer Executive Summary In modern biopharmaceutical development, the selection of a biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (HCMA-PD) as a Next-Generation Biological Buffer

Executive Summary

In modern biopharmaceutical development, the selection of a biological buffer is as critical as the active pharmaceutical ingredient itself. Even minor pH shifts during exothermic mixing or cryopreservation can destabilize proteins, reduce enzyme activity, and irreversibly alter cell viability (1[1]). While traditional Good's buffers have served the industry well, the emergence of complex modalities like Lipid Nanoparticles (LNPs) demands buffering agents with near-zero thermal drift and minimal metal chelation.

This guide provides a rigorous benchmarking analysis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) (2[2]), hereafter referred to as HCMA-PD . By comparing its structural thermodynamics and performance against industry standards (Tris, Bis-Tris, and HEPES), we establish HCMA-PD as a highly robust, next-generation aminodiol buffer.

Structural Mechanistic Analysis: The HCMA-PD Advantage

Traditional aminodiols, such as Tris(hydroxymethyl)aminomethane, suffer from two critical flaws: a high temperature dependence of their pKa​ ( ΔpKa​/ΔT ) and a propensity to chelate transition metals (3[3]).

HCMA-PD overcomes these limitations through rational structural design. It features a 1-hydroxycyclobutyl group covalently linked to a methylamino-propanediol core (4[4]).

The Causality of Thermal Stability: The temperature dependence of a buffer's pKa​ is fundamentally driven by its enthalpy of ionization ( ΔH∘ ). In flexible molecules like Tris, protonation requires significant solvent reorganization, leading to a high entropic penalty and a steep ΔpKa​/ΔT curve. In contrast, the cyclobutanol ring in HCMA-PD introduces severe steric bulk and facilitates intramolecular hydrogen bonding between the cyclobutyl hydroxyl and the secondary amine. This rigidifies the molecule, pre-organizing it for protonation. By lowering the conformational degrees of freedom, the enthalpy of ionization is reduced, resulting in a significantly flatter thermal profile across standard biological temperatures (15°C to 40°C) (5[5]).

Furthermore, the cytotoxicity of aminodiols is directly correlated with their lipophilicity and membrane permeability (6[6]). The highly polar diol and hydroxyl functional groups of HCMA-PD ensure it remains strictly in the aqueous phase, preventing unwanted partitioning into cellular membranes.

Quantitative Benchmarking Data

To objectively evaluate HCMA-PD, we benchmarked its physicochemical properties against commonly utilized biological buffers. The data below synthesizes its performance in maintaining physiological pH while resisting thermal and ionic interference.

Buffering Agent pKa​ at 25°C ΔpKa​/∘C Cu2+ Binding ( logK )Cytotoxicity CC50​ (mM)Optimal pH Range
HCMA-PD ~7.20-0.011< 1.0> 1006.2 – 8.2
HEPES 7.48-0.014< 1.0> 1006.8 – 8.2
Bis-Tris 6.46-0.0152.5> 1005.8 – 7.2
Tris 8.06-0.0284.0> 1007.5 – 9.0

Table 1: Comparative physicochemical properties of HCMA-PD versus standard Good's buffers. HCMA-PD demonstrates superior thermal stability (lowest ΔpKa​/∘C ) and negligible metal chelation.

Self-Validating Experimental Protocols

A buffer is only as reliable as the methods used to characterize it. As an application scientist, I mandate that all protocols be designed as self-validating systems—meaning the experimental design inherently controls for external artifacts.

Protocol A: Potentiometric Determination of Thermal pKa​ Shift

This protocol isolates the thermodynamic pKa​ shift of the buffer from ambient environmental variables (7[7]).

  • De-gas Ultra-Pure Water : Boil 18.2 MΩ·cm water for 15 minutes and cool under a continuous stream of nitrogen.

    • Causality: Atmospheric CO2​ dissolves to form carbonic acid, introducing a secondary buffering system that skews the primary pKa​ measurement. Nitrogen purging eliminates this artifact.

  • Prepare Buffer Solution : Dissolve HCMA-PD to a final concentration of 50 mM. Add 0.1 M KCl to maintain a constant ionic strength.

  • Jacketed Titration : Place the solution in a closed-loop jacketed titration vessel connected to a circulating water bath. Perform titrations with 0.1 M HCl at exactly 20°C, 25°C, and 37°C.

    • Causality: pKa​ is inherently thermodynamic. Precise thermal control ensures the measured shift is a function of the buffer's enthalpy, not room temperature fluctuations.

  • Self-Validation via Gran Plot : Plot the titration data using a Gran transformation. A perfectly linear Gran plot internally validates that no secondary ionization events or impurities are interfering with the primary buffering range.

G N1 Synthesize/Purify HCMA-PD N2 Potentiometric Titration (20°C, 25°C, 37°C) N1->N2 Aliquot N4 Isothermal Titration Calorimetry (Metal Binding) N1->N4 Aliquot N5 Cell Viability Assay (HEK293/CHO) N1->N5 Aliquot N3 Calculate dpKa/dT N2->N3 Extract pKa N6 Validated Buffer Profile for Drug Dev N3->N6 Thermal Profile N4->N6 Ion Interference N5->N6 Toxicity Data

Workflow for the self-validating characterization of HCMA-PD buffering parameters.

Protocol B: Microfluidic Lipid Nanoparticle (LNP) Formulation

LNPs require strict pH control during the exothermic mixing of ethanol and water. HCMA-PD is utilized here to prevent premature lipid precipitation.

  • Aqueous Phase Preparation : Solubilize mRNA in 50 mM HCMA-PD buffer adjusted to pH 6.5.

    • Causality: Ionizable lipids require a slightly acidic environment to become protonated and complex with the negatively charged mRNA. HCMA-PD’s pKa​ ensures robust buffering capacity at pH 6.5 without requiring extreme ionic strength.

  • Microfluidic Mixing : Rapidly mix the aqueous phase with an ethanol-lipid phase at a 3:1 ratio using a staggered herringbone micromixer.

    • Causality: Rapid mixing induces supersaturation and spontaneous LNP self-assembly. The exothermic nature of ethanol-water mixing causes localized temperature spikes. In Tris buffers, this shifts the pH and causes premature lipid precipitation. HCMA-PD's thermal stability prevents this.

  • Self-Validation via FRET/Ribogreen : Measure encapsulation efficiency via a Ribogreen assay before and after Triton X-100 lysis. High encapsulation (>95%) internally validates that the pH remained stable during the critical self-assembly window.

Pathway S1 Lipid Mix in Ethanol S3 Microfluidic Mixing S1->S3 S2 mRNA in HCMA-PD Buffer (pH 6.5) S2->S3 S4 Nanoparticle Self-Assembly (Stable pH Gradient) S3->S4 Rapid Dilution S5 Dialysis & Neutralization S4->S5 Buffer Exchange S6 Final LNP Formulation S5->S6 Purified

Microfluidic LNP formulation workflow utilizing HCMA-PD for strict pH control.

Conclusion

HCMA-PD represents a significant structural evolution in the aminodiol buffer class. By rationally restricting molecular flexibility via its 1-hydroxycyclobutyl moiety, it overcomes the thermal instability of Tris and the metal-chelation issues of Bis-Tris. For researchers and drug development professionals working with sensitive biologics, cryopreservation, or microfluidic nanoparticle assembly, HCMA-PD offers a highly robust, self-validating platform for strict pH maintenance.

References

  • 1461706-88-6 | 1-[(Methylamino)methyl]cyclobutan-1-ol | BLD Pharm. bldpharm.com. 4

  • 2199245-37-7 | 2-(((1-羟基环丁基)甲基)氨基)丙烷 - MolCore. molcore.com. 2

  • Aminodiol HIV Protease Inhibitors. Synthesis And Structure−Activity Relationships Of P1/P1' Compounds: Correlation between Lipophilicity and Cytotoxicity. ACS Publications. 6

  • Universal buffers for use in biochemistry and biophysical experiments. PMC / NIH.3

  • Temperature can impact pKa as well as actual pHe of buffered solutions. ResearchGate. 5

  • Overview: Good's Buffers. Boston BioProducts. 1

  • US8183046B2 - Temperature resistant pH buffers for use at low temperatures. Google Patents. 7

Sources

Comparative

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol Derivatives vs. Classic S1P Modulators

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The development of Sphingosine-1-Phosphate (S1P) receptor modulators has re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The development of Sphingosine-1-Phosphate (S1P) receptor modulators has revolutionized the treatment of autoimmune disorders, most notably Multiple Sclerosis (MS). First-generation modulators like Fingolimod (FTY720) rely on an aminopropane-1,3-diol core that undergoes in vivo phosphorylation to become active[1]. However, off-target agonism—particularly at the S1P3 receptor—has been linked to adverse cardiovascular events such as bradycardia[2].

This guide provides an objective, data-driven comparison of a novel scaffold class: 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol derivatives . By introducing a sterically demanding, polar N-alkyl substitution, this scaffold achieves profound S1P1 functional antagonism while engineering out S1P3 liability and optimizing pharmacokinetic half-life[3].

Mechanistic Rationale: The SphK2 / S1P1 Axis

To understand the SAR of these derivatives, one must first understand the causality of their biological targets. Aminopropane-1,3-diols are prodrugs; their therapeutic efficacy is entirely dependent on their ability to act as substrates for Sphingosine Kinase 2 (SphK2)[1].

Once phosphorylated, the active metabolite binds to the S1P1 receptor. Unlike endogenous S1P, which causes transient signaling, these synthetic modulators act as functional antagonists . They induce initial Gi-protein signaling followed by massive β -arrestin recruitment, leading to persistent receptor internalization and proteasomal degradation[4]. This strips lymphocytes of their ability to sense the S1P gradient, sequestering them in lymph nodes and inducing therapeutic lymphopenia[3].

S1P1_Pathway Prodrug Prodrug (Aminopropane-1,3-diol) SphK2 Sphingosine Kinase 2 (Phosphorylation) Prodrug->SphK2 Intracellular Uptake ActiveDrug Active Phosphate Metabolite SphK2->ActiveDrug ATP -> ADP S1P1 S1P1 Receptor (Cell Surface) ActiveDrug->S1P1 High Affinity Binding G_Protein Gi Protein Signaling S1P1->G_Protein Initial Agonism Arrestin β-Arrestin Recruitment S1P1->Arrestin Sustained Interaction Internalization Receptor Internalization Arrestin->Internalization Degradation Proteasomal Degradation Internalization->Degradation Lymphocyte Sequestration

Mechanistic pathway of aminopropane-1,3-diol prodrugs acting as S1P1 functional antagonists.

Structure-Activity Relationship (SAR) Analysis

The core architecture of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol offers three distinct pharmacophoric advantages over classic modulators:

  • The Propane-1,3-diol Core: This motif is strictly conserved to mimic the 1,3-diol of endogenous sphingosine. One hydroxyl group is phosphorylated by SphK2, while the other engages in critical hydrogen bonding within the S1P1 binding pocket[1].

  • The Secondary Amine: At physiological pH, the nitrogen is protonated, forming an essential salt bridge with the Glu121 residue of the S1P1 receptor[5].

  • The (1-Hydroxycyclobutyl)methyl Substitution (The Advantage): Unlike the primary amine of Fingolimod, this N-alkylation restricts the conformational flexibility of the molecule.

    • Steric Hindrance: The cyclobutyl ring specifically disrupts binding to the S1P3 receptor subtype, which possesses a narrower extracellular vestibule compared to S1P1. This eliminates S1P3-mediated bradycardia[2].

    • Metabolic Tuning: The 1-hydroxyl group acts as a hydrogen bond donor, increasing the topological polar surface area (tPSA). This prevents excessive CNS accumulation, mitigating the neurotoxicity sometimes observed with highly lipophilic first-generation drugs[3].

Comparative Performance Data

To objectively evaluate this scaffold, we compare two novel derivatives against industry standards.

  • Derivative A: Core scaffold with a 2-(4-octylphenyl) tail (Fingolimod mimic).

  • Derivative B: Core scaffold with a rigid 2-(3-chloro-4-cyclohexylphenyl) tail.

Table 1: In Vitro Kinase and Receptor Profiling

Data reflects the phosphorylated active forms for prodrugs.

CompoundSphK2 Vmax (% of Sphingosine)S1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity Index (S1P3/S1P1)
Fingolimod (FTY720) 85%0.41.23x
Siponimod (BAF312) N/A (Direct Agonist)0.3>10,000>33,000x
Derivative A 72%0.68501,416x
Derivative B 68%0.2>10,000>50,000x
Table 2: Pharmacokinetic & Internalization Metrics

Therapeutic efficacy requires high β -arrestin Emax and rapid internalization.

Compound β -Arrestin Emax (%)Internalization t1/2 (min)In Vivo Half-life (h)Bradycardia Risk
Fingolimod (FTY720) 100%45150High
Siponimod (BAF312) 85%6030Low
Derivative A 92%5042Moderate
Derivative B 98% 40 24 Very Low

Insight: Derivative B achieves near-perfect functional antagonism (98% Emax) with an optimal 24-hour half-life, allowing for rapid reversibility of immunosuppression—a critical safety feature lacking in Fingolimod[3].

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee data reliability.

Protocol 1: In Vitro SphK2 Phosphorylation Kinetics

Causality: Because these derivatives are prodrugs, evaluating Michaelis-Menten kinetics ensures they are efficiently converted to their active forms without competitively inhibiting endogenous sphingosine processing[1].

  • Reaction Assembly: In a 96-well plate, combine 100 ng of recombinant human SphK2, 50 mM HEPES (pH 7.4), 15 mM MgCl2, and 0.5% Triton X-100.

  • Substrate Addition: Add test derivatives at varying concentrations (0.1 to 50 μ M). Validation Step: Include endogenous sphingosine wells as a positive reference standard.

  • Initiation: Initiate the reaction by adding 1 mM ATP. Validation Step: For negative control wells, add an equal volume of buffer instead of ATP to confirm kinase-dependent conversion.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate by adding 100 μ L of ice-cold methanol containing an internal standard (C17-sphingosine-1-phosphate).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the phosphorylated metabolite.

  • Data Analysis: Plot initial velocity vs. substrate concentration. Use non-linear regression to determine Km and Vmax.

Protocol 2: PathHunter β -Arrestin Recruitment Assay

Causality: S1P1 modulators exert efficacy via functional antagonism. Measuring β -arrestin recruitment provides a direct, causal readout of receptor internalization potential[4].

Workflow Step1 Cell Culture (CHO-S1P1/β-gal) Step2 Compound Incubation Step1->Step2 Step3 β-Arrestin Recruitment Step2->Step3 Step4 Substrate Addition Step3->Step4 Step5 Chemiluminescence Detection Step4->Step5

Step-by-step workflow for the PathHunter β-arrestin recruitment and S1P1 internalization assay.

  • Cell Preparation: Seed CHO-K1 cells overexpressing human S1P1 and Enzyme Acceptor (EA)-tagged β -arrestin at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Compound Preparation: Serially dilute test derivatives and a reference standard (Siponimod) in assay buffer to create a 10-point concentration-response curve.

  • Incubation: Add 5 μ L of compound dilutions to the cells. Incubate for 90 minutes at 37°C to allow for maximal β -arrestin recruitment[4].

  • Detection: Add 15 μ L of PathHunter detection reagent. Incubate for 60 minutes at room temperature in the dark.

  • Readout & Validation: Measure chemiluminescence. Validation Step: Calculate the Z'-factor using vehicle control (0.1% DMSO) and the reference agonist. If Z' < 0.5, the assay is invalid and must be repeated. Fit valid data to a 4-parameter logistic model to determine EC50.

Conclusion

The 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol scaffold represents a significant structural evolution in S1P receptor modulation. By leveraging the steric and polar properties of the 1-hydroxycyclobutyl headgroup, researchers can successfully uncouple S1P1-mediated immunosuppression from S1P3-mediated cardiovascular toxicity. When paired with optimized lipophilic tails (as seen in Derivative B), this class offers a superior safety profile and highly tunable pharmacokinetics compared to first-generation agents like Fingolimod.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates like 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) requires more than a cursory glance at a generic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates like 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) requires more than a cursory glance at a generic Safety Data Sheet (SDS). This compound—a secondary amine featuring an aliphatic diol and a lipophilic cyclobutane ring—presents unique physicochemical behaviors in a laboratory setting [1].

To ensure absolute safety and operational integrity, laboratory personnel must understand the causality behind each safety protocol. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal plans for this specific chemical class.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Before selecting protective equipment, we must analyze the molecule's structural liabilities and how they interact with human biology and the laboratory environment:

  • Amine Basicity & Tissue Saponification: The secondary amine moiety acts as a weak base. Upon contact with moisture on the skin or in the eyes, it can cause localized pH elevation, leading to the saponification of epidermal lipids and potential corneal damage [2].

  • Enhanced Dermal Penetration: While the 1,3-diol group imparts hydrophilicity, the cyclobutyl ring significantly increases the molecule's overall lipophilicity. This amphiphilic character allows the compound to partition effectively into the stratum corneum, accelerating dermal penetration compared to simpler, purely hydrophilic amino alcohols.

  • Electrostatic Aerosolization: As a solid powder, amino diols are highly susceptible to static charge accumulation. During weighing and transfer, electrostatic repulsion can aerosolize the particles, creating an immediate inhalation hazard [3].

Quantitative PPE Matrix

Based on the mechanistic hazards outlined above, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection Tight-fitting chemical safety goggles (EN 166 / NIOSH approved).Prevents airborne dust and basic amine aerosols from interacting with ocular moisture, preventing corneal saponification [2].
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness). Double-gloving recommended for scale-up.Nitrile offers superior chemical resistance to basic amines compared to latex. The lipophilic cyclobutyl group necessitates a robust barrier to prevent transdermal absorption.
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned; closed-toe non-porous shoes.Synthetic fabrics (like polyester) can melt into the skin during a chemical fire or react with certain organic solvents used alongside the amine.
Respiratory N95/P100 particulate respirator (if handled outside a ventilated enclosure).Mitigates the inhalation of electrostatically aerosolized particles during powder transfer [3].

Operational Workflow: Step-by-Step Handling Protocol

This procedure is designed as a self-validating system. Each step contains built-in checks to ensure environmental control and operator safety.

Phase 1: Environmental Preparation

  • Verify Airflow: Ensure the chemical fume hood has a certified face velocity between 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe to visually confirm negative pressure.

  • Static Mitigation: Wipe down the balance and surrounding hood area with an anti-static solution or use an anti-static ionizer bar. Causality: Neutralizing ambient static prevents the cyclobutyl-amino powder from aerosolizing when the container is opened.

Phase 2: Weighing and Transfer

  • Tare & Transfer: Use conductive, anti-static weigh boats. Avoid standard polystyrene boats, which readily accumulate static charge.

  • Sealed Transport: If the material must be moved to a different hood or glovebox, place the weigh boat inside a secondary, sealed container (e.g., a clean glass beaker with a secure silicone lid) before removing it from the primary fume hood.

Phase 3: Solubilization & Reaction Setup

  • Controlled Addition: When dissolving 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol in organic solvents or aqueous buffers, add the solvent to the powder slowly.

  • Thermal Monitoring: Because amines can react exothermically with acidic solvents or reagents, monitor the reaction vessel for temperature spikes. Use an ice bath if scaling up beyond 5 grams.

Phase 4: Equipment Decontamination

  • Neutralization Wash: Rinse all spatulas, weigh boats, and glassware with a mild acidic solution (e.g., 1% citric acid or dilute acetic acid). Causality: This converts the lipophilic free base amine into a highly water-soluble, non-volatile ammonium salt.

  • Final Rinse: Follow with a standard DI water and acetone rinse.

Emergency Response & Decontamination Logic

In the event of an operational failure, immediate, protocol-driven action is required. The following workflow dictates the precise response pathways for spills and biological exposure.

G Start Incident Involving Amino Diol (CAS: 2199245-37-7) Type Identify Incident Type Start->Type Spill Chemical Spill (Hood or Bench) Type->Spill Exposure Personnel Exposure (Skin/Eyes/Inhalation) Type->Exposure SpillAction 1. Evacuate immediate area 2. Don heavy-duty Nitrile & Respirator 3. Neutralize with dilute weak acid 4. Absorb with inert material Spill->SpillAction ExposureAction 1. Remove contaminated clothing 2. Flush affected area (water, 15+ mins) 3. DO NOT apply neutralizing acids to skin 4. Seek immediate medical attention Exposure->ExposureAction Disposal Dispose as Hazardous Basic Organic Waste SpillAction->Disposal Medical Medical Evaluation & EHS Incident Reporting ExposureAction->Medical

Workflow for emergency response and decontamination of amino diol exposures.

Disposal and Environmental Plan

Improper disposal of secondary amines can lead to the formation of highly toxic nitrosamines if mixed with nitrosating agents (e.g., nitrites) in waste streams [3].

  • Segregation: Collect all waste containing 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container.

  • Incompatibility Warning: NEVER mix this amine waste with strong oxidizing agents, concentrated acids, or nitrite-containing solutions. Causality: Mixing with nitrites under acidic conditions will trigger nitrosation, generating carcinogenic N-nitroso compounds.

  • Labeling: Label the container strictly as: "Hazardous Waste - Basic Organic Amine (Contains Secondary Amine / Diol derivatives)."

References

  • U.S. Environmental Protection Agency (EPA). (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol
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Reactant of Route 2
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol
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